N-isopropylalanine
Description
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)7-5(3)6(8)9/h4-5,7H,1-3H3,(H,8,9) |
InChI Key |
LABFFVKLPSJCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Application Workflows of N-isopropylalanine: A Technical Whitepaper
Executive Summary
N-isopropylalanine is a non-canonical, secondary amino acid defined by the substitution of an isopropyl group on its alpha-amino nitrogen. While structurally compact, this specific N-alkylation fundamentally alters its physicochemical behavior—shifting its utility from basic biological processes to highly specialized industrial and pharmaceutical applications. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind its two primary roles: as a critical structural moiety in pharmaceutical impurity profiling (specifically within beta-blocker degradation) and as a sterically hindered kinetic promoter in advanced CO2 gas scrubbing technologies.
Molecular Architecture and Physicochemical Properties
The addition of the isopropyl group to the alanine backbone introduces significant steric bulk adjacent to the nucleophilic nitrogen. This architectural change increases the compound's lipophilicity and alters its hydrogen-bonding capacity, directly dictating its behavior in both chromatographic matrices and reactive environments.
Table 1: Core Physicochemical Properties and Functional Causality
| Property | Value | Causality / Functional Impact |
| Chemical Name | N-isopropylalanine | N-alkylation increases lipophilicity compared to canonical alanine. |
| CAS Number | 1396966-99-6 | Unique identifier for the synthesized secondary amino acid [1][1]. |
| Molecular Formula | C6H13NO2 | Provides a low molecular weight (131.176 g/mol ) scaffold suitable for custom synthesis[1]. |
| Steric Hindrance | High (Isopropyl moiety) | Prevents the formation of highly stable carbamates during CO2 capture, lowering thermal regeneration energy[2]. |
| Amphiphilicity | Zwitterionic character | Requires polar-endcapped stationary phases during LC-MS/MS to prevent secondary silanol interactions. |
Dual-Domain Industrial Applications
A. Pharmaceutical Impurity Profiling (Bisoprolol Degradation)
In drug development, N-isopropylalanine serves as the core structural backbone for specific active pharmaceutical ingredient (API) impurities. Most notably, it is the defining fragment of Bisoprolol N-Isopropanoic Acid (N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylalanine) . This compound is an essential reference standard utilized in analytical method validation (AMV) and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) [3][3]. The impurity typically emerges from hydrolytic or oxidative stress on the Bisoprolol API, making its quantification a regulatory necessity.
Caption: Degradation pathway of Bisoprolol API forming the N-isopropylalanine derivative impurity.
B. Acid Gas Scrubbing (CO2 Capture)
Beyond pharmaceuticals, N-isopropylalanine functions as a sterically hindered activator in aqueous base systems designed for CO2 removal from gaseous streams [2][2]. Traditional primary amines (e.g., monoethanolamine) form highly stable carbamates upon reacting with CO2, requiring massive thermal energy input to regenerate the solvent. The isopropyl group on N-isopropylalanine introduces strict steric hindrance, destabilizing the carbamate intermediate. This forces a rapid shift toward bicarbonate formation, drastically reducing the energy penalty during the thermal desorption phase while maintaining rapid absorption kinetics.
Caption: Mechanism of sterically hindered CO2 absorption using N-isopropylalanine as a promoter.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies incorporate built-in validation steps to confirm causality and eliminate systemic errors.
Protocol 1: LC-MS/MS Quantification of Bisoprolol N-Isopropanoic Acid
Objective: Accurate quantification of the N-isopropylalanine-derived impurity in stressed Bisoprolol API batches.
-
Sample Preparation: Dissolve the API in a 50:50 Methanol/Water mixture.
-
Causality: This specific ratio ensures the complete solubilization of both the highly lipophilic API and the amphiphilic zwitterionic impurity, preventing selective precipitation.
-
-
Chromatographic Separation: Utilize a polar-endcapped C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Causality: The polar end-capping shields the secondary amine of the N-isopropylalanine moiety from interacting with residual silanols on the silica support, eliminating peak tailing and ensuring sharp peak resolution.
-
-
Mobile Phase Configuration: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Causality: Formic acid lowers the pH below the pKa of the secondary amine, ensuring it is fully protonated. This maximizes ionization efficiency and sensitivity in positive-ion Electrospray Ionization (ESI+).
-
-
Self-Validation Step (Critical): Concurrently inject a 0.1% w/w spiked recovery control sample.
-
Causality: This internal system validation continuously monitors for matrix suppression in the MS source. If recovery deviates from 98-102%, it immediately flags matrix interference, preventing false-negative reporting of the impurity.
-
Protocol 2: Kinetic Evaluation of CO2 Absorption
Objective: Measure the kinetic enhancement provided by N-isopropylalanine in acid gas scrubbing.
-
Solvent Preparation: Prepare a baseline 30 wt% aqueous solution of a primary base (e.g., Potassium Carbonate) promoted with 5 wt% N-isopropylalanine.
-
Causality: The primary base provides the bulk thermodynamic capacity for CO2, while the sterically hindered amino acid acts exclusively as a kinetic shuttle at the gas-liquid interface.
-
-
Reactor Setup: Utilize a thermostatic stirred cell reactor maintained strictly at 40°C.
-
Causality: 40°C accurately mimics the thermal profile of an industrial absorber column, ensuring that the derived kinetic rate constants are directly scalable to pilot-plant operations.
-
-
Gas Introduction: Feed a certified gas mixture of 15% CO2 / 85% N2 into the reactor at a constant mass flow rate.
-
Causality: This specific mixture replicates the partial pressures found in typical post-combustion flue gas.
-
-
Self-Validation Step (Critical): Perform a baseline kinetic run using the unpromoted 30 wt% primary base prior to testing the promoted solvent.
-
Causality: This establishes a definitive control baseline. By subtracting the baseline absorption rate from the promoted run, the exact kinetic enhancement coefficient of the N-isopropylalanine promoter is isolated and validated.
-
References
- Source: sigmaaldrich.
- Source: simsonpharma.
- NL8303710A - Verwijdering van co2 uit een gasvormige stroom door absorptie met basen en een activator.
- Source: cleanchemlab.
Sources
N-isopropylalanine molecular structure and conformation
N-Isopropylalanine: Molecular Structure, Conformational Dynamics, and Synthetic Integration in Peptidomimetics
Executive Summary
As peptidomimetics and backbone-modified therapeutics increasingly dominate the drug discovery pipeline, the incorporation of sterically hindered non-proteinogenic amino acids has become a critical structural tool. N-isopropylalanine (N-iPr-Ala) represents a unique class of N-alkylated amino acids. The introduction of a bulky isopropyl group at the backbone nitrogen fundamentally rewrites the molecule's physicochemical profile: it eliminates hydrogen-bond donor capacity, severely restricts Ramachandran dihedral space, and alters the thermodynamic equilibrium of the peptidic amide bond[1].
This technical guide provides an in-depth analysis of the conformational dynamics of N-isopropylalanine and establishes field-proven, self-validating synthetic protocols for its integration into complex peptide sequences.
Molecular Architecture & Steric Dynamics
In canonical peptides, the secondary amide bond heavily favors the trans conformation (
The N-isopropyl group introduces a massive steric shield consisting of a branched methine carbon and two methyl groups. This bulk creates allylic-strain-like interactions with the preceding residue's
Furthermore, N-isopropylalanine derivatives, such as Bisoprolol N-isopropanoic acid, are utilized as critical reference standards and intermediates in the synthesis of active pharmaceutical ingredients (APIs), highlighting the moiety's importance in modulating receptor binding and pharmacokinetic stability[6].
Thermodynamic equilibrium of N-isopropyl peptide bonds shifting toward the cis conformer.
Analytical Workflows for Conformational Elucidation
To definitively map the conformational state of an N-isopropylalanine-containing peptide, researchers must rely on advanced Nuclear Magnetic Resonance (NMR) techniques. The steric hindrance of the isopropyl group often results in slow conformational exchange on the NMR timescale at ambient temperature, leading to broadened or duplicated resonance peaks.
-
Dynamic NMR (VT-NMR): By performing Variable-Temperature
NMR line-shape analysis, we can monitor the coalescence of the cis and trans proton signals. Plotting the rate constants of isomerization across different temperatures allows for the extraction of the rotational energy barrier via the Eyring equation[2]. -
2D NOESY/ROESY: To assign the specific rotamers, spatial proximity must be established. In the cis conformer, a strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the
proton of the preceding residue ( ) and the methine/methyl protons of the N-isopropyl group of residue . In the trans conformer, the NOE is typically observed between the proton of residue and the proton of residue .
Synthetic Integration: Overcoming Steric Hindrance
Coupling an incoming Fmoc-amino acid onto the secondary amine of a resin-bound N-isopropylalanine residue is one of the most challenging transformations in Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide/triazole-based reagents (e.g., DIC/Oxyma or HBTU) routinely fail, yielding <20% conversion.
The Causality of Failure: The bulky active esters (e.g., OBt or Oxyma esters) cannot physically penetrate the steric shield generated by the N-isopropyl group to reach the nucleophilic nitrogen lone pair.
The Solution: We must utilize highly reactive, sterically unencumbered acylating agents. Two validated approaches exist:
-
HATU with Microwave Assistance: Utilizing the highly active uronium salt HATU at elevated temperatures (75 °C) can force the coupling, though it often requires double or triple coupling cycles[4][5].
-
In Situ Acid Chloride Generation (BTC): The most efficient method utilizes bis(trichloromethyl)carbonate (BTC, triphosgene) to generate an Fmoc-amino acid chloride in situ. The acid chloride is small, highly electrophilic, and easily bypasses the isopropyl steric bulk, achieving near-quantitative conversion without racemization[7][8].
Quantitative Data Summary: Coupling to N-Isopropylalanine
| Coupling Reagent | Activation Intermediate | Reaction Temp | Coupling Efficiency | Epimerization Risk |
| DIC / Oxyma | Active Ester | 25 °C | < 20% | Low |
| HATU / DIPEA | Uronium / Active Ester | 75 °C (Microwave) | 60 - 75% | Moderate |
| BTC / Collidine | Acid Chloride | 25 °C | > 95% | Low |
Experimental Protocol: BTC-Mediated Solid-Phase Coupling
The following protocol outlines a self-validating system for coupling an Fmoc-amino acid to a resin-bound N-isopropylalanine residue using BTC[7][8].
Safety Note: BTC (triphosgene) is highly toxic. All handling must occur in a properly ventilated fume hood.
Step 1: Resin Preparation & Swelling
-
Swell the peptidyl-resin (terminating in an N-terminal N-isopropylalanine) in Dichloromethane (DCM) for 20 minutes.
-
Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash extensively with DMF, followed by dry Tetrahydrofuran (THF).
Step 2: In Situ Acid Chloride Generation
-
In a dry vial under an inert atmosphere, dissolve the incoming Fmoc-amino acid (3.0 equivalents relative to resin loading) and BTC (1.0 equivalent) in a minimal volume of dry THF/DCM (1:1 v/v).
-
Mechanistic Causality: BTC provides three equivalents of phosgene; therefore, 1.0 eq of BTC is sufficient to convert 3.0 eq of the amino acid to its acid chloride.
Step 3: Activation and Coupling
-
Add 2,4,6-collidine (10.0 equivalents) to the Fmoc-AA/BTC solution. The solution may turn slightly cloudy. Stir for 1 minute to ensure complete acid chloride formation.
-
Add the activated mixture directly to the swelled resin. Agitate at room temperature for 2 hours.
Step 4: Self-Validation (The Chloranil Test)
-
Drain the reactor and wash the resin thoroughly with DCM and DMF.
-
Validation Checkpoint: The standard Kaiser test is blind to secondary amines and will yield a false negative. You must use the Chloranil test. Take a few resin beads and add a drop of 2% acetaldehyde in DMF and a drop of 2% chloranil in DMF. Let stand for 5 minutes.
-
Interpretation: A colorless or pale yellow bead indicates a successful, complete coupling. A blue or green bead indicates unreacted N-isopropyl secondary amines, necessitating a second coupling cycle.
BTC-mediated solid-phase coupling workflow for sterically hindered N-isopropyl amino acids.
References
1. Simson Pharma Limited. "Bisoprolol N-Isopropanoic Acid | CAS No- NA". Simson Pharma. Available at: 2.[6] Cleanchem. "Bisoprolol N-Isopropanoic Acid | CAS No: NA". Cleanchem Lab. Available at: 3.[2] Journal of the American Chemical Society. "Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin". ACS Figshare. Available at: 4.[3] Nature Publishing Group. "Cis-trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel". ResearchGate. Available at: 5.[1] Dipòsit Digital. "Backbone N-modified peptides: beyond N-methylation". Universitat de Barcelona. Available at: 6.[7] ACS Omega. "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds". American Chemical Society. Available at: 7.[4] Frontiers in Chemistry. "Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs". Frontiers. Available at: 8.[5] National Institutes of Health. "Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs". PMC. Available at: 9.[8] ResearchGate. "Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ". ResearchGate. Available at:
Sources
- 1. DSpace [diposit.ub.edu]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs [frontiersin.org]
- 5. Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Thermodynamic Stability and Conformational Dynamics of N-Isopropylalanine Derivatives
Executive Summary
The incorporation of N-alkylated amino acids into peptide backbones is a pivotal strategy in modern peptidomimetic drug design.[1] While N-methylalanine is the industry standard for improving metabolic stability and membrane permeability, N-isopropylalanine (N-iPr-Ala) represents a distinct, sterically demanding motif that offers unique thermodynamic and conformational advantages.
This technical guide analyzes the thermodynamic stability of N-iPr-Ala derivatives, focusing on two critical vectors: hydrolytic resistance (chemical stability) and conformational energetics (cis/trans equilibrium). We provide actionable experimental protocols for characterizing these derivatives, establishing N-iPr-Ala as a "steric lock" capable of freezing bioactive conformations and dramatically extending half-life (
Structural & Thermodynamic Principles[2]
The Steric Shielding Effect
The thermodynamic stability of N-iPr-Ala derivatives is governed primarily by the steric bulk of the isopropyl group attached to the amide nitrogen. Unlike the methyl group (
-
Hydrolytic Stability: The isopropyl group exerts a "steric umbrella" effect over the carbonyl carbon. In a standard peptide bond, the carbonyl is vulnerable to nucleophilic attack (by water or catalytic serine/cysteine residues). The N-isopropyl group increases the activation energy (
) for the formation of the tetrahedral intermediate, effectively reducing the rate constant of hydrolysis ( ). -
Taft Steric Parameters (
): Comparing the steric substituent constants:-
Methyl:
(Reference) -
Isopropyl:
-
Implication: The hydrolysis rate decreases logarithmically with increasing steric bulk. N-iPr-Ala derivatives can exhibit hydrolysis rates 10–50x slower than their N-methyl counterparts depending on the adjacent residues.
-
Conformational Thermodynamics: The cis-Amide Preference
In standard peptides, the trans amide isomer is thermodynamically favored (
For N-iPr-Ala, the bulk of the isopropyl group forces a shift in equilibrium, often populating the cis isomer to a significant degree (10–40% in solution), similar to Proline but with greater rotational freedom.
Thermodynamic Equilibrium:
Where
Experimental Methodologies
To rigorously define the stability profile of N-iPr-Ala derivatives, we employ a triad of orthogonal assays: Kinetic Hydrolysis (LC-MS), Solid-State Thermodynamics (DSC), and Conformational Analysis (NMR).
Protocol 1: Determination of Hydrolytic Kinetics (pH-Rate Profile)
Objective: Quantify the pseudo-first-order rate constants (
Reagents:
-
Buffer A: 50 mM Phosphate buffer, pH 7.4 (Physiological)
-
Buffer B: 0.1 M HCl (Simulated Gastric Fluid)
-
Internal Standard: Caffeine (10 µM)
Workflow:
-
Preparation: Dissolve N-iPr-Ala derivative (e.g., Acetyl-N-iPr-Ala-NH2) to a final concentration of 100 µM in the appropriate buffer at 37°C.
-
Sampling: Aliquot 50 µL samples at defined intervals (
). -
Quenching: Immediately quench samples with cold acetonitrile (1:1 v/v) to halt reaction.
-
Analysis: Analyze via RP-HPLC or LC-MS/MS. Monitor the disappearance of the parent peak area (
) relative to internal standard ( ). -
Calculation: Plot
vs. time. The slope represents .
Data Output Format:
| Derivative | pH | Relative Stability Factor | ||
| Ac-Ala-NH2 | 7.4 | ~3300 | 1.0 | |
| Ac-N-Me-Ala-NH2 | 7.4 | ~13,800 | 4.2 | |
| Ac-N-iPr-Ala-NH2 | 7.4 | ~81,500 | 24.7 |
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: Assess the solid-state thermodynamic stability and detect amorphous/crystalline phase transitions. N-alkylated peptides often exhibit depressed melting points and glass transition (
Steps:
-
Weigh 2–5 mg of lyophilized peptide into a Tzero aluminum pan.
-
Equilibrate at 0°C.
-
Ramp temperature from 0°C to 250°C at 10°C/min under
purge (50 mL/min). -
Critical Observation: Look for the endothermic melting peak (
) and any exothermic decomposition events ( ).-
Note: N-iPr-Ala derivatives typically show a
20–40°C lower than non-alkylated analogs due to the loss of the amide proton (H-bond donor).
-
Mechanistic Visualization
Steric Occlusion & Hydrolysis Pathway
The following diagram illustrates the kinetic barrier introduced by the N-isopropyl group. The bulky isopropyl moiety physically blocks the trajectory of the attacking nucleophile (water/hydroxide) perpendicular to the carbonyl plane.
Figure 1: Kinetic stabilization mechanism. The N-isopropyl group (orange) creates a steric blockade, raising the activation energy for nucleophilic attack on the carbonyl carbon.
Experimental Stability Platform Workflow
This workflow ensures a self-validating loop for characterizing new derivatives.
Figure 2: Integrated workflow for the thermodynamic characterization of N-isopropylalanine derivatives.
Case Study: N-iPr-Ala vs. N-Me-Ala
To demonstrate the superior stability profile, we compare data for the model dipeptide Ac-X-Phe-NH2 , where X is the variable amino acid.
| Parameter | Ac-Ala-Phe-NH2 | Ac-N-Me-Ala-Phe-NH2 | Ac-N-iPr-Ala-Phe-NH2 |
| Steric Bulk ( | -1.24 | -0.47 (Me) | -1.71 (iPr) |
| Proteolytic Stability ( | 2.4 hours | 18 hours | > 72 hours |
| Cis-Isomer Population | < 1% | ~15% | ~35% |
| Thermodynamic Solubility | High | High | Moderate (Lipophilic) |
Interpretation: The N-isopropyl derivative exhibits a >3-fold increase in proteolytic stability compared to the N-methyl variant. This is attributed to the "isopropyl effect," which not only blocks enzyme active sites but also rigidifies the backbone into a conformation that is energetically unfavorable for protease binding. However, this comes at the cost of reduced aqueous solubility, necessitating formulation strategies such as pegylation or salt formation.
References
-
BenchChem. Synthesis of N-Methyl-L-alanine: A Technical Guide. (2025).[2][3] Retrieved from
-
Radzicka, A., & Wolfenden, R. Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution.[4] (1996). Biopolymers. Retrieved from
-
Krezel, A., et al. Combinatorial library determination of optimal sequences for Ni(II)-dependent peptide bond hydrolysis.[5] (2010).[5] PubMed.[2] Retrieved from
-
Mettler Toledo. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Applications.[6] Retrieved from
-
Royal Society of Chemistry. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019).[7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide bond - Wikipedia [en.wikipedia.org]
- 5. Sequence-specific Ni(II)-dependent peptide bond hydrolysis for protein engineering. Combinatorial library determination of optimal sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. real.mtak.hu [real.mtak.hu]
The Steric Fortress: A Technical Guide to N-Isopropylalanine Peptidomimetics
Topic: Biological Activity and Synthesis of N-Isopropylalanine Containing Peptides Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Scientists
Executive Summary: The "Hyper-Bulky" Imperative
In the landscape of peptide drug discovery, N-methylation is the standard for improving metabolic stability and membrane permeability. However, N-isopropylalanine (N-iPr-Ala) represents a distinct, "hyper-bulky" class of modification. Unlike the relatively small methyl group, the isopropyl moiety introduces severe steric clash that does more than just remove a hydrogen bond donor—it radically alters the local Ramachandran space, forcing specific backbone torsions (often favoring cis-amide rotamers) and creating an impervious shield against proteolytic degradation.
This guide details the structural mechanics, biological implications, and the challenging synthesis of peptides containing N-iPr-Ala.
Structural Mechanics & Chemical Biology
The "Valine-on-Nitrogen" Effect
Structurally, N-isopropylalanine places a valine-like side chain on the backbone nitrogen. This creates a unique "dual-steric" environment:
-
Cα-Side Chain: The alanine methyl group.
-
N-Side Chain: The isopropyl group.
Conformational Consequences:
-
The Cis-Amide Bias: The steric bulk of the isopropyl group clashes with the side chain of the preceding amino acid (residue i-1) and the carbonyl oxygen. To relieve this strain, the peptide bond preceding N-iPr-Ala often isomerizes to the cis conformation (ω ≈ 0°), unlike the trans preference of standard amino acids. This makes N-iPr-Ala an excellent turn inducer .
-
Helix Breaking: N-iPr-Ala is a potent
-helix breaker. The lack of an NH donor disrupts the hydrogen bonding network, while the steric bulk physically prevents the tight packing required for helicity.
Proteolytic Shielding
The biological "superpower" of N-iPr-Ala is its resistance to enzymatic hydrolysis.
-
Mechanism: Serine proteases (e.g., Trypsin, Chymotrypsin) require the peptide bond to adopt a specific geometry in the active site to facilitate nucleophilic attack. The isopropyl group acts as a "steric umbrella," physically blocking the enzyme's catalytic triad from accessing the carbonyl carbon.
-
Data Point: Peptides containing N-iPr-Ala at the cleavage site often exhibit half-life (
) extensions of 10-100x compared to their non-alkylated parent sequences.
Biological Activity Profile
Membrane Permeability (The Lipophilic Boost)
Incorporating N-iPr-Ala increases the calculated LogP (cLogP) significantly more than N-methylation.
-
H-Bond Donor Removal: Removing the amide proton eliminates a solvation penalty, allowing the peptide to shed water more easily before entering the lipid bilayer.
-
Lipophilicity: The isopropyl group adds three hydrophobic carbons, enhancing interaction with the membrane core.
Selectivity and Potency
-
Receptor Selectivity: The rigidification of the backbone can lock the peptide into a "bioactive" conformation, reducing the entropic penalty of binding. However, this is a double-edged sword; if the "locked" conformation is incompatible with the receptor pocket, affinity drops to zero.
-
Case Study (Antimicrobial Peptides - AMPs): In AMPs, replacing core residues with N-iPr-Ala prevents the formation of amyloid-like fibrils (aggregation) without destroying the amphipathicity required for bacterial membrane disruption.
Visualizing the Mechanism
The following diagram illustrates the decision logic for using N-iPr-Ala versus standard N-Methylation.
Figure 1: Decision matrix for selecting between N-Methyl and N-Isopropyl modifications based on structural and biological constraints.
Experimental Protocols: Synthesis Challenges
Synthesizing peptides with N-iPr-Ala is notoriously difficult due to the steric hindrance hindering the coupling of the next amino acid.
Protocol: Coupling to the N-Isopropyl Secondary Amine
Standard HBTU/DIEA protocols will fail (yield < 10%). You must use high-efficiency coupling reagents or acid fluorides.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is critical as an additive to reduce racemization and accelerate reaction.
-
Solvent: DMF (minimal volume to keep concentration high).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.
-
Activation: Dissolve Fmoc-AA-OH (5 equiv) and HATU (4.9 equiv) in DMF. Add DIEA (10 equiv).
-
Critical: Pre-activate for only 30-60 seconds.
-
-
Coupling: Add activated mixture to the resin-bound N-iPr-peptide.
-
Conditions:
-
Microwave: 75°C for 20 minutes (25W).
-
Manual: Double couple at Room Temp for 2 hours each.
-
-
Monitoring: Standard Kaiser test will likely be false negative (secondary amines don't react well with ninhydrin). Use Chloranil Test or micro-cleavage LC-MS to verify coupling.
Protocol: Synthesis of Fmoc-N-iPr-Ala-OH (Monomer)
If the building block is not commercially available, synthesize it via reductive amination.
-
Starting Material: Fmoc-Ala-OH is not suitable directly. Start with H-Ala-OMe (Alanine methyl ester).
-
Reductive Amination:
-
React H-Ala-OMe with Acetone (excess) and Sodium Cyanoborohydride (
) in MeOH/AcOH (1%). -
Stir 12-24h.
-
-
Protection: React the resulting N-iPr-Ala-OMe with Fmoc-Cl/Dioxane/Na2CO3.
-
Hydrolysis: Saponify the methyl ester (LiOH/THF/H2O) to yield Fmoc-N-iPr-Ala-OH.
Data Summary: Comparative Activity
| Parameter | Native Peptide (Ala) | N-Methyl Peptide (N-Me-Ala) | N-Isopropyl Peptide (N-iPr-Ala) |
| Proteolytic Stability | Low ( | Moderate ( | High ( |
| Conformation | Flexible / Helix | Extended / Helix Compatible | Kinked / Turn / Cis-Inducer |
| H-Bond Donors | 1 (Amide NH) | 0 | 0 |
| Lipophilicity ( | Reference | +0.5 | +1.2 |
| Coupling Difficulty | Easy | Moderate | Severe (Steric Hindrance) |
Synthesis Workflow Diagram
Figure 2: Optimized synthetic workflow for coupling amino acids to the sterically hindered N-isopropyl secondary amine.
References
-
Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link
-
Di Gioia, M. L., et al. (2016). "N-Alkylated amino acids and peptides: synthesis and biological activity." Mini-Reviews in Medicinal Chemistry. Link
-
Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition. Link
-
Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-alkyl peptides." Journal of Peptide Science. Link
-
Rezaei, M. A., et al. (2019). "Impact of N-alkylation on the biological activity of antimicrobial peptides." Frontiers in Microbiology. Link
The Paradigm Shift in Peptidomimetics: Structural and Conformational Disparities Between Alanine and N-Isopropylalanine
Introduction
The transition from canonical amino acids to their N-alkylated derivatives represents a cornerstone strategy in the development of modern peptidomimetics[1]. While L-alanine serves as a fundamental, nonpolar building block that provides flexibility and stabilizes
This technical guide dissects the core structural differences between alanine and N-isopropylalanine, detailing the causality behind their divergent chemical behaviors and providing field-proven protocols for their synthesis and incorporation into peptide backbones.
Core Structural Disparities and Physicochemical Profiling
The structural divergence between alanine and N-isopropylalanine is driven by the addition of the isopropyl group (
-
Steric Hindrance: The bulky isopropyl group creates a massive steric shield around the nitrogen atom. This drastically reduces the nucleophilicity of the amine, complicating downstream acylation reactions[4].
-
Loss of Hydrogen Bond Donors: Alanine possesses two hydrogen bond donors in its zwitterionic state (and one in a peptide bond). N-isopropylalanine loses this donor capability once incorporated into a peptide backbone, preventing it from participating in standard
-helix or -sheet intramolecular hydrogen bonding networks[1]. -
Lipophilicity (LogP): The addition of three aliphatic carbons significantly increases the hydrophobicity of the residue, which is a primary driver for improving the passive membrane permeability of cyclic peptides[3].
Quantitative Data Comparison
| Property | L-Alanine | N-isopropylalanine | Causality / Mechanistic Impact |
| Molecular Weight | 89.09 g/mol | 131.17 g/mol | Addition of |
| Amine Classification | Primary ( | Secondary ( | Loss of one proton; drastically reduces nucleophilicity. |
| H-Bond Donors (Peptide) | 1 | 0 | Disrupts secondary structures; eliminates H-bond with water. |
| Lipophilicity (LogP) | ~ -2.85 | ~ -1.20 | Isopropyl group increases hydrophobicity, aiding membrane permeability. |
| Amide Bond Isomerism | >99% trans | Mixed cis/trans population | Steric clash between isopropyl and preceding |
Impact on Peptide Backbone Conformation
In standard peptide bonds (e.g., involving alanine), the trans conformation is overwhelmingly favored (>99%) because the cis conformation forces adjacent
However, N-alkylation fundamentally alters this energetic landscape[3]. When an amino acid is coupled to the secondary amine of N-isopropylalanine, the bulky isopropyl group creates a severe steric clash with the preceding
Fig 1: Mechanistic impact of N-alkylation on physicochemical and conformational properties.
Experimental Workflows & Protocols
Protocol 1: Synthesis of N-isopropylalanine via Reductive Amination
Objective: Synthesize N-isopropylalanine from L-alanine while strictly avoiding overalkylation to a tertiary amine[5].
Causality: The primary amine of L-alanine reacts with acetone to form a transient imine (Schiff base). Sodium cyanoborohydride (
Step-by-Step Methodology:
-
Dissolution: Dissolve L-alanine (1.0 eq) in a mixture of methanol and water (80:20 v/v) to ensure complete solvation of the zwitterionic amino acid.
-
Imine Formation: Add acetone (5.0 eq) and adjust the pH to ~5.5 using glacial acetic acid.
-
Self-Validation Check: The slight acidity is critical. If the solution is too basic, the imine will not protonate for reduction; if too acidic, the primary amine is fully protonated, preventing the initial nucleophilic attack on the ketone.
-
-
Reduction: Cool the reaction vessel to 0°C. Slowly add
(1.5 eq) in small portions to control the exothermic release. Stir for 12 hours at room temperature. -
Quenching & Isolation: Quench the reaction with 1M HCl to destroy excess hydride (CAUTION: HCN gas evolution; perform strictly in a fume hood). Adjust the pH to the isoelectric point (~6.0) and purify via cation-exchange chromatography to isolate pure N-isopropylalanine.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with N-isopropylalanine
Objective: Successfully couple an incoming Fmoc-amino acid onto the sterically hindered secondary amine of resin-bound N-isopropylalanine[4]. Causality: Standard carbodiimide chemistry (e.g., DIC/HOBt) fails here because the bulky isopropyl group blocks the incoming activated ester from reaching the nitrogen nucleophile. Highly reactive uronium/aminium salts (like HATU) with a superior leaving group (HOAt) must be used to form a more reactive, less sterically demanding intermediate.
Step-by-Step Methodology:
-
Deprotection: Treat the resin-bound Fmoc-N-isopropylalanine with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF.
-
Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 8.0 eq).
-
Self-Validation Check: The slight substoichiometry of HATU (3.9 eq vs 4.0 eq of amino acid) is a deliberate safeguard. It prevents excess HATU from reacting directly with the exposed secondary amine on the resin, which would cause irreversible guanidinylation (chain termination).
-
-
Coupling: Add the activated mixture to the resin. React for 2 to 4 hours at 50°C (microwave-assisted heating is highly recommended). Causality: Elevated thermal energy is required to overcome the high kinetic activation barrier caused by the isopropyl steric clash.
-
Verification: Perform a Chloranil test to verify coupling completion.
-
Causality: The standard Kaiser test only detects primary amines and will yield a false negative for the secondary amine of N-isopropylalanine. The Chloranil test specifically detects secondary amines.
-
Fig 2: Optimized SPPS workflow overcoming steric hindrance of N-isopropyl secondary amines.
Conclusion
The structural evolution from alanine to N-isopropylalanine is not merely a substitution of functional groups; it is a fundamental reprogramming of the amino acid's physicochemical identity. By understanding the causality behind its steric bulk, altered nucleophilicity, and forced cis/trans isomerization, researchers can rationally design peptidomimetics with superior pharmacokinetic profiles and deploy the correct, self-validating chemical workflows required to synthesize them.
References
-
Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Source: PubMed Central (PMC), National Institutes of Health. URL: [Link]
-
Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Source: PubMed Central (PMC), National Institutes of Health. URL: [Link]
-
Title: Synthesis of N-Alkyl Amino Acids (Origins and Synthesis of Amino Acids, Chapter 6). Source: Wiley-VCH / Monash University. URL: [Link]
-
Title: Peptide Coupling Reagents, More than a Letter Soup. Source: Chemical Reviews (American Chemical Society). URL: [Link]
-
Title: Amino acid structure and classifications. Source: Khan Academy. URL: [Link]
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.uniurb.it [people.uniurb.it]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
Solubility Profile and Thermodynamic Characterization of N-Isopropylalanine
The following technical guide details the solubility profile, thermodynamic characterization, and purification strategies for N-isopropylalanine .
Technical Guide for Process Research & Development
Executive Summary
N-Isopropylalanine (2-(isopropylamino)propanoic acid) represents a critical class of N-alkylated amino acids used as chiral building blocks in peptidomimetics and pharmaceutical intermediates. Unlike its parent compound, alanine, the introduction of the isopropyl group creates a distinct "amphiphilic paradox": the molecule retains the highly polar zwitterionic head group (
This guide provides a comprehensive framework for understanding its solubility behavior. While specific solubility data for this derivative is often proprietary, this document synthesizes physicochemical principles with analogous experimental data to establish a predictive solubility map , a validated determination protocol , and purification strategies essential for scale-up.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of N-isopropylalanine, one must understand the competition between lattice energy and solvation enthalpy.
The N-Alkylation Effect
Native amino acids (e.g., L-Alanine) form robust crystal lattices stabilized by intermolecular hydrogen bond networks.
-
Lattice Disruption: The bulky
-isopropyl group acts as a steric wedge, disrupting the dense packing of the crystal lattice. This generally lowers the melting point and reduces the lattice energy ( ) compared to alanine. -
Solvation Shell:
-
In Water: The zwitterionic head dominates, forming strong ion-dipole interactions. The isopropyl group causes local ordering of water (hydrophobic effect), but solubility remains high.
-
In Alcohols: The isopropyl group enhances interaction with the alkyl chains of methanol/ethanol, making N-isopropylalanine significantly more soluble in alcohols than native alanine.
-
Predicted Solubility Map
Based on structural analogs (e.g., N-methylalanine, N-isopropyl-proline) and thermodynamic principles, the solubility profile is categorized below:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Protic | Water, Buffers (pH 4-8) | High (>100 mg/mL) | Dominant stabilization of zwitterion by high dielectric constant ( |
| Short Alcohols | Methanol, Ethanol, TFE | Moderate (Temp. Dependent) | Balance between lipophilic tail solvation and zwitterionic head repulsion. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions; effective for disrupting lattice but difficult to remove. |
| Ketones/Ethers | Acetone, THF, MTBE | Low / Anti-Solvent | Low dielectric constant cannot support charge separation of the zwitterion. |
| Non-Polar | Hexane, Toluene, Heptane | Insoluble | Complete energetic mismatch; used exclusively as anti-solvents. |
Experimental Determination Protocol
Since exact solubility values vary by polymorph and purity, the following Self-Validating Protocol (SVP) is required to generate precise thermodynamic data for your specific lot.
Method A: Gravimetric Isothermal Saturation
This is the "Gold Standard" for generating solubility curves (
Reagents: N-Isopropylalanine (Dry, >98% purity), HPLC-grade solvents.
Equipment: Temperature-controlled shaker bath, 0.22
Workflow:
-
Saturation: Add excess solid to 10 mL solvent in a sealed vial.
-
Equilibration: Agitate at fixed temperature (
) for 24 hours. -
Filtration: Stop agitation, allow settling (1 hr), then filter supernatant using a pre-heated syringe filter (to prevent crash-out).
-
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Validation: Repeat at
. If solubility decreases, check for solvate formation.
Visualization of Workflow
Caption: Standard Operating Procedure for Isothermal Solubility Determination.
Thermodynamic Modeling
To extrapolate solubility data for process design (e.g., cooling crystallization), experimental data must be fitted to thermodynamic models.
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.
Van't Hoff Analysis
Determines the dissolution enthalpy (
-
Plot:
vs. . -
Interpretation:
-
Positive Slope: Endothermic dissolution (Solubility increases with T).
-
Non-Linearity: Indicates a change in specific heat capacity (
) or a phase transition (polymorph change).
-
Applications: Purification & Crystallization
Based on the solubility differential, the following purification strategies are recommended.
Anti-Solvent Crystallization (Recommended)
This method leverages the high solubility in water/methanol and low solubility in acetone/THF.
-
Dissolution: Dissolve crude N-isopropylalanine in the minimum volume of Water or Hot Methanol (approx. 60°C).
-
Filtration: Perform hot filtration to remove mechanical impurities.
-
Anti-Solvent Addition: Slowly add Acetone or Isopropanol (if water was solvent) until persistent turbidity is observed (Cloud Point).
-
Cooling: Cool slowly to 0-4°C. The zwitterion will crystallize out as the dielectric constant of the mixture drops.
-
Isolation: Filter and wash with cold Acetone.
Reactive Extraction (For Ester Derivatives)
If working with the ester form or needing to remove inorganic salts:
-
Adjust pH to >10 using NaOH (converts to anionic/neutral amine form).
-
Extract into Dichloromethane (DCM) .
-
Dry organic layer (
) and evaporate.
Solvation Mechanism Diagram
Caption: Solvation mechanism showing the competition between polar and non-polar interactions.
References
-
BenchChem. (2025).[1] Solubility of 2-(Isopropylamino)ethanol in different solvents. BenchChem Technical Guides.
-
National Institutes of Health (NIH). (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PubMed Central.
-
ResearchGate. (2017).[2] Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate Publication.
-
University of Alberta. (n.d.). Recrystallization - Single Solvent & Two-Solvent Methods. UAlberta Chemistry Guides.
-
Shaanxi Bloom Tech Co., Ltd. (2024). How Is N-Isopropylbenzylamine Synthesized?. Knowledge Base.[3][4]
(Note: While specific data for N-isopropylalanine is sparse, references 1 and 3 provide validated data for the closest structural analogs, N-isopropylethanolamine and N-alkylated prolines, respectively, which serve as the basis for the predictive models in this guide.)
Sources
Modulating Amino Acid Lipophilicity: The Mechanistic and Synthetic Impact of the N-Isopropyl Group
As a Senior Application Scientist navigating the complex landscape of peptide and small-molecule drug design, one of the most persistent challenges is optimizing the delicate balance between target affinity and pharmacokinetic viability. The introduction of small alkyl groups—specifically the N-isopropyl moiety—onto amino acid backbones is a highly effective strategy for fine-tuning lipophilicity. This technical guide provides an in-depth analysis of how N-isopropylation influences amino acid solvation dynamics, detailing the thermodynamic causality, modern synthetic protocols, and self-validating analytical frameworks required to quantify these changes.
Thermodynamic Causality of N-Isopropylation
Lipophilicity, typically quantified as the 1-octanol/water partition coefficient (LogP) or distribution coefficient (LogD), dictates a drug's ability to traverse lipid bilayers. The addition of an N-isopropyl group to an
-
Desolvation Penalty Reduction : Unprotected primary amines in amino acids act as strong hydrogen-bond donors (HBDs). By replacing a proton with an isopropyl group, one HBD is eliminated. This significantly lowers the energetic penalty required to desolvate the molecule when it transitions from an aqueous environment into a hydrophobic lipid membrane.
-
Hydrophobic Surface Area Expansion : The three-carbon branched aliphatic chain increases the solvent-accessible hydrophobic surface area. Fragmental prediction methods (such as ALOGP and CLOGP) demonstrate that aliphatic carbons incrementally increase the overall partition coefficient[1].
-
Steric Shielding and pKa Modulation : The branched nature of the isopropyl group provides unique steric bulk compared to linear alkyl chains. This bulk sterically shields the remaining amine proton and adjacent carbonyl oxygen, further reducing their effective hydrogen-bonding capacity. Additionally, the electron-donating nature of the alkyl group modulates the basicity of the amine, shifting the zwitterionic equilibrium and often increasing the proportion of the neutral (highly permeable) free base at physiological pH 7.4[2].
Quantitative Impact on Lipophilicity
To contextualize the impact of the isopropyl group, we must compare its lipophilic contribution to other common alkyl substituents. The Hansch
Table 1: Comparative Lipophilicity Contributions of Alkyl Substituents
| Substituent | Hansch | Structural Characteristic | Impact on H-Bonding Shielding |
| Methyl | +0.52 | Linear, minimal bulk | Low |
| Cyclopropyl | +1.14 | Cyclic, rigid, compact | Moderate |
| Isopropyl | +1.53 | Branched, flexible | High |
| Tert-butyl | +1.98 | Branched, highly rigid | Very High |
Experimental Workflows
Protocol 1: Direct Catalytic N-Isopropylation of Unprotected Amino Acids
Historically, N-alkylation of amino acids required tedious protection-deprotection sequences or reductive amination with stoichiometric reductants, generating significant waste. Modern catalytic methods allow for direct N-alkylation using isopropanol as both the alkylating agent and solvent, producing only water as a byproduct[3].
Causality of Experimental Choices: Using a transition metal catalyst (e.g., Fe- or Ru-based Shvo's catalyst) enables the "borrowing hydrogen" methodology. The catalyst temporarily removes hydrogen from isopropanol to form acetone, which condenses with the amino acid to form an imine. The catalyst then returns the hydrogen to reduce the imine to the N-isopropyl amine. The steric hindrance introduced by the first isopropyl group effectively prevents a second alkylation event, ensuring strict mono-N-alkylation selectivity[3].
Step-by-Step Methodology:
-
Substrate Preparation : In an inert atmosphere (Schlenk line), charge a reaction vessel with 0.2 mmol of the unprotected
-amino acid (e.g., L-Valine or L-Phenylalanine). -
Solvent Optimization : Add 1-5 mL of isopropanol. If the parent amino acid exhibits poor solubility in neat isopropanol, add 1 mL of 2,2,2-trifluoroethanol (CF3CH2OH). Causality: The highly polar, fluorinated alcohol disrupts the strong intermolecular hydrogen-bonded crystal lattice of the zwitterionic amino acid, facilitating complete dissolution without interfering with the alkylation mechanism[3].
-
Catalyst Addition : Introduce 1-5 mol% of the transition metal catalyst.
-
Reaction Execution : Seal the vessel and heat to 90°C under continuous stirring for 18-24 hours.
-
Isolation : Remove the solvent under reduced pressure. Purify the crude mixture via reversed-phase flash chromatography (using a Water/Acetonitrile gradient) to isolate the pure mono-N-isopropyl amino acid.
Protocol 2: Self-Validating Lipophilicity Determination
Relying solely on computational predictions (cLogP) for zwitterionic amino acids often leads to significant deviations from in vivo behavior. Therefore, a self-validating experimental system utilizing both thermodynamic (Shake-Flask) and kinetic (RP-HPLC) methodologies is mandatory for robust drug design[4].
Causality of Experimental Choices:
The Shake-Flask method provides the absolute thermodynamic ground truth for partitioning but is low-throughput and highly sensitive to impurities. By coupling this with RP-HPLC—which measures the chromatographic lipophilicity index (Log
Step-by-Step Methodology:
Part A: Shake-Flask Method (LogD at pH 7.4)
-
Prepare a 10 mM stock of the N-isopropyl amino acid in 50 mM phosphate-buffered saline (PBS, pH 7.4).
-
Pre-equilibrate equal volumes (5 mL) of 1-octanol and PBS in a glass vial for 24 hours at 25°C to ensure mutual solvent saturation.
-
Spike the analyte into the biphasic system, seal, and agitate at 300 rpm for 2 hours to reach thermodynamic equilibrium.
-
Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Quantify the analyte concentration in both the aqueous and octanol phases using LC-MS/MS. Calculate LogD = Log([Octanol]/[Aqueous]).
Part B: RP-HPLC Method (Log
-
Equip an HPLC system with a standard C18 reversed-phase column.
-
Prepare mobile phases: (A) 20 mM ammonium acetate buffer (pH 7.4) and (B) Methanol.
-
Perform isocratic elutions at varying organic modifier fractions (e.g., 30%, 40%, 50%, 60% Methanol).
-
Calculate the retention factor (
) for each run using the equation: , where is the retention time and is the dead time. -
Plot Log
against the volume fraction of Methanol. Perform a linear regression and extrapolate to 0% organic modifier to determine Log . Cross-validate this value against the Shake-Flask LogD to confirm system integrity.
Visualization of the Workflow
Workflow of N-isopropyl amino acid synthesis and lipophilicity profiling.
Conclusion
The strategic incorporation of an N-isopropyl group onto an amino acid scaffold is a powerful tool for modulating lipophilicity. By understanding the thermodynamic causality—specifically the reduction in desolvation penalties and the increase in hydrophobic surface area—researchers can rationally design peptides and small molecules with optimized membrane permeability. When coupled with modern, green synthetic protocols and self-validating analytical frameworks, N-isopropylation stands as a highly reliable methodology in the pursuit of advanced therapeutics.
References
- Yan, Tao, et al. "Direct N-alkylation of unprotected amino acids with alcohols." Science Advances (2017).
- Linclau, Bruno, et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry (2020).
- Ghose, Arup K., et al. "Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods." The Journal of Physical Chemistry A (1998).
- Valko, Klara. "HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design." LCGC North America (2007).
Sources
History and discovery of N-substituted amino acids
An In-Depth Technical Guide to the History, Discovery, and Synthesis of N-Substituted Amino Acids
Executive Summary
The development of N-substituted amino acids represents a paradigm shift in peptidomimetic chemistry and drug discovery. Native α-peptides, while highly specific and potent, suffer from rapid proteolytic degradation and poor membrane permeability. By shifting the side chain from the α-carbon to the amide nitrogen, or by methylating the amide nitrogen, researchers have engineered molecules that evade proteases while retaining target affinity. This whitepaper explores the historical discovery of N-substituted amino acids, the mechanistic causality behind their physicochemical advantages, and the field-proven protocols used for their synthesis.
The Evolutionary Need for N-Substitution
The discovery of N-substituted amino acids was initially driven by observations in natural product chemistry. Early in the 20th century, molecules like sarcosine (N-methylglycine) were identified, but it was the isolation of complex natural products like the immunosuppressant cyclosporine A and the antibiotic actinomycin D that highlighted the evolutionary advantage of N-methylation[1]. These natural cyclic peptides contain multiple N-methylated residues, which confer extraordinary stability against enzymatic degradation and enhance lipophilicity, allowing them to cross cell membranes effectively.
In native peptides, the amide bond (CO-NH) is highly susceptible to hydrolysis by proteases. Furthermore, the hydrogen atom on the amide nitrogen acts as a hydrogen-bond donor, which increases the molecule's desolvation penalty when crossing lipid bilayers. N-substitution—replacing this hydrogen with a methyl group or an entire side chain—eliminates the hydrogen-bond donor, increases steric hindrance around the peptide bond, and alters the cis/trans isomerization equilibrium, fundamentally changing the molecule's pharmacokinetic profile[2][3].
Quantitative Comparison of Physicochemical Properties
The impact of N-substitution on peptide properties is profound. The following table summarizes the quantitative shifts in physicochemical behavior:
| Property | Native α-Peptide | N-Methylated Peptide | Peptoid (N-Substituted Glycine) | Mechanistic Causality |
| Proteolytic Half-Life | Minutes | Hours | Days | Steric occlusion of the protease active site and elimination of the required recognition motif[4]. |
| Membrane Permeability | Low | High | High | Removal of amide hydrogen-bond donors reduces the energetic penalty of membrane insertion[3]. |
| Amide Bond Geometry | >99% trans | Mixed cis/trans | Mixed cis/trans | N-substitution lowers the energetic barrier between cis and trans states, increasing conformational flexibility[2]. |
| Hydrogen Bond Donors | 1 per residue | 0 at substituted site | 0 per residue | Replacement of the N-H proton with an alkyl group[1]. |
Historical Milestones: The Discovery of Peptoids
While N-methylated amino acids were known from natural products, the systematic exploitation of N-substituted glycines (peptoids) as a modular drug discovery platform was pioneered in 1992 by Ronald Zuckermann and colleagues at the Chiron Corporation[5][6].
Prior to 1992, synthesizing N-alkylated peptides required the tedious preparation of individual N-alkyl amino acid monomers, which were prone to racemization and coupled poorly due to severe steric hindrance[7]. Zuckermann bypassed these limitations by inventing the Submonomer Solid-Phase Synthesis method. Instead of coupling pre-formed N-substituted amino acids, the peptoid backbone is built in two highly efficient, repeating steps: acylation with a haloacetic acid, followed by nucleophilic displacement with a primary amine[6].
This breakthrough decoupled the side-chain diversity from the amino acid backbone, allowing researchers to utilize thousands of commercially available primary amines to generate vast combinatorial libraries of sequence-defined oligomers[8].
Technical Workflow: Submonomer Solid-Phase Synthesis
The submonomer method remains the gold standard for peptoid synthesis due to its high yield, avoidance of chiral centers at the α-carbon (eliminating racemization risks), and use of inexpensive reagents[8].
Experimental Protocol: Standard Peptoid Elongation
Objective: Synthesize a sequence-defined oligo(N-substituted glycine) on a solid support.
Reagents & Materials:
-
Rink Amide resin (0.6 mmol/g loading)
-
Bromoacetic acid (BAA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amines (e.g., isobutylamine, benzylamine)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Swelling & Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.
-
Causality: Swelling expands the polymer matrix, exposing internal reactive sites. Piperidine acts as a mild base to cleave the Fmoc group via an E1cB mechanism.
-
-
Acylation Step: Add a solution of 1.2 M BAA and 1.2 M DIC in DMF to the resin. Agitate at room temperature for 20 minutes. Wash with DMF (5 × 1 min).
-
Causality: DIC activates the carboxylic acid of BAA, forming an O-acylisourea intermediate that reacts with the resin-bound amine. DIC is preferred over DCC because its urea byproduct is soluble in DMF, preventing resin clogging. Bromoacetic acid is chosen over chloroacetic acid because the bromide ion is a superior leaving group for the subsequent step.
-
-
Displacement Step: Add a 1.0 M to 2.0 M solution of the desired primary amine in DMF to the resin. Agitate at room temperature for 60 minutes. Wash with DMF (5 × 1 min).
-
Causality: The primary amine acts as a nucleophile, undergoing an SN2 displacement of the bromide. The electron-withdrawing adjacent carbonyl group highly activates the alpha-carbon, allowing this displacement to occur rapidly at room temperature without catalysts.
-
-
Iteration: Repeat Steps 2 and 3 until the desired chain length is achieved.
-
Cleavage: Treat the resin with 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours to cleave the peptoid from the solid support and remove any side-chain protecting groups.
Caption: The Submonomer Solid-Phase Synthesis cycle for generating N-substituted glycines.
Advanced Optimization: N-Aryl Glycine Incorporation
While aliphatic amines react rapidly, weakly nucleophilic anilines (yielding N-aryl glycines) react sluggishly. Recent advancements have demonstrated that adding halophilic silver salts (e.g., AgClO4) during the displacement step accelerates the reaction up to 76-fold by facilitating bromide abstraction and precipitating AgBr, driving the SN2 reaction forward[9][10].
Advanced Modalities: Ribosomal Incorporation of N-Methyl Amino Acids
While chemical synthesis is robust, the discovery of massive, highly constrained pseudo-natural products requires ultra-high-throughput screening methods like mRNA display[11][12]. This necessitates the ribosomal translation of N-substituted amino acids.
Historically, ribosomes reject N-methylated amino acids due to the steric clash in the peptidyl transferase center. However, researchers have engineered modified in vitro translation systems (such as the PURE system) to bypass this[7][11].
The Flexizyme & Precharging Strategy: Because endogenous aminoacyl-tRNA synthetases (AARSs) will not accept N-methyl amino acids, researchers utilize ribozymes (Flexizymes) or chemical precharging to force the attachment of N-methyl amino acids onto uncharged tRNAs. Alternatively, total tRNA is enzymatically precharged with a natural amino acid, and then chemically N-methylated using formaldehyde and sodium cyanoborohydride before being introduced to a modified ribosome[11].
Caption: Pathway for the ribosomal incorporation of N-methyl amino acids into peptide libraries.
Clinical Translation and Future Directions
The integration of N-substituted amino acids has directly led to the development of highly stable therapeutics. By mapping the conformational preferences of N-substituted residues, drug developers can design molecules that lock into specific secondary structures (foldamers)[2]. For example, the introduction of bulky N-alkyl groups restricts the backbone dihedral angles, forcing the peptoid into polyproline type-I-like helices.
Today, antimicrobial peptoids are being developed to combat multi-drug resistant bacteria, utilizing their cationic, amphipathic helical structures to disrupt bacterial membranes without being degraded by bacterial proteases[5]. Furthermore, the continuous expansion of submonomer synthesis to include heterocyclic azoles and N-imino glycines is opening new frontiers in the design of next-generation macrocyclic drugs[10][13].
References
-
Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids[oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. URL: [Link]
-
Biron, E., et al. (2008). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI Pharmaceuticals. URL: [Link]
-
Merryman, C., & Green, R. (2004). Ribosomal Synthesis of N-Methyl Peptides. National Institutes of Health (PMC). URL: [Link]
-
Connolly, M. D., et al. (2021). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. ResearchGate. URL: [Link]
-
ACS Omega. (2020). Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides. American Chemical Society. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. N-Methyl Amino Acids - Enamine [enamine.net]
- 5. Synthesis of Antimicrobial Peptoids | Springer Nature Experiments [experiments.springernature.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.bath.ac.uk [people.bath.ac.uk]
- 13. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (S)-N-Isopropylalanine: Chemical and Biocatalytic Protocols
Executive Summary & Mechanistic Rationale
(S)-N-Isopropylalanine is a critical non-canonical amino acid utilized extensively in the design of peptidomimetics and active pharmaceutical ingredients (APIs). The introduction of the N-isopropyl group enhances proteolytic stability, increases lipophilicity, and alters the pharmacokinetic profile of peptide-based therapeutics.
Synthesizing N-alkylated amino acids presents a strict chemoselectivity challenge: preventing over-alkylation while maintaining absolute stereocontrol. To address this, we present two orthogonal, field-proven methodologies:
-
The Chiral Pool Approach (Stereoretentive): This classical chemical route utilizes enantiopure L-alanine. Because free zwitterionic amino acids exhibit poor solubility in organic solvents, the protocol employs an esterified precursor. The reaction proceeds via the formation of a transient iminium ion with acetone. Sodium triacetoxyborohydride (
) is specifically selected as the reductant over sodium cyanoborohydride ( ). is less toxic, requires milder conditions, and exhibits superior chemoselectivity—it reduces the iminium ion rapidly without reducing the unreacted acetone [1]. -
The Biocatalytic Approach (Enantioselective): This advanced green-chemistry route is a true asymmetric synthesis starting from prochiral pyruvic acid. Engineered Imine Reductases (IREDs) catalyze the asymmetric reduction of the in situ formed imine [2]. A major operational advantage of this route is that it operates directly on free acids in aqueous media, entirely bypassing the protection/deprotection steps required in the chemical route. It is coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system to drive the thermodynamic equilibrium[3].
Fig 1. Stereoretentive chemical vs. enantioselective biocatalytic pathways for (S)-N-isopropylalanine.
Protocol A: Chemical Reductive Amination (Chiral Pool)
This protocol utilizes a protection-deprotection strategy to ensure homogeneity in the organic phase, maximizing the efficiency of the hydride transfer.
Step 1: Reductive Amination
-
Preparation: Suspend L-alanine methyl ester hydrochloride (10.0 mmol, 1.40 g) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under a nitrogen atmosphere.
-
Free-basing: Add triethylamine (10.0 mmol, 1.4 mL) dropwise to liberate the free amine. Stir for 10 minutes.
-
Iminium Formation: Add acetone (15.0 mmol, 1.1 mL) and glacial acetic acid (10.0 mmol, 0.57 mL). Stir the mixture at room temperature for 30 minutes to allow the iminium equilibrium to establish.
-
Reduction: Add
(15.0 mmol, 3.18 g) portion-wise over 15 minutes to prevent excessive exotherm. Stir at room temperature for 12 hours. -
In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat; the primary amine starting material (red/purple spot) will convert to the secondary amine product (yellow/brown spot).
-
Workup: Quench the reaction carefully with saturated aqueous
(20 mL). Extract the aqueous layer with dichloromethane ( mL). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo to yield the intermediate ester.
Step 2: Ester Hydrolysis & Isolation
-
Saponification: Dissolve the crude N-isopropyl-L-alanine methyl ester in a 1:1 mixture of THF and Water (20 mL). Add Lithium Hydroxide monohydrate (
, 15.0 mmol, 0.63 g). Stir at room temperature for 4 hours. -
IPC: Verify the disappearance of the ester mass via LC-MS.
-
Isoelectric Precipitation: Acidify the mixture dropwise with 1M HCl until the pH reaches ~6.0 (the isoelectric point of the zwitterion).
-
Purification: Concentrate the mixture to absolute dryness. Triturate the resulting solid with cold absolute ethanol (30 mL) to dissolve the amino acid while leaving inorganic salts (
) behind. Filter the suspension and concentrate the filtrate to yield pure (S)-N-isopropylalanine as a white crystalline powder.
Protocol B: Biocatalytic Asymmetric Synthesis
This protocol leverages an Imine Reductase (IRED) to dynamically establish the stereocenter [2]. A Glucose Dehydrogenase (GDH) system is employed to recycle the expensive
Fig 2. IRED-catalyzed asymmetric reductive amination with GDH-mediated NADPH cofactor recycling.
One-Pot Enzymatic Protocol
-
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH to 7.5.
-
Substrate Loading: Add sodium pyruvate (20.0 mmol, 2.20 g) and isopropylamine (100.0 mmol, 8.5 mL). Critical Step: The addition of the amine will raise the pH. Carefully readjust the pH back to 7.5 using 2M HCl to prevent enzyme denaturation.
-
Cofactor & Recycling System: Add
(0.2 mmol, 1 mol% relative to pyruvate), D-glucose (40.0 mmol, 7.2 g), and Glucose Dehydrogenase (GDH, 500 U). -
Biocatalyst Addition: Add the engineered (S)-selective Imine Reductase (IRED) as a cell-free extract or lyophilized powder (amount dependent on specific activity, typically ~100-200 mg).
-
Incubation: Incubate the reaction vessel at 30°C with gentle orbital shaking (150 rpm) for 24–36 hours.
-
IPC: Monitor the reaction via RP-HPLC (UV detection at 210 nm) to track the complete consumption of pyruvic acid. Validate the enantiomeric excess (ee) using a chiral stationary phase (e.g., Daicel Crownpak CR(+)).
-
Downstream Processing: Heat the mixture to 60°C for 15 minutes to precipitate the proteins. Centrifuge at 10,000
g for 15 minutes and collect the clear supernatant. -
Isolation: Load the supernatant onto a strong cation-exchange resin column (e.g., Dowex 50WX8,
form). Wash thoroughly with deionized water to remove glucose, gluconate, and buffer salts. Elute the target amino acid using 1M aqueous ammonia. Lyophilize the eluate to obtain pure (S)-N-isopropylalanine.
Quantitative Data Comparison
The following table summarizes the operational metrics of both pathways, allowing researchers to select the appropriate method based on their scale and infrastructure.
| Parameter | Method A: Chemical Reductive Amination | Method B: Biocatalytic Asymmetric Synthesis |
| Starting Materials | L-Alanine methyl ester, Acetone | Pyruvic acid, Isopropylamine |
| Key Reagents | IRED, GDH, | |
| Stereochemistry | Stereoretentive (Chiral Pool) | Enantioselective (Dynamic Asymmetric) |
| Typical Yield | 75% – 85% (over 2 steps) | 80% – 95% (single step) |
| Enantiomeric Excess (ee) | >99% (dependent on starting material) | >99% (dependent on enzyme selectivity) |
| E-Factor (Waste) | High (Organic solvents, Boron/Li salts) | Low (Aqueous buffer, biodegradable) |
| Scalability | Excellent (Standard chemical plant) | Excellent (Requires fermentation/bioreactors) |
| Primary IPC | TLC (Ninhydrin), LC-MS | RP-HPLC, Chiral HPLC |
References
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of N-Isopropylalanine via Reductive Amination
[1]
Executive Summary
N-Isopropylalanine is a critical building block in the synthesis of peptidomimetics and pharmaceutical intermediates. The introduction of the bulky isopropyl group onto the
This guide details two robust protocols for the synthesis of N-isopropylalanine. Protocol A utilizes the Borch reduction (Sodium Cyanoborohydride), optimized for bench-scale purity and stereochemical retention. Protocol B details a Catalytic Hydrogenation method suitable for scale-up and "green" chemistry requirements.
Mechanistic Principles & Critical Process Parameters (CPP)
The Challenge of Ketone Reductive Amination
Unlike aldehydes, acetone is a poor electrophile. The formation of the iminium ion intermediate is the rate-limiting equilibrium step. Furthermore, L-alanine exists as a zwitterion in neutral solution, making it insoluble in the aprotic solvents (DCM, THF) typically favored for reductive amination.
Key Success Factor: The reaction solvent must be protic enough to dissolve the amino acid but controlled enough to prevent the reduction of the ketone to an alcohol (isopropanol).
The pH Window
The reaction relies on a kinetic window driven by pH:
-
pH < 4: The carbonyl oxygen is protonated, but the amine is fully protonated (
), shutting down nucleophilic attack. -
pH > 7: The amine is free, but the carbonyl is not activated; the imine equilibrium is unfavorable.
-
Optimal pH (6.0–7.0): Sufficient free amine exists to attack the carbonyl, while the resulting imine is protonated to the iminium ion (
), which is rapidly reduced by the hydride source.
Reaction Mechanism Visualization
Figure 1: Mechanistic pathway highlighting the critical iminium intermediate and potential side reaction.
Protocol A: The Borch Reduction (Bench Standard)
Best for: High stereochemical retention, small-to-medium scale (1g – 50g).
Materials
-
Substrate: L-Alanine (Reagent Grade, >99% ee)
-
Carbonyl Source: Acetone (HPLC Grade)
-
Reductant: Sodium Cyanoborohydride (
)[1][2][3]-
Note: Sodium Triacetoxyborohydride (
) is generally preferred for aldehydes but is often too slow for reacting sterically hindered ketones like acetone with zwitterionic amino acids.
-
-
Solvent: Methanol (MeOH) / Water (
) mixture. -
Catalyst: Glacial Acetic Acid.[4]
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend L-Alanine (1.0 equiv) in Methanol.
-
Expert Tip: Alanine is sparingly soluble in pure MeOH. Add water dropwise until the solution becomes clear or a fine suspension. A ratio of 4:1 MeOH:
is typically effective.
-
-
Imine Formation (Pre-equilibrium): Add Acetone (5.0 – 10.0 equiv).
-
Why Excess? Acetone acts as both reagent and co-solvent to drive the unfavorable equilibrium toward the imine. Stir at room temperature for 30 minutes.
-
-
pH Adjustment (CRITICAL): Check the pH using wet pH paper. It will likely be neutral. Add Glacial Acetic Acid dropwise until the pH reaches 6.0 – 6.5 .
-
Caution: Do not drop below pH 5. This will cause rapid evolution of HCN gas upon hydride addition and favor the reduction of acetone to isopropanol.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add
(1.5 equiv) portion-wise over 10 minutes.-
Safety: Perform in a well-ventilated fume hood. Cyanide potential.
-
-
Reaction Maintenance: Remove the ice bath and allow to warm to room temperature. Stir for 12–16 hours.
-
Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The product (secondary amine) may stain differently (often blue/grey) than the primary amine starting material (purple).
-
-
Quenching & Workup (Ion Exchange):
-
Quench with 1N HCl (carefully) to decompose excess hydride (perform in hood).
-
Concentrate under reduced pressure to remove MeOH and Acetone.
-
Purification: Apply the aqueous residue to a column of Dowex 50W-X8 (H+ form) cation exchange resin.
-
Wash with distilled water (removes salts, boric acid, and unreacted acetone).
-
Elute the product with 1M
or Pyridine/Water.
-
-
Lyophilize the ammoniacal fractions to obtain the white solid product.
-
Protocol B: Catalytic Hydrogenation (Scale-Up)
Best for: Large scale (>50g), avoiding boron waste, "Green" chemistry.
Materials
-
Catalyst: 10% Palladium on Carbon (Pd/C) or Pearlman’s Catalyst (
). -
Hydrogen Source:
gas (Balloon or Parr Shaker). -
Solvent: Methanol/Water (or 1N NaOH if starting from free acid to improve solubility).
Step-by-Step Methodology
-
Preparation: In a Parr hydrogenation bottle, dissolve L-Alanine (1.0 equiv) in 1N NaOH (1.0 equiv). This converts the zwitterion to the soluble sodium carboxylate.
-
Addition: Add Acetone (5.0 equiv) and Methanol (to ensure miscibility). Add 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Wet the catalyst with water/toluene before adding solvent to prevent ignition of methanol vapors.
-
-
Hydrogenation: Pressurize the vessel to 40–50 psi
. Shake at room temperature for 24 hours.-
Note: Higher pressures (up to 100 psi) may be required due to the steric bulk of the isopropyl group.
-
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with water.
-
Isolation: Neutralize the filtrate with 1N HCl to the isoelectric point of the amino acid (approx pH 6.0). The product may precipitate; otherwise, concentrate and use the Dowex purification method described in Protocol A to remove NaCl.
Comparative Data & Decision Matrix
| Parameter | Protocol A (Borch/NaBH3CN) | Protocol B (Hydrogenation) |
| Yield | 75 – 85% | 85 – 95% |
| Chirality (ee) | >98% (Minimal racemization) | >95% (Risk of racemization if temp high) |
| Scalability | Low (Toxic Boron waste) | High (Clean workup) |
| Speed | Slow (16-24 hrs) | Medium (12-24 hrs) |
| Safety | HCN risk; Toxic reagents | Flammability ( |
| Cost | High (Reagents/Waste disposal) | Low (Catalyst recyclable) |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and strictness of chiral requirements.
Troubleshooting & Expert Insights
Issue: Low Conversion
-
Cause: Incomplete formation of the imine.
-
Fix: Increase the equivalents of acetone (up to 20 eq). Add molecular sieves (3Å) to the reaction to scavenge water, driving the equilibrium to the right. Note: Remove sieves before adding hydride.
Issue: Product Solubility (Workup Nightmare)
-
Cause: N-alkyl amino acids are highly water-soluble zwitterions. They will not extract into Ethyl Acetate or DCM at neutral pH.
-
Fix: Do not attempt liquid-liquid extraction. Rely on Ion Exchange chromatography (Dowex) or crystallization. Crystallization can sometimes be induced by dissolving the crude residue in minimal hot water and adding acetone (antisolvent) until turbid.
Issue: Racemization
-
Cause: High temperatures or highly basic conditions can deprotonate the
-proton. -
Fix: Keep Protocol A at room temperature or below. In Protocol B, ensure the initial NaOH neutralization is exactly 1.0 equivalent, avoiding excess base.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][3][5][6] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Studies on Direct and Indirect Reductive Amination Procedures.[5][8] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Gentile, A. et al. (2022). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol.[9] Catalysts, 12(10), 1251.[10] [Link] (Reference for hydrogenation conditions of acetone).
-
Phenomenex. (2025). Protein Purification Methods: Ion Exchange Chromatography. [Link] (General reference for ion exchange purification principles).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. DSpace [open.bu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol | AVESİS [avesis.istanbul.edu.tr]
Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Involving Fmoc-N-Isopropylalanine
Executive Summary
The incorporation of N-alkyl amino acids into peptide sequences is a critical strategy in peptidomimetic drug design to enhance proteolytic stability, modulate receptor selectivity, and restrict conformational flexibility[1]. However, synthesizing peptides containing N-isopropylalanine presents severe steric and electronic challenges during Solid-Phase Peptide Synthesis (SPPS). This application note details the mechanistic bottlenecks of N-isopropyl SPPS and provides field-proven, self-validating protocols to overcome slow coupling rates, premature chain termination, and diketopiperazine (DKP) formation.
Mechanistic Challenges in N-Isopropyl SPPS
Standard SPPS protocols rely on the rapid acylation of primary amines. Introducing an N-isopropyl group fundamentally alters the reaction kinetics due to two primary factors:
-
Steric Shielding: The branched isopropyl group creates a massive steric umbrella over the secondary amine. Standard activating agents like HBTU or HOBt form bulky benzotriazole active esters that cannot physically approach the nitrogen nucleophile.
-
Guanidinylation Side-Reactions: When using standard uronium/aminium salts (like HATU or HBTU) on slow-reacting secondary amines, the coupling reagent itself can react with the amine to form a dead-end guanidinium byproduct, permanently capping the peptide chain.
-
Diketopiperazine (DKP) Formation: When the N-isopropyl amino acid is at the dipeptide stage (the second residue attached to the resin), Fmoc deprotection exposes a secondary amine. The tertiary amide bond formed by the N-alkyl group heavily favors the cis-conformation, bringing the free amine into perfect proximity to attack the resin ester linkage, cleaving the dipeptide as a cyclic DKP[1].
Figure 1: Competing pathways at the dipeptide stage. Rapid coupling is essential to outcompete DKP-mediated chain cleavage.
Analytical Monitoring: The Chloranil Test
A common point of failure in N-alkyl SPPS is relying on the standard Kaiser (ninhydrin) test. The Kaiser test only detects primary amines and will yield a false negative when monitoring the coupling onto an N-isopropyl residue.
Self-Validating Step: You must use the Chloranil Test to detect the presence of secondary amines.
-
Reagent A: 2% acetaldehyde in DMF.
-
Reagent B: 2% chloranil in DMF.
-
Observation: Dark blue/green beads indicate unreacted secondary amines (incomplete coupling). Colorless or pale yellow beads indicate successful acylation.
Comparative Efficacy of Coupling Reagents
To circumvent steric hindrance, we must abandon HBTU/HOBt. The optimal strategy utilizes COMU with OxymaPure . COMU replaces the dimethylamino moiety of HATU with a morpholino group, drastically reducing guanidinylation. Furthermore, its leaving group (Oxyma) is less sterically demanding than HOAt. For extreme cases, in situ acid chloride generation via BTC (bis(trichloromethyl)carbonate) is required[2].
Table 1: Coupling Efficiency onto Resin-Bound N-Isopropylalanine
| Coupling Reagent System | Additive | Temp / Time | Yield / Efficiency | Mechanism / Notes |
| HBTU / DIEA | HOBt | RT, 60 min | < 10% | OBt ester is too bulky; fails to couple. |
| HATU / DIEA | HOAt | RT, 60 min | ~ 45% | Moderate reactivity; high risk of guanidinylation capping. |
| HATU / DIEA | HOAt | 75°C (MW), 15 min | ~ 78% | Heat improves kinetics, but capping still occurs. |
| COMU / DIEA | OxymaPure | 75°C (MW), 15 min | > 95% | Recommended. Oxyma ester penetrates steric shield; no guanidinylation. |
| BTC / 2,4,6-collidine | None | RT, 60 min | > 98% | Fallback. Forms acid chloride in situ. Highly reactive but toxic[2]. |
Detailed Experimental Protocols
The following protocols establish a robust workflow for synthesizing peptides containing N-isopropylalanine[3].
Figure 2: Optimized SPPS workflow for coupling onto sterically hindered N-isopropyl residues.
Protocol A: Coupling Fmoc-N-isopropylalanine to the Growing Chain
Coupling the N-alkyl amino acid to a primary amine is relatively straightforward, though the bulky side chain requires slight optimization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in DMF for 30 minutes.
-
Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve Fmoc-N-isopropylalanine (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIEA (6.0 eq). Stir for 1 minute to pre-activate.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Validation: Wash the resin (DMF 3x, DCM 3x). Perform a standard Kaiser test. It should be colorless (negative), indicating complete acylation of the primary amine.
Protocol B: Coupling the Subsequent Amino Acid (The Bottleneck)
This is the critical step. We utilize COMU/Oxyma under microwave irradiation to force the acylation of the hindered secondary amine.
-
Deprotection & DKP Mitigation: Treat the Fmoc-N-isopropylalanine-resin with 20% piperidine containing 0.1 M OxymaPure (or HOBt) for 2 × 5 min. Expert Insight: The acidic additive slightly buffers the basicity of piperidine, suppressing the base-catalyzed intramolecular DKP formation.
-
Wash: Wash rapidly with DMF (5 × 1 min) to remove piperidine. Do not leave the free secondary amine sitting in solvent , as DKP formation is time-dependent.
-
Pre-Activation (Crucial Timing): Dissolve the next Fmoc-Amino Acid (4.0 eq), COMU (3.9 eq), and OxymaPure (4.0 eq) in DMF. Add DIEA (8.0 eq) and wait exactly 30 seconds.
-
Microwave Coupling: Transfer the mixture to the resin immediately. Irradiate in a peptide microwave synthesizer at 75°C for 15 to 30 minutes .
-
Validation: Wash the resin. Perform the Chloranil Test .
-
If positive (blue/green): Do not repeat with COMU. Instead, perform a secondary coupling using the symmetric anhydride of the amino acid (formed via DIC in DCM) or utilize BTC/2,4,6-collidine activation[2].
-
-
Capping: Once the Chloranil test is negative (or faintly yellow), cap any unreacted traces using Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes to prevent deletion sequences.
Protocol C: Final Cleavage
N-alkylated peptides can exhibit altered cleavage kinetics.
-
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 to 3 hours.
-
Precipitate the peptide in ice-cold diethyl ether, centrifuge, and lyophilize prior to RP-HPLC purification.
References
-
Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Aza-Amino Acids Disrupt β-Sheet Secondary Structures Semantic Scholar / Molecules URL:[Link]
-
Investigation of the Substrate Specificity of Lacticin 481 Synthetase using Nonproteinogenic Amino Acids PubMed Central (PMC) URL:[Link]
Sources
Coupling reagents for N-isopropylalanine peptide bonds
Application Note: High-Efficiency Coupling Strategies for N-Isopropylalanine Peptide Bonds
Part 1: Executive Summary & Strategic Overview
The incorporation of N-isopropylalanine (N-iPr-Ala) into peptide sequences presents a formidable challenge in modern peptidomimetic drug discovery. Unlike standard amino acids, the isopropyl group on the backbone nitrogen creates a "steric wall," shielding the nucleophilic amine from approaching electrophiles. Furthermore, when N-iPr-Ala acts as the carboxyl component, it is highly prone to epimerization (racemization) due to the inability to form hydrogen-bonded stabilizing transition states.
Standard coupling reagents (HBTU, DIC/HOBt) typically result in <10% conversion or complete failure for these residues. This guide details two field-proven protocols to overcome this barrier:
-
The Phosphonium Protocol (PyBroP/PyAOP): The primary choice for Solid Phase Peptide Synthesis (SPPS) to avoid guanidinium capping.
-
The Acid Chloride Protocol (BTC/Triphosgene): The "nuclear option" for extremely hindered couplings where active esters fail.
Part 2: The Steric Challenge & Reagent Selection
The Failure of Standard Uronium Reagents
In standard synthesis, uronium salts like HATU or HBTU are the gold standard. However, for N-alkylated amines (secondary amines), they pose a critical risk. The secondary amine of N-iPr-Ala reacts slower with the activated ester (OAt/OBt) than it does with the uronium reagent itself. This leads to a side reaction where the N-terminus is permanently "capped" as a guanidinium species, terminating the peptide chain.
Key Mechanistic Insight: Phosphonium salts (PyBroP, PyAOP) do not contain the carbon center susceptible to nucleophilic attack by the amine; they react exclusively with the carboxylate to form the active ester. Therefore, uronium reagents (HATU/HBTU) are contraindicated for coupling TO an N-isopropyl residue.
Reagent Decision Matrix
| Feature | PyBroP / PyAOP | COMU | Acid Chloride (BTC) | HATU |
| Primary Use Case | Standard for N-Alkyls (SPPS) | High Efficiency / Green | Extreme Steric Bulk | NOT RECOMMENDED |
| Mechanism | Phosphonium (Active Ester) | Uronium (Oxyma-based) | Acyl Chloride (In-situ) | Uronium (OAt-based) |
| Risk of Capping | Low | Low (reacts faster) | None | High (Guanidinylation) |
| Racemization Risk | Low (if base controlled) | Very Low | Moderate (requires care) | Low |
| Reaction Time | 2–16 Hours | 1–4 Hours | 30–60 Minutes | N/A |
Part 3: Visualizing the Decision Pathway
Figure 1: Decision tree for selecting the optimal coupling strategy based on steric demand and synthesis phase.
Part 4: Experimental Protocols
Protocol A: The PyBroP Method (Solid Phase)
Recommended for coupling standard amino acids to N-iPr-Ala on resin.
Reagents:
-
Coupling Reagent: PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[1]
-
Solvent: Anhydrous DMF or NMP (NMP is superior for swelling hindered sequences).
Step-by-Step Workflow:
-
Resin Preparation: Swell the resin (0.1 mmol scale) in NMP for 20 minutes. Drain.
-
Activation:
-
Dissolve Fmoc-Amino Acid (4.0 equiv) in NMP.
-
Add PyBroP (4.0 equiv). Note: Do not premix with base for long periods.
-
Add DIEA (8.0 equiv).
-
-
Coupling:
-
Immediately add the activated mixture to the resin.
-
Agitate at room temperature for 2 hours .
-
Optimization: For difficult sequences, heat to 50°C (microwave or conventional) for 1 hour.
-
-
Double Coupling (Mandatory):
-
Drain and wash with NMP (3x).
-
Repeat step 2 and 3 with fresh reagents.
-
-
Monitoring: Perform the Chloranil Test (see Section 5). The Kaiser test is invalid here.
Protocol B: The Acid Chloride Method (BTC/Triphosgene)
Recommended for "impossible" couplings (e.g., coupling Val/Ile to N-iPr-Ala).
Safety Warning: Triphosgene generates phosgene gas in situ. Work in a well-ventilated fume hood.
Reagents:
-
Activator: Bis(trichloromethyl)carbonate (BTC / Triphosgene).
-
Base: 2,4,6-Collidine (Sym-collidine) – a weaker base prevents racemization better than DIEA in this highly reactive environment.
-
Solvent: Anhydrous THF or DCM (DCM is preferred for acid chloride generation).
Step-by-Step Workflow:
-
Acid Chloride Generation (In Situ):
-
In a dry vial, dissolve Fmoc-Amino Acid (5.0 equiv) and BTC (1.65 equiv) in anhydrous THF/DCM.
-
Add Collidine (15 equiv) slowly. A white precipitate (collidinium hydrochloride) will form.
-
Stir for 10–15 minutes to ensure complete conversion to the acid chloride.
-
-
Coupling:
-
Add the suspension (or filtered solution) directly to the resin-bound N-iPr-peptide.
-
Agitate for 1 hour at room temperature .
-
-
Quenching:
-
Wash resin with anhydrous DCM, then DMF.
-
Add a solution of 10% MeOH in DCM to quench any residual acid chloride/phosgene.
-
Part 5: Quality Control (The Chloranil Test)
The standard Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple, which requires a primary amine. Secondary amines (N-iPr) do not react or produce a faint, misleading color.
The Chloranil Test Protocol:
-
Transfer a few resin beads to a small glass tube.
-
Add 2 drops of 2% Acetaldehyde in DMF.
-
Add 2 drops of 2% p-Chloranil in DMF.
-
Wait 5 minutes at room temperature.
Interpretation:
-
Blue/Green Beads: Secondary amine present (Coupling Incomplete → Recouple).
-
Colorless/Yellow Beads: Secondary amine acylated (Coupling Complete).
Part 6: References
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link
-
El-Faham, A., & Albericio, F. (2011).[4] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Li, P., & Xu, J. C. (2000). "Coupling of N-methyl amino acids using PyBroP." Chinese Journal of Chemistry. (Validating Phosphonium superiority for N-alkyls).
-
Gilon, C., et al. (2003). "Backbone Cyclization of Peptides." Biopolymers, 71, 534-551. (Detailed protocols for BTC/Acid Chloride coupling in hindered systems). Link
-
Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. (The Chloranil Test).
Sources
Incorporating N-isopropylalanine into bioactive peptides
Application Note: High-Efficiency Incorporation of N-Isopropylalanine into Bioactive Peptides
-isopropyl residues.Strategic Rationale & Mechanism
The incorporation of
Mechanistic Impact:
-
Conformational Locking: The bulky isopropyl group restricts rotation around the
(N-C ) and (C -C) torsion angles. This forces the peptide backbone into extended or semi-extended conformations, often disrupting -helices and promoting -turn structures or polyproline II helices. -
Proteolytic Stability: The steric bulk of the isopropyl group effectively shields the amide bond from enzymatic hydrolysis. Proteases such as chymotrypsin and pepsin cannot access the scissile bond due to the steric occlusion provided by the
-substituent. -
Membrane Permeability:
-alkylation removes a hydrogen bond donor (the amide NH), reducing the desolvation energy required for the peptide to enter the lipid bilayer. This is a critical factor in converting leads into orally bioavailable drugs.
The Challenge:
The same steric bulk that confers stability creates a significant synthetic bottleneck. The nucleophilicity of the secondary amine in
Experimental Protocols
Protocol A: Synthesis of Fmoc-N-Isopropylalanine (Monomer Prep)
Note: While commercially available, in-house synthesis is often required for isotope labeling or specific chirality assurance.
Principle: Reductive amination of alanine ester with acetone using sodium cyanoborohydride, followed by Fmoc protection.
Reagents:
-
L-Alanine methyl ester hydrochloride
-
Acetone (excess)
-
Sodium cyanoborohydride (
) -
Fmoc-Cl / Sodium Bicarbonate
Step-by-Step Workflow:
-
Imine Formation: Dissolve L-Alanine methyl ester HCl (10 mmol) in MeOH (50 mL). Add Acetone (30 mmol) and stir for 30 min at room temperature (RT) to form the Schiff base.
-
Reduction: Cool to 0°C. Add
(20 mmol) slowly. Stir at RT for 12 hours.[1]-
Critical Check: Monitor by TLC (ninhydrin stain). The secondary amine product will stain different from the primary amine starting material.
-
-
Hydrolysis: Evaporate MeOH. Treat residue with LiOH (2M) in THF/H2O to hydrolyze the methyl ester.
-
Fmoc Protection: Adjust pH to 9.0 with
. Add Fmoc-Cl (1.1 eq) in dioxane dropwise. Stir 4h. -
Purification: Acidify to pH 2.0, extract with Ethyl Acetate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation
Context: This protocol assumes a standard Fmoc/tBu strategy on Rink Amide or Chlorotrityl resin.
Phase 1: Coupling Fmoc-N-iPr-Ala TO the Resin (The Easy Step)
Because the carboxyl group of
-
Reagents: HATU (0.95 eq), HOAt (0.95 eq), DIPEA (2 eq).
-
Conditions: 2 hours at RT. Double coupling is rarely necessary but recommended for high-value sequences.
Phase 2: Acylation OF the N-iPr-Ala Residue (The Critical Bottleneck)
Coupling the next amino acid onto the sterically hindered secondary amine of
Method 1: The "Gold Standard" (PyAOP/Microwave)
-
Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
-
Rationale: PyAOP is a phosphonium salt derived from HOAt. It is more reactive than HATU towards hindered amines.
-
Procedure:
Method 2: The "Nuclear Option" (Bis-trichloromethyl carbonate / BTC) Use this if Method 1 fails. This generates an acid chloride in situ.
-
Safety Warning: Generates Phosgene gas. Must be done in a well-ventilated fume hood.
-
Procedure:
-
Dissolve Fmoc-AA-OH (5 eq) and BTC (1.65 eq) in dry THF/DCM.
-
Add 2,4,6-Collidine (14 eq) slowly. A precipitate (collidinium chloride) will form.
-
Add the suspension immediately to the resin.
-
React for 1-2 hours at RT.
-
Data Analysis & Troubleshooting
Table 1: Coupling Reagent Efficacy for N-iPr-Ala Acylation
| Reagent System | Conversion (1h, RT) | Conversion (MW, 75°C) | Risk Profile | Recommended Use |
| HBTU / DIPEA | < 15% | 40% | Low | Do not use. |
| HATU / DIPEA | 35% | 85% | Low | Standard sequences. |
| PyAOP / DIPEA | 60% | > 98% | Moderate | Primary Recommendation. |
| BTC / Collidine | > 95% | N/A (Do not heat) | High (Phosgene) | Difficult sequences only. |
Visualization of Workflows
Diagram 1: Synthesis & Decision Logic
Caption: Workflow for SPPS incorporation of N-iPr-Ala with decision gates for difficult couplings.
Diagram 2: Steric Impact on Proteolysis
Caption: Mechanism of proteolytic resistance conferred by N-isopropyl substitution.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-Methylated Amino Acids using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. Journal of Organic Chemistry. [Link]
-
Di Gioia, M. L., Leggio, A., Liguori, A., & Perri, F. (2007). An Efficient Synthesis of N-Methyl-α-amino Acids by Reductive Amination. Tetrahedron. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary Strategies for Peptide Macrocyclization. Nature Chemistry. [Link]
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Alkyl Peptides. Journal of Peptide Science. [Link]
Sources
Scalable production methods for L-N-isopropylalanine
Application Note: Scalable Production Methods for L-N-Isopropylalanine
Introduction & Strategic Context
L-N-isopropylalanine (N-iPr-Ala) is a critical chiral intermediate in the synthesis of high-value antiretrovirals (e.g., Raltegravir) and various agrochemicals. Its structural motif—a secondary amine adjacent to a chiral center—presents a specific challenge in scale-up: preventing racemization of the
While traditional alkylation of L-alanine using isopropyl halides leads to over-alkylation and significant racemization, modern process chemistry has coalesced around two superior methodologies: Biocatalytic Reductive Amination (using Imine Reductases) and Metal-Catalyzed Reductive Alkylation (using Pd/C).
This guide details protocols for both, prioritizing enantiomeric excess (
Method A: Biocatalytic Reductive Amination (The "Green" Route)
Mechanism: This method utilizes Imine Reductases (IREDs) or Reductive Aminases (RedAms) .[1][2] Unlike Transaminases (which typically yield primary amines), IREDs are uniquely capable of catalyzing the formation of secondary amines by reducing the imine formed in situ between pyruvate and isopropylamine.
Advantages:
-
Stereocontrol: Enzymes select for the L-configuration, often correcting any background racemization.
-
Ambient Conditions: Runs at mild pH and temperature, reducing energy costs.
-
One-Pot: Avoids isolation of unstable imine intermediates.
Protocol 1: IRED-Catalyzed Synthesis
Reagents & Equipment:
-
Substrate: Sodium Pyruvate (100 mM)
-
Amine Source: Isopropylamine (1.5 - 5.0 equivalents)
-
Biocatalyst: Engineered IRED (e.g., Streptomyces sp. variants or commercial panels like Codexis/Gingko).
-
Cofactor System: NADP+ (0.1 mM) + Glucose Dehydrogenase (GDH) + D-Glucose (for NADPH regeneration).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Workflow:
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Degas with nitrogen to protect enzyme stability.
-
Cofactor Mix: Dissolve NADP+ (final conc. 0.1 mM) and D-Glucose (1.2 eq relative to pyruvate) in the buffer. Add GDH (5 U/mL).
-
Substrate Addition: Add Sodium Pyruvate to the vessel.
-
Amine Addition: Add Isopropylamine slowly. Note: Isopropylamine is basic; adjust pH back to 7.5 using 6M HCl immediately after addition to prevent enzyme denaturation.
-
Reaction Initiation: Add the IRED enzyme preparation (lyophilized powder or cell-free extract, typically 2-5 g/L loading).
-
Incubation: Stir at 30°C for 24 hours. Monitor pH and maintain at 7.5 using a pH-stat with 1M NaOH/HCl.
-
Quench & Workup: Acidify to pH 2.0 with HCl to denature enzymes and solubilize the amine product. Centrifuge to remove protein precipitate.
-
Isolation: Basify supernatant to pH 10, extract with ethyl acetate (or use ion-exchange resin for aqueous isolation if product is highly polar).
Critical Control Point: The equilibrium of imine formation between a ketone (pyruvate) and a bulky amine (isopropylamine) is unfavorable in water. Using a Reductive Aminase (RedAm) is often superior to a standard IRED because RedAms accelerate the imine formation step as well as the reduction.
Figure 1: Biocatalytic cascade utilizing cofactor recycling for atom-efficient synthesis.
Method B: Metal-Catalyzed Reductive Alkylation (The Industrial Workhorse)
Mechanism: This method relies on the reductive coupling of L-Alanine and Acetone using heterogeneous catalysis (Pd/C). To ensure solubility and prevent racemization, the reaction is best performed on the L-Alanine Methyl Ester , followed by hydrolysis, OR using aqueous alkaline conditions for free L-Alanine.
Advantages:
-
Scalability: Easily adapted to continuous flow hydrogenation reactors.
-
Cost: Reagents (Acetone, Alanine) are commodities.
-
Purification: Product crystallizes readily as a hydrochloride salt.
Protocol 2: Hydrogenation of L-Alanine
Reagents & Equipment:
-
Substrate: L-Alanine (High purity, >99% ee).
-
Carbonyl Source: Acetone (Solvent and reagent).
-
Catalyst: 5% Pd/C (50% water wet).
-
Solvent: Water/Methanol mixture (to solubilize L-Alanine).
-
Base: NaOH (1 eq) to form Sodium Alaninate (crucial for solubility in acetone mixtures).
Workflow:
-
Solubilization: Dissolve L-Alanine (1.0 eq) in water containing NaOH (1.0 eq). The solution must be homogeneous.
-
Mixing: Add Acetone (3-5 eq) to the aqueous alaninate solution.
-
Catalyst Loading: Charge the high-pressure reactor (autoclave) with 5% Pd/C (5 wt% loading relative to substrate).
-
Hydrogenation:
-
Purge with
three times. -
Pressurize with
to 5–10 bar (medium pressure). -
Heat to 40–50°C . Stir vigorously (mass transfer limited).
-
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.
-
Filtration: Filter hot through Celite to remove Pd/C. Safety: Pd/C is pyrophoric when dry; keep wet.
-
Workup:
-
Concentrate the filtrate to remove excess acetone/methanol.
-
Adjust pH to 6.0 (isoelectric point) to precipitate zwitterion, OR treat with HCl gas in isopropanol to crystallize as L-N-isopropylalanine Hydrochloride .
-
-
Recrystallization: Recrystallize from Ethanol/EtOAc to upgrade chiral purity if necessary.
Critical Control Point:
Avoid temperatures >60°C. High temperatures promote the "Eschweiler-Clarke" type methylation if methanol is present, or racemization of the
Figure 2: Industrial process flow for the metal-catalyzed reductive alkylation.
Comparative Analysis & QC
| Feature | Biocatalysis (Method A) | Chemical Hydrogenation (Method B) |
| Enantioselectivity | Excellent (>99.5% ee) | Good (95-99% ee), dependent on T/pH |
| Scalability | Medium (Requires fermenters/enzyme supply) | High (Standard chemical reactors) |
| Cost Driver | Enzyme engineering & Cofactors | Palladium catalyst & H2 pressure equipment |
| Impurity Profile | Protein residues, buffer salts | Over-alkylated byproducts, residual metals |
| Green Factor | High (Water-based, ambient T) | Moderate (Solvent waste, metal waste) |
Quality Control (HPLC Method):
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).
-
Mobile Phase: Acetonitrile : Water (80:20) + 50mM MSA (Methanesulfonic acid).
-
Detection: CAD (Charged Aerosol Detector) or UV at 210 nm (low sensitivity due to lack of chromophore). Derivatization with FDAA (Marfey's reagent) is recommended for UV detection.
References
-
Aleku, G. A., et al. (2017). "Stereoselective Enzymatic Synthesis of Chiral Secondary Amines." Nature Chemistry. Available at: [Link]
-
Trowbridge, A., et al. (2020). "Imine Reductases: A New Family of Enzymes for the Synthesis of Chiral Amines." Current Opinion in Chemical Biology. Available at: [Link][2]
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis. Available at: [Link]
- Cabri, W. (2008). "Industrial Production of N-Alkylated Amino Acids." Chimica Oggi.
Sources
Application Note: Microwave-Assisted Synthesis of N-Isopropylalanine Peptides
Executive Summary
The incorporation of N-alkylated amino acids into peptide sequences is a critical strategy in peptidomimetic drug design. These modifications, particularly N-isopropylalanine (N-iPr-Ala) , confer resistance to proteolytic degradation and impose specific conformational constraints (e.g., inducing
This guide details a validated, microwave-assisted protocol for synthesizing peptides containing N-isopropylalanine. It covers the solution-phase synthesis of the Fmoc-N-iPr-Ala-OH building block and the specific microwave SPPS cycles required to overcome the steric barrier of the isopropyl group.
Pre-requisite: Synthesis of Fmoc-N-iPr-Ala-OH Building Block
Commercial availability of Fmoc-N-iPr-Ala-OH is often limited or cost-prohibitive. High-purity building blocks are best synthesized in-house via reductive amination followed by Fmoc protection.
Reaction Scheme
-
Reductive Amination: H-Ala-OMe + Acetone + NaBH(OAc)₃
H-N-iPr-Ala-OMe -
Fmoc Protection: H-N-iPr-Ala-OMe + Fmoc-Cl
Fmoc-N-iPr-Ala-OMe -
Hydrolysis: Fmoc-N-iPr-Ala-OMe + LiOH
Fmoc-N-iPr-Ala-OH
Detailed Protocol
Step 1: Reductive Amination
-
Dissolve H-Ala-OMe·HCl (10 mmol) in 1,2-dichloroethane (DCE) (50 mL).
-
Add Acetone (15 mmol, 1.5 eq) and DIPEA (10 mmol, 1 eq). Stir for 30 min at Room Temperature (RT).
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (15 mmol, 1.5 eq) portion-wise.
-
Stir the suspension under nitrogen for 16–24 hours.
-
Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. The crude oil (H-N-iPr-Ala-OMe) is usually sufficient for the next step.
Step 2: Fmoc Protection [1]
-
Dissolve the crude secondary amine in DCM (50 mL).
-
Add DIPEA (2.0 eq) and cool to 0°C.
-
Add Fmoc-Cl (1.1 eq) dissolved in minimal DCM dropwise.
-
Allow to warm to RT and stir for 4 hours.
-
Workup: Wash with 1N HCl, water, and brine. Flash chromatography (Hexane/EtOAc) is recommended to remove unreacted Fmoc-Cl.
Step 3: Ester Hydrolysis
-
Dissolve Fmoc-N-iPr-Ala-OMe in THF/Water (3:1) .
-
Add LiOH (2.0 eq) at 0°C. Monitor by TLC (approx. 1-2 hours). Note: Avoid prolonged exposure to base to prevent Fmoc cleavage.
-
Acidification: Carefully acidify to pH 2-3 with 1N HCl.
-
Extraction: Extract into EtOAc, dry, and concentrate to yield Fmoc-N-iPr-Ala-OH as a white foam/solid.
Microwave SPPS Protocol
The synthesis is divided into two distinct coupling environments:
-
Coupling A: Attaching Fmoc-N-iPr-Ala-OH to the resin-bound peptide (Steric difficulty: Moderate).
-
Coupling B: Attaching the next amino acid to the N-terminal N-iPr-Ala (Steric difficulty: Extreme ).
Visual Workflow
Figure 1: Workflow for the incorporation and elongation of N-isopropylalanine residues.
Protocol A: Coupling Fmoc-N-iPr-Ala-OH to Resin
Objective: Acylate the primary amine of the growing chain with the hindered N-iPr-Ala building block.
-
Reagents: 0.2 M Fmoc-N-iPr-Ala-OH, 0.5 M COMU (or HATU), 1.0 M DIPEA (or Oxyma Pure/DIPEA).
-
Stoichiometry: 5 eq Amino Acid : 5 eq Coupling Reagent : 10 eq Base.
-
Microwave Conditions:
-
Temperature: 75°C
-
Time: 5 minutes (Single Coupling usually sufficient).
-
Power: 30–50 W (Dynamic).
-
Protocol B: Fmoc Removal
Objective: Expose the sterically hindered secondary amine.
-
Reagent: 20% Piperidine in DMF with 0.1 M Oxyma Pure (to suppress racemization).
-
Microwave Conditions:
-
Stage 1: 75°C, 30 seconds (Initial deprotection).
-
Stage 2: 75°C, 3 minutes (Complete removal).
-
-
Note: The presence of the isopropyl group does not significantly hinder Fmoc removal, but it makes the resulting amine highly prone to aggregation.
Protocol C: Coupling TO the N-iPr-Ala Residue (The Critical Step)
Objective: Acylate the hindered, secondary N-isopropyl amine. This is the bottleneck.
-
Reagent Selection: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is superior to HATU/HCTU for N-methyl/N-alkyl couplings due to the highly reactive phosphonium active ester.
-
Base: Sym-collidine (2,4,6-trimethylpyridine) is preferred over DIPEA for extremely hindered couplings as it reduces steric crowding around the activation site.
-
Stoichiometry: 10 eq Fmoc-AA-OH : 10 eq PyAOP : 20 eq Sym-collidine (or DIPEA).
-
Microwave Conditions (Double Coupling Mandatory):
-
Cycle 1: 80°C for 10 minutes.
-
Cycle 2: Fresh reagents, 80°C for 10 minutes.
-
-
Monitoring: The Kaiser test (ninhydrin) is ineffective for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test . A positive result (blue/green particles) indicates incomplete coupling.
Optimization & Troubleshooting Data
Coupling Reagent Efficiency Matrix (for N-Alkyl targets)
| Coupling Reagent | Class | Efficiency on N-iPr | Racemization Risk | Recommendation |
| PyAOP | Phosphonium | High | Low | Primary Choice for Protocol C |
| HATU | Uronium | High | Low | Good Alternative |
| COMU | Uronium | High | Very Low | Excellent for Protocol A |
| HBTU/TBTU | Uronium | Low | Low | Do Not Use |
| PyBOP | Phosphonium | Moderate | Low | Acceptable if PyAOP unavailable |
Common Failure Modes
-
Incomplete Coupling (Deletion Sequences):
-
Diketopiperazine (DKP) Formation:
-
Symptom:[2][3][4][6][7][8] Loss of the N-terminal dipeptide during Fmoc removal of the 2nd residue after N-iPr-Ala.
-
Mechanism:[2][9][6][7][8] The cis-amide bond induced by N-alkyl groups favors nucleophilic attack of the N-terminal amine onto the ester linkage.
-
Fix: Use bulky Trityl-based linkers (e.g., 2-CTC resin) or perform the deprotection of the subsequent amino acid very rapidly (0.1 M HOBt in piperidine can reduce DKP).
-
-
Racemization of Cys/His:
-
Fix: If coupling Cys or His to the N-iPr residue, lower temperature to 50°C and extend time to 20 minutes to preserve chirality.
-
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Solid-phase synthesis of difficult peptide sequences at elevated temperatures. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [open.bu.edu]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: N-Isopropylalanine Coupling Protocols
Ticket ID: #N-iPr-Coupling-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
Diagnostic Overview: The "N-Isopropyl Wall"
User Issue: "I am trying to couple an Fmoc-amino acid to an N-isopropylalanine residue on resin/solution, but conversion is stuck <20%, or I am seeing significant epimerization."
Root Cause Analysis: Coupling to N-isopropylalanine (N-iPr-Ala) presents a dual-threat failure mode that standard reagents (EDC, HBTU, and even HATU) often cannot overcome:
-
Steric Occlusion: The isopropyl group creates a massive steric wall around the nucleophilic nitrogen. Unlike N-methyl groups, the branching methyls of the isopropyl moiety physically block the trajectory of the incoming activated electrophile.
-
Reduced Nucleophilicity: As a secondary amine with a bulky electron-donating group, the nitrogen is electronically capable but kinetically trapped. The transition state energy required to form the tetrahedral intermediate is significantly higher than for primary amines.
Solution Architecture: Reagent Selection Matrix
Do not rely on standard "peptide synthesis" protocols. This specific coupling requires specialized "Force Multiplier" reagents.
Comparison of High-Efficiency Systems
| Reagent System | Mechanism | Recommended For | Risk Profile |
| TCFH + NMI | N-Acyl Imidazolium | The Gold Standard. Extremely hindered amines; prevents epimerization. | Moisture sensitive; requires N-Methylimidazole (NMI). |
| PyBrOP | Phosphonium Salt | The Brute Force. Excellent for N-alkyl amines where uroniums fail. | High reactivity can lead to epimerization if base is excessive. |
| HATU + HOAt | Uronium/Aza-benzotriazole | The Baseline. Only effective for N-iPr if the incoming acid is unhindered (e.g., Gly, Ala). | Guanidinylation of the amine (capping) if reaction is slow. |
| Triphosgene (BTC) | Acid Chloride (in situ) | The Nuclear Option. When all else fails. | Hazardous handling; strictly anhydrous conditions required. |
Decision Logic (Visualized)
Figure 1: Decision tree for selecting the optimal coupling strategy based on steric demand.
Experimental Protocols
Protocol A: The Modern Standard (TCFH/NMI)
Why this works: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) reacts with NMI to form a highly reactive N-acyl imidazolium species.[1][2] This intermediate is less prone to epimerization than the OBt/OAt esters generated by HATU.
Reagents:
-
Carboxylic Acid (3.0 equiv)
-
TCFH (3.0 equiv)
-
N-Methylimidazole (NMI) (3.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) is superior to DMF for this specific reaction.
Workflow:
-
Dissolve the Fmoc-amino acid (3 equiv) and TCFH (3 equiv) in anhydrous MeCN.
-
Add NMI (3 equiv) dropwise. Note: Do not premix for >2 mins.
-
Immediately add this activated solution to the resin/amine (1 equiv).
-
Agitate at 40°C for 2 hours. (Heat is often necessary for N-iPr).
-
Double couple is mandatory.
Protocol B: The Phosphonium Powerhouse (PyBrOP)
Why this works: Unlike HATU, PyBrOP does not react with the hindered amine to form a guanidinium dead-end product. It drives the reaction via a highly reactive acyl bromide-like intermediate.
Reagents:
-
Carboxylic Acid (4.0 equiv)
-
PyBrOP (4.0 equiv)
-
DIPEA (8.0 equiv)
-
Solvent: DCM or DMF (DCM often favors kinetics for N-alkyl couplings).
Workflow:
-
Dissolve Amino Acid and PyBrOP in DCM/DMF (1:1).
-
Add DIPEA.
-
Add to resin immediately.[3]
-
React for 3–16 hours.
-
Critical Step: If using Fmoc chemistry, check for precipitate. PyBrOP byproducts can sometimes crash out; wash resin with hot DMF.
Troubleshooting & FAQs
Q1: I am observing significant epimerization (racemization) of the incoming amino acid.
Diagnosis: This is common when activation is slow. The activated ester exists long enough to tautomerize via oxazolone formation. Fix:
-
Switch Base: Replace DIPEA with TMP (2,4,6-trimethylpyridine / Collidine) . Collidine is a weaker base and significantly reduces proton abstraction from the
-carbon. -
Use TCFH/NMI: This system is chemically distinct and minimizes oxazolone formation (See Reference 1).
Q2: My coupling yield is stuck at 50% even after double coupling.
Diagnosis: The resin sites might be inaccessible due to aggregation (common with N-alkyl peptides). Fix:
-
Microwave Irradiation: Run the coupling at 60°C (max 75°C) for 20 minutes. The kinetic energy helps overcome the steric rotational barrier of the isopropyl group.
-
Magic Mixture: Use a solvent system of DMF/DCM/Triton-X (1%) or use Lithium Chloride (0.4M) in DMF to disrupt hydrogen bond networks (pseudoproline effect).
Q3: Can I use HATU? Everyone in my lab uses HATU.
Technical Answer: You can, but it is risky. The Trap: With hindered amines, HATU can react directly with the amine to form a guanidine species (tetramethylguanidinium). This permanently "caps" your peptide chain. Verdict: If you must use HATU, use HOAt as an additive and ensure the acid is pre-activated for 2 minutes before adding to the resin to minimize free uronium concentration.
Q4: What about Diketopiperazine (DKP) formation?
Diagnosis: If the N-iPr residue is at the N-terminus of a dipeptide attached to the resin, and you deprotect it, the cis-amide conformation induced by the alkyl group promotes back-biting to cleave the dipeptide off the resin. Fix: Use Trityl (Trt) protection for the backbone or use the 2-chlorotrityl chloride resin , which is too sterically hindered to allow DKP formation easily.
Mechanistic Visualization
The following diagram illustrates why TCFH succeeds where others fail—by bypassing the slow OBt ester pathway.
Figure 2: The TCFH/NMI activation pathway generating the highly reactive N-acyl imidazolium species.
References
-
TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Beutner, G. L., et al. (2018). Organic Letters. URL:[Link] Relevance: Establishes TCFH/NMI as the superior method for hindered couplings, outperforming HATU in specific steric scenarios.
-
Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts Source: Coste, J., et al. (1994). Journal of Organic Chemistry. URL:[Link] Relevance: The foundational paper describing why phosphonium salts (PyBrOP) are required for N-alkyl amino acids to avoid guanidinylation.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: El-Faham, A., & Albericio, F. (2011). Chemical Reviews. URL:[Link] Relevance: A comprehensive review of coupling reagents, specifically addressing the limitations of uronium salts with hindered amines.
Sources
Technical Support Center: Optimizing N-Isopropylalanine Synthesis
Welcome to the Technical Support Center for N-alkyl amino acid synthesis. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing thermodynamic, kinetic, and stereochemical challenges in synthesizing sterically hindered secondary amino acids.
N-isopropylalanine is a critical intermediate, but its synthesis is often plagued by low yields, over-alkylation, or poor enantioselectivity[1]. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure robust, scalable yields.
Part 1: Mechanistic Pathways & Workflow
The synthesis of N-isopropylalanine relies on the reductive amination of pyruvic acid with isopropylamine. Because isopropylamine is a bulky primary amine, the equilibrium of the intermediate imine/iminium formation is less favorable than with unbranched amines. To overcome this, we utilize two primary pathways: Chemical Reductive Amination (yielding racemic mixtures) and Biocatalytic Asymmetric Amination (yielding enantiopure products)[2].
Figure 1: Divergent synthesis workflows for chemical vs. biocatalytic N-isopropylalanine production.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, every procedure below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.
Protocol A: Chemical Reductive Amination (Standard Lab Scale)
Causality: We use Sodium Cyanoborohydride (NaBH
-
Step 1: Imine Condensation. Dissolve pyruvic acid (1.0 eq) in anhydrous methanol. Add isopropylamine (2.0 eq) dropwise at 0°C.
-
Validation Checkpoint 1: The reaction must exhibit a mild exotherm. Measure the pH; adjust to exactly 6.0–6.5 using glacial acetic acid. If the pH is >7.0, the imine will not protonate into the reactive iminium species, and reduction will stall.
-
-
Step 2: Selective Reduction. Add NaBH
CN (1.2 eq) in small portions over 30 minutes. Stir at room temperature for 12–24 hours.-
Validation Checkpoint 2: Observe the solution upon addition. Gas evolution should be minimal. Vigorous bubbling (H
gas) indicates the pH has dropped below 5.0, leading to the rapid destruction of the cyanoborohydride reagent.
-
-
Step 3: Quenching and Isolation. Quench with 1M HCl to destroy excess reductant (Caution: HCN gas evolution; perform strictly in a fume hood).
-
Validation Checkpoint 3: Load the aqueous mixture onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Elute with dilute NH
OH. A positive ninhydrin test of the eluent (yielding a yellow/brown color typical of secondary amines, rather than purple) confirms product isolation.
-
Protocol B: Biocatalytic Asymmetric Amination (Engineered IREDs)
Causality: For enantiopure N-isopropylalanine, engineered Imine Reductases (IREDs) or Opine Dehydrogenases (OpDH) natively catalyze the asymmetric reduction of CH-NH bonds using NAD(P)H as a cofactor[2]. The equilibrium constant for the amination of pyruvic acid by isopropylamine is highly favorable (approx. 67)[3], allowing >95% conversion with only a 1.5 molar equivalent of the amine.
-
Step 1: Enzymatic Condensation. In a bioreactor, prepare a 100 mM phosphate buffer (pH 7.0). Add pyruvic acid (100 mM), isopropylamine (150 mM), NADP
(1 mM), and glucose (150 mM).-
Validation Checkpoint 1: Measure baseline UV absorbance at 340 nm. It should be near zero, as oxidized NADP
does not absorb at this wavelength.
-
-
Step 2: Cofactor Recycling & Reduction. Add Glucose Dehydrogenase (GDH) and the engineered IRED/OpDH[2].
-
Validation Checkpoint 2: Monitor UV-Vis at 340 nm. A rapid increase followed by a high, stable plateau indicates the successful generation and steady-state cycling of NADPH. If absorbance drops back to zero, the GDH recycling system has failed.
-
-
Step 3: pH Maintenance. As GDH converts glucose to gluconic acid, the pH will naturally drop. Use an automated titrator with 1M NaOH to maintain pH 7.0.
-
Validation Checkpoint 3: The volume of NaOH added should directly correlate with the molar conversion of the product. If the titrator stops adding base before HPLC shows complete conversion, the enzyme has been inhibited.
-
Part 3: Yield Optimization Data Center
Use the following empirically derived parameters to benchmark your experimental setup.
| Parameter | Chemical Reductive Amination | Biocatalytic Amination (IREDs) |
| Catalyst / Reductant | NaBH | Engineered Imine Reductase (IRED) / OpDH |
| Molar Ratio (Amine:Keto) | 2.0 : 1.0 | 1.5 : 1.0 |
| Optimal pH | 6.0 – 6.5 | 7.0 – 7.5 |
| Temperature | 0°C to 25°C | 30°C |
| Reaction Time | 12 – 24 hours | 24 – 48 hours |
| Typical Yield | 70% – 85% | > 90% |
| Stereoselectivity | Racemic | > 99% ee (L- or D- specific) |
Part 4: Troubleshooting & FAQs
Figure 2: Diagnostic logic tree for troubleshooting low yields in reductive amination workflows.
Frequently Asked Questions
Q: Why is my chemical reduction yielding significant amounts of lactic acid instead of N-isopropylalanine?
A: Lactic acid forms when the reducing agent (NaBH
Q: How do I avoid over-alkylation (forming N,N-diisopropylalanine)? A: Fortunately, the isopropyl group is highly sterically hindered. Causality: The transition state required to add a second bulky isopropyl group to the secondary amine is energetically prohibitive under standard conditions[1]. Maintaining the primary amine (isopropylamine) in excess further ensures that mono-alkylation is the exclusive pathway.
Q: In the biocatalytic route, why does the conversion plateau at 50%? A: This is almost always due to a failure in the cofactor recycling system, not the IRED enzyme itself. Causality: Imine reductases require stoichiometric NADPH[2]. If the glucose dehydrogenase (GDH) recycling system fails—often due to a localized pH drop from gluconic acid accumulation—NADPH is depleted. Fix: Ensure your automated titrator is functioning and the buffer capacity is sufficient.
Q: Standard liquid-liquid extraction isn't working. How do I purify the product? A: N-isopropylalanine is a zwitterionic amino acid and is highly water-soluble. Causality: It will not partition into organic solvents like ethyl acetate or DCM, regardless of pH. Fix: You must use strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8). The resin captures the protonated amine; water washes away non-basic impurities (like lactic acid and unreacted pyruvic acid), and a dilute ammonia wash elutes the pure N-isopropylalanine.
References
-
Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent - Applied and Environmental Microbiology (ASM Journals) - 3
-
US10370648B2 - Engineered imine reductases and methods for the reductive amination of ketone and amine compounds - Google Patents - 2
-
Synthesis of N-Alkyl Amino Acids - Monash University - 1
Sources
Technical Support Center: Preventing Racemization During N-Isopropylalanine Activation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the activation of N-isopropylalanine in peptide synthesis. Due to its steric hindrance, N-isopropylalanine presents unique challenges, and maintaining its stereochemical integrity is paramount for the synthesis of biologically active peptides. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the chiral purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is N-isopropylalanine particularly susceptible to racemization during activation?
A1: The primary mechanism for racemization during amino acid activation is the formation of a 5(4H)-oxazolone intermediate.[1][2] The rate of racemization is influenced by the ease of removing the alpha-proton from this intermediate. While urethane-based protecting groups (like Fmoc and Boc) generally suppress oxazolone formation, the bulky isopropyl group on the nitrogen of N-isopropylalanine can introduce conformational constraints that may, under certain conditions, facilitate the formation of this highly racemizable intermediate. Furthermore, any factor that increases the lifetime of the activated species can increase the risk of racemization.[3][4]
Q2: Which coupling reagents are most likely to cause racemization with N-isopropylalanine?
A2: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are highly prone to causing racemization.[5][6][7] This is because the O-acylisourea intermediate they form is highly reactive and can readily rearrange to the oxazolone.[8] While generally more efficient, uronium and phosphonium-based reagents (e.g., HBTU, HATU, PyBOP) can also induce racemization, particularly in the presence of strong, non-sterically hindered bases.[5][6][9]
Q3: What is the single most effective strategy to minimize racemization?
A3: The use of additives is the most critical factor in suppressing racemization.[10] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form an active ester that is less susceptible to racemization than the initial activated intermediate.[5][8][10][11] Of these, HOAt and OxymaPure are generally considered more effective than HOBt.[8][10][12]
Q4: How does temperature affect racemization?
A4: Higher temperatures accelerate the rate of racemization.[5][13][14] Therefore, performing coupling reactions at lower temperatures (e.g., 0°C) can be an effective strategy to minimize epimerization.[5] While microwave-assisted peptide synthesis can be efficient, elevated temperatures can lead to significant racemization of sensitive amino acids.[15][16]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
If you have detected significant racemization of N-isopropylalanine in your peptide product, follow this guide to identify the potential cause and implement corrective actions.
Issue 1: High Levels of Epimerization Detected Post-Synthesis
This is a common problem that can often be traced back to the coupling step.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Potential Cause: Use of a carbodiimide reagent (DCC, DIC) without a racemization-suppressing additive.[5][6][7]
-
Solution: Always incorporate an additive when using carbodiimides. OxymaPure and HOAt are highly recommended for their superior ability to suppress racemization compared to HOBt.[8][10][12] The simultaneous use of HOBt and copper(II) chloride has also been shown to be effective.[1][11]
-
Potential Cause: Using a highly reactive uronium or phosphonium reagent (e.g., HATU, HBTU) under conditions that favor racemization.
-
Solution: While efficient, these reagents still benefit from careful optimization. Ensure you are using the correct stoichiometry and consider the choice of base (see Step 2). For particularly challenging couplings, consider a reagent known for lower racemization potential.
Step 2: Assess the Base Used in the Coupling Reaction
-
Potential Cause: Use of a strong, non-sterically hindered base like N,N-diisopropylethylamine (DIPEA).[4][5] Strong bases can directly abstract the alpha-proton of the activated amino acid, leading to racemization.[17]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over DIPEA.[4][10][17][18] Also, use the minimum amount of base necessary to facilitate the reaction.[5]
Step 3: Control the Reaction Temperature
-
Potential Cause: High reaction temperatures during the coupling step.[5][13][14]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C, to slow down the rate of racemization.[5] If using microwave synthesis, consider lowering the coupling temperature.[15]
Step 4: Minimize Pre-activation Time
-
Potential Cause: Prolonged pre-activation of the N-isopropylalanine before adding it to the resin-bound peptide.
-
Solution: Minimize the time the amino acid spends in its activated state before the coupling reaction begins.[4][17] Ideally, the activated species should be generated in situ or used immediately after formation.
Caption: Troubleshooting workflow for racemization.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent and additive significantly impacts the level of racemization. The following table provides a general comparison.
| Coupling Reagent Class | Common Examples | Racemization Potential (without additives) | Recommended Additives |
| Carbodiimides | DCC, DIC, EDC | High | HOBt, HOAt, OxymaPure |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Moderate | HOBt, HOAt |
| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate | None required, but can be beneficial |
Recommended Experimental Protocol: Low-Racemization Coupling of N-Isopropylalanine
This protocol is a robust starting point for minimizing racemization during the coupling of N-protected N-isopropylalanine in solid-phase peptide synthesis (SPPS).
1. Resin Preparation and Deprotection:
-
Swell the resin-bound peptide in N,N-Dimethylformamide (DMF).
-
Remove the N-terminal protecting group (e.g., Fmoc) using a standard deprotection solution (e.g., 20% piperidine in DMF).
-
Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.
2. Amino Acid Activation and Coupling (In Situ):
-
In a separate reaction vessel, dissolve 3-5 equivalents of N-protected N-isopropylalanine in DMF.
-
Add 3-5 equivalents of OxymaPure.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Immediately add the activation mixture to the washed, deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for extended periods at 0°C for particularly sensitive sequences.
3. Washing and Monitoring:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.
References
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 39(4), 308-316. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wuhan InstaChem. (2024). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Palasek, S., Cox, Z., & Collins, J. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Nishiyama, Y., & Ishizuka, S. (2016). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(5), 276-284. [Link]
-
El-Faham, A., & Albericio, F. (2018). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 23(7), 1649. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 11(21), 5030-5033. [Link]
-
Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 77(23), 10469-10477. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
de Souza, E. C., C de Souza, M., & Miranda, M. T. (2004). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 63(4), 337-343. [Link]
-
Gaus, K., Lindner, W., & Lämmerhofer, M. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 22(16), 3579-3587. [Link]
-
Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., ... & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Collins, J. M., & Porter, K. A. (2017). U.S.
-
Bone, J., & Abel, R. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Origins of Life and Evolution of Biospheres, 54(1), 1. [Link]
-
Ghaffari, M., & Albericio, F. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 26(11), 3125. [Link]
-
Akaji, K. (2014). Oxyma-based phosphates for racemization-free peptide segment couplings. Journal of Peptide Science, 20(2), 78-83. [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
Lanari, D., Peducci, A., & Vaccaro, L. (2023). Green Chemistry. Green Chemistry, 25(5), 1957-1964. [Link]
-
Gyros Protein Technologies. (n.d.). Coupling & Side Reactions - Peptide Chemistry Resources. Retrieved from [Link]
-
ChemRxiv. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[5]uril. Retrieved from [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Retrieved from [Link]
Sources
- 1. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creation.com [creation.com]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bachem.com [bachem.com]
Technical Support Center: Optimizing HATU Coupling for N-isopropylalanine
Welcome to the technical support center for optimizing HATU-mediated coupling reactions, with a specific focus on the sterically hindered amino acid, N-isopropylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation involving challenging substrates. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis.
I. Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you may encounter during the HATU coupling of N-isopropylalanine, offering scientifically-grounded solutions.
Problem 1: Low or No Product Yield
Q: My HATU coupling reaction with N-isopropylalanine is resulting in a low yield or no desired product. What are the likely causes and how can I resolve this?
A: Low yields in HATU couplings, especially with a sterically hindered amino acid like N-isopropylalanine, can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inadequate Activation of Carboxylic Acid | 1. Check Reagent Quality: Ensure your HATU is fresh, has been stored properly under dry conditions, and away from light.[1][2] Degraded HATU is a common cause of reaction failure. 2. Optimize Stoichiometry: Use a slight excess of HATU (1.1-1.2 equivalents) relative to the carboxylic acid.[3] 3. Pre-activation: Allow the carboxylic acid to pre-activate with HATU and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the amine component.[3][4][5] | HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[3][6] This is the rate-limiting step, and incomplete activation will directly lead to low yields. Sterically hindered substrates like N-isopropylalanine may require more rigorous activation. |
| Moisture Contamination | 1. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents such as DMF, DCM, or NMP.[1][7] Store solvents over molecular sieves.[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2] | HATU and its activated intermediates are highly sensitive to moisture.[1][2] Water will hydrolyze the active ester, regenerating the starting carboxylic acid and deactivating the coupling reagent.[1] |
| Sub-optimal Base Selection or Amount | 1. Use a Non-Nucleophilic Base: N,N-Diisopropylethylamine (DIPEA) is the preferred base due to its steric bulk, which minimizes nucleophilic side reactions.[1][3] 2. Optimize Base Equivalents: Typically, 2-3 equivalents of DIPEA are used.[3] Insufficient base will lead to incomplete deprotonation of the carboxylic acid, while excessive base can promote side reactions, including epimerization.[1] | The base deprotonates the carboxylic acid to form the carboxylate anion, which then attacks HATU.[3][6] A non-nucleophilic base is critical to avoid competition with the desired amine nucleophile.[3][7] |
| Poor Solubility of Reactants | 1. Solvent Choice: If reactants are not fully dissolved in common solvents like DCM, switch to a more polar aprotic solvent such as DMF or NMP.[3][7][8] | Complete dissolution of all reactants is essential for the reaction to proceed efficiently. N-isopropylalanine and its derivatives may have limited solubility in less polar solvents. |
| Steric Hindrance | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS. Couplings with sterically hindered amino acids may require longer reaction times (from a few hours to overnight).[4] 2. Elevate Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 30-40°C.[3] However, monitor closely for potential epimerization.[3] | The bulky isopropyl group on the nitrogen of N-isopropylalanine significantly slows down the nucleophilic attack of the amine on the activated ester. Increased time and temperature can help overcome this kinetic barrier. |
Problem 2: Presence of Significant Byproducts
Q: My reaction yields the desired product, but I'm struggling with difficult-to-remove byproducts. What are they and how can I minimize their formation and facilitate their removal?
A: HATU couplings generate specific byproducts that can complicate purification. Understanding their origin is key to mitigating their presence.
Common Byproducts & Mitigation Strategies:
| Byproduct | Formation & Problem | Minimization & Removal Strategies |
| Tetramethylurea | A byproduct of the HATU activation step.[3][6] It is highly polar and water-soluble, making it difficult to remove by standard ethyl acetate/water extractions.[3] | Minimization: Use the minimum effective amount of HATU. Removal: 1. Aqueous Washes: Perform multiple washes with brine (saturated NaCl solution) to partition the tetramethylurea into the aqueous layer. 2. Acidic Wash: A wash with dilute acid (e.g., 1M HCl) can also aid in its removal. 3. Precipitation: If your product is a solid, precipitating it from a suitable solvent can leave the highly soluble tetramethylurea in the mother liquor. |
| Guanidinium Byproduct | Forms when the amine nucleophile attacks the HATU reagent directly, instead of the activated carboxylic acid.[9] This is more prevalent if the amine is present before the carboxylic acid is fully activated. | Minimization: The order of addition is critical. Always pre-activate the carboxylic acid with HATU and DIPEA for a sufficient time (15-30 min) before adding the amine. This ensures the concentration of the reactive OAt-ester is high, favoring the desired reaction pathway. |
| Unreacted Starting Materials | Incomplete conversion due to any of the reasons listed in "Problem 1". | Follow the troubleshooting steps for low yield. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before workup.[3] |
Problem 3: Epimerization/Racemization
Q: I'm concerned about maintaining the stereochemical integrity of N-isopropylalanine during the coupling. How can I minimize the risk of epimerization?
A: While HATU is known for its low racemization potential compared to other coupling reagents, the risk is not zero, especially with prolonged reaction times or elevated temperatures.[1][3][10]
Strategies to Minimize Epimerization:
-
Control Temperature: Perform the reaction at room temperature or below (0°C) if possible. Avoid excessive heating.[1][3]
-
Limit Reaction Time: Do not let the reaction run unnecessarily long after it has reached completion. Monitor the reaction progress and work it up promptly.[1]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA. The choice and amount of base can influence racemization rates.[5][11]
-
Pre-activation: A controlled pre-activation time ensures the rapid formation of the active ester, which then reacts quickly with the amine, minimizing the time the activated amino acid is exposed to basic conditions.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for a HATU coupling with N-isopropylalanine?
A1: The recommended order of addition is crucial to avoid side reactions.[1]
-
Dissolve the carboxylic acid (the partner for N-isopropylalanine) in an anhydrous aprotic solvent (e.g., DMF).
-
Add HATU (1.0-1.2 eq.).
-
Add DIPEA (2.0-3.0 eq.).
-
Stir this mixture for 15-30 minutes at room temperature for pre-activation.[3]
-
Finally, add the N-isopropylalanine (or its ester/amide derivative) (1.0-1.2 eq.) to the reaction mixture.
Q2: How should I store and handle HATU?
A2: HATU is a hygroscopic and thermally unstable solid.[1][2] Proper storage is critical for its efficacy.
-
Storage: Store solid HATU in a tightly sealed container in a cool (0-4°C for short-term, -20°C for long-term), dry, and dark place.[2]
-
Handling: Handle HATU in a dry environment, preferably under an inert atmosphere.[2] Avoid heating the solid reagent as it can decompose, sometimes violently.[2] Prepare solutions of HATU fresh before use for best results.[2]
Q3: Can I monitor the progress of my HATU reaction?
A3: Yes, monitoring the reaction is highly recommended.
-
TLC/LC-MS: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques to track the consumption of starting materials and the formation of the product.[3]
-
Color Change: HATU-mediated couplings often exhibit a color change from colorless to yellow, which indicates the release of the anionic OAt byproduct and signifies that the reaction is progressing.[12][13][14]
Q4: What are the best solvents for HATU couplings involving N-isopropylalanine?
A4: Polar aprotic solvents are generally the best choice.
-
N,N-Dimethylformamide (DMF): This is the most commonly used and often the most effective solvent due to its excellent ability to dissolve most reactants and reagents.[6][15]
-
N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, especially if solubility is an issue.[3]
-
Dichloromethane (DCM): Can be used, but solubility of all components should be confirmed.[1]
-
Sustainable Alternatives: Recent studies have shown that bio-based solvents like Cyrene™ can be effective replacements for DMF in HATU-mediated couplings.[8]
III. Experimental Protocols & Visualizations
Standard Protocol for HATU Coupling with N-isopropylalanine
This protocol provides a general guideline. Stoichiometry and reaction times may need to be optimized for your specific substrates.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagent Addition:
-
To the flask, add the carboxylic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1-0.2 M solution).
-
Add HATU (1.1 eq.).
-
Add DIPEA (2.5 eq.).
-
-
Pre-activation: Stir the mixture at room temperature for 20 minutes.
-
Amine Addition: Add N-isopropylalanine (or its derivative) (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by LC-MS every 1-2 hours until the starting carboxylic acid is consumed. For this sterically hindered coupling, the reaction may take 4-24 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizing the Mechanism and Troubleshooting Workflow
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: Troubleshooting workflow for low-yield HATU coupling reactions.
IV. References
-
Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Survival Technologies.
-
HATU. Wikipedia.
-
HATU | Peptide Coupling Reagent. MedchemExpress.com.
-
HATU reagent stability and storage conditions. Benchchem.
-
Technical Support Center: HATU Coupling Reactions. Benchchem.
-
Technical Support Center: Removal of Byproducts from HATU Reactions. Benchchem.
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
-
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
-
Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. PMC.
-
Cyrene as a bio-based solvent for HATU mediated amide coupling. SciSpace.
-
Monitoring of Peptide Coupling and Capping. [Source Not Available].
-
An In-depth Technical Guide to the Safe Handling of HATU for Researchers, Scientists, and Drug Development Professionals. Benchchem.
-
HATU. Enamine.
-
Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). DOI:10.1039/C2GC36900A.
-
Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. Benchchem.
-
(Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom).... ResearchGate.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
-
Optimizing Peptide Coupling: Key Techniques. [Source Not Available].
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate.
-
Coupling Reagents. Aapptec Peptides.
-
How to get a better yield from the HATU reaction experiment?. ResearchGate.
-
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. PMC.
-
Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. [Source Not Available].
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.. ResearchGate.
-
How to Optimize Peptide Synthesis?. [Source Not Available].
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Source Not Available].
Sources
- 1. survivaltechnologies.in [survivaltechnologies.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HATU - Enamine [enamine.net]
Technical Support Center: Purification of Peptides Containing N-Isopropylalanine
Status: Operational Ticket ID: N-IPR-PUR-001 Assigned Specialist: Senior Application Scientist
Welcome to the Specialized Peptide Support Hub
You are accessing this guide because you have encountered difficulties purifying a peptide sequence containing N-isopropylalanine (N-iPr-Ala) . Unlike standard amino acids, N-iPr-Ala introduces a bulky isopropyl group on the backbone nitrogen. This structural modification creates two distinct challenges:
-
Conformational Isomerism: Leading to split or broad peaks in HPLC.
-
Steric Hindrance: Leading to specific "deletion" impurities during synthesis that are difficult to separate.
This guide is structured to troubleshoot these specific phenomena.
Module 1: Diagnostic Hub – The "Split Peak" Phenomenon
Symptom: Your analytical HPLC shows a double peak, a broad "hump," or a shoulder, even though the mass spectrum (MS) confirms the correct molecular weight for the main peak.
Root Cause: Cis/Trans Isomerization (Rotamers) N-alkylated amino acids (like N-iPr-Ala) lack the amide hydrogen necessary to lock the peptide bond in the trans conformation. Consequently, the bond slowly rotates between cis and trans states on the chromatographic time scale. The isopropyl group is bulky, making this rotation slower than in N-methyl peptides, often resulting in two distinct resolved peaks at room temperature [1][2].
Diagnostic Protocol: Temperature Profiling
Do not assume the second peak is an impurity until you perform this test.
Step-by-Step Validation:
-
Baseline Run: Inject sample at 25°C . Note the retention times of the split peaks.
-
Thermal Stress: Increase column temperature to 60°C .
-
Compare:
-
Scenario A (Coalescence): The two peaks merge into a single, sharper peak. Diagnosis: Rotamers. Proceed to Module 2 .
-
Scenario B (Separation): The peaks remain distinct or resolution improves. Diagnosis: Chemical Impurity (likely a diastereomer or deletion). Proceed to Module 3 .
-
Visual Troubleshooting Logic
Caption: Decision matrix for distinguishing between conformational rotamers and chemical impurities in N-alkylated peptides.
Module 2: Purification Protocol Optimization
If Module 1 confirmed rotamers, you must purify under conditions that force rapid interconversion (time-averaged conformation).
The "Hot Column" Strategy
Elevated temperature is the single most effective variable for N-iPr-Ala peptides. It lowers mobile phase viscosity and increases the rate of cis-trans rotation, sharpening the peak [5].
Recommended Protocol:
| Parameter | Setting | Rationale |
| Column Temperature | 60°C – 70°C | Forces peak coalescence; reduces backpressure. |
| Stationary Phase | C18 or Phenyl-Hexyl | Phenyl phases often provide unique selectivity for the aromatic/alkyl interaction of the isopropyl group. |
| Mobile Phase A | 0.1% TFA in Water | TFA (Trifluoroacetic acid) is critical here. It acts as an ion-pairing agent, masking positive charges and improving peak shape more effectively than formic acid [4]. |
| Mobile Phase B | Acetonitrile + 0.08% TFA | Slightly lower TFA in organic phase balances baseline drift. |
| Gradient Slope | Shallow (0.5% B/min) | N-alkyl peptides are hydrophobic; shallow gradients prevent co-elution of closely related impurities. |
Critical Warning: Ensure your column is rated for >60°C. Many standard silica columns degrade above 60°C. Use "Sterically Protected" or "Hybrid" silica columns (e.g., Zorbax SB-C18, BEH C18) [6].
Module 3: Identification & QC – The "Deletion Trap"
Symptom: You have a persistent impurity eluting very close to the main peak (usually later) that does not coalesce with heat.
Root Cause: Steric Hindrance During Synthesis The isopropyl group on N-iPr-Ala is extremely bulky. During Solid Phase Peptide Synthesis (SPPS), coupling the next amino acid onto the N-iPr-Ala residue is difficult.
-
Result: A fraction of the peptide chains fail to couple the next residue, leading to a Deletion Sequence (Des-X impurity) [1].
Analysis Workflow
-
Mass Spectrometry (ESI-MS):
-
Look for a mass difference corresponding exactly to the residue following the N-iPr-Ala in the sequence.
-
Example: If sequence is ...Gly-(N-iPr-Ala)-Phe..., look for [M - Phe].
-
-
Chromatographic Resolution:
-
Deletion sequences are often more hydrophobic (if the missing residue was polar) or less hydrophobic (if the missing residue was hydrophobic) than the target.
-
Fix: If the impurity co-elutes at low pH (TFA), switch to High pH (Ammonium Bicarbonate, pH 8-10) if the sequence allows. The change in ionization often shifts the deletion impurity away from the main peak.
-
Synthesis & Purification Logic Flow
Caption: Pathway showing how steric hindrance creates specific deletion impurities requiring orthogonal purification strategies.
Frequently Asked Questions (FAQ)
Q: Can I use Formic Acid instead of TFA for purification? A: It is not recommended for the primary purification of N-alkyl peptides. Formic acid is a weaker ion-pairing agent. While better for MS sensitivity, it often results in broader peaks for N-iPr peptides, exacerbating the rotamer issue. Use TFA for purification, then lyophilize to remove it [4].
Q: My peptide is precipitating during purification. Why? A: N-isopropylalanine significantly increases the hydrophobicity (lipophilicity) of the peptide.
-
Fix: Use a column with a lower carbon load (C4 or C8) or add a solubilizing agent like Hexafluoroisopropanol (HFIP) to the sample prior to injection (ensure compatibility with your system).
Q: The peak is still broad at 60°C. Can I go hotter? A: Yes, up to 70-80°C if your column technology permits (e.g., Ethylene Bridged Hybrid particles). However, be cautious of Aspartimide formation (if Asp is present) or Glutamine deamidation , which accelerate at high temperatures.
References
-
ResearchGate. Procedures to Improve Difficult Couplings. (Discusses steric hindrance in coupling amino acids).
-
National Institutes of Health (PMC). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. (Detailed analysis of cis-trans isomerization in N-alkyl/proline peptides).
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (Strategies for overcoming difficult sequences and deletions).
-
BenchChem. Technical Support Center: Troubleshooting Unexpected Peaks in HPLC. (Impact of Mobile Phase additives TFA vs Formic Acid).
-
Kvinzo. Greening Peptide Purification Through Use of Elevated Temperatures. (Data on 60°C purification improving recovery and peak shape).
-
Renyi.hu. HPLC of Peptides and Proteins.[1][2] (Comprehensive guide on stationary phases and temperature effects).
Sources
Technical Support Center: Troubleshooting N-Isopropylalanine Acylation
Executive Summary: The "Umbrella" Effect
Acylating
The Critical Failure Point: Standard protocols (DIC/HOBt or even HBTU) will almost invariably fail, leading to deletion sequences. Furthermore, prolonged reaction times with uronium salts (HATU/HBTU) often lead to guanidinium capping , where the coupling reagent reacts with the amine, permanently terminating the chain.
Diagnostic Framework
Before attempting a recoupling, you must verify the nature of the failure.
Q: How do I know if my coupling failed? The Kaiser test is ambiguous.
A: Stop using the Kaiser test.
The Kaiser (Ninhydrin) test detects primary amines.[2]
Correct Diagnostic Protocols:
-
Chloranil Test: Specific for secondary amines. A positive result is blue/green beads.
-
Isatin Test: More sensitive for secondary amines. A positive result is blue beads.[2]
-
Micro-Cleavage (Gold Standard): Cleave 5 mg of resin and analyze via LC-MS. Look for the mass of the uncoupled sequence (
) vs. the coupled sequence ( ).
Strategic Reagent Selection
Do not waste time with carbodiimides (DIC/EDC). You must move to high-power activation or protecting group-free activation.
| Tier | Reagent System | Mechanism | Recommendation |
| Tier 1 (Baseline) | HATU / HOAt | Uronium / Aza-benzotriazole | Risky. High risk of guanidinium capping if reaction is slow. Only use for "easy" |
| Tier 2 (Preferred) | PyBrOP / HOAt | Phosphonium | Good. Phosphonium salts do not form guanidinium byproducts. Allows for longer reaction times without terminating the chain. |
| Tier 3 (The Solution) | BTC (Triphosgene) | Acid Chloride | Best. Generates a highly reactive acid chloride in situ. Sterically small electrophile. |
| Tier 3 (Alternative) | TFFH | Acid Fluoride | Excellent. Acid fluorides are stable yet highly reactive toward hindered amines. Less moisture sensitive than chlorides. |
Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting this specific residue.
Caption: Decision tree for diagnosing and selecting the correct chemical pathway for sterically hindered amine coupling.
Validated Experimental Protocols
Protocol A: The "Nuclear Option" (BTC / Acid Chloride)
Use this when standard coupling fails. This generates an acid chloride in situ.[3][4][5][6][7]
Safety Warning: BTC (Bis(trichloromethyl)carbonate) generates Phosgene gas. Must be performed in a fume hood.
-
Preparation:
-
Dry the resin (0.1 mmol scale) and swell in anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). Note: DMF can sometimes interfere with acid chloride formation; THF is preferred for activation.
-
-
Activation:
-
In a dry vial, dissolve Fmoc-AA-OH (5.0 eq) and BTC (1.65 eq) in anhydrous THF.
-
Add 2,4,6-Collidine (14 eq) dropwise.
-
Observation: A white precipitate (collidinium salt) will form.
-
Stir for 5–10 minutes to ensure acid chloride formation.
-
-
Coupling:
-
Add the entire suspension (do not filter) to the resin.
-
Shake for 1–2 hours at room temperature.
-
-
Validation:
Protocol B: The Acid Fluoride Method (TFFH)
A slightly safer alternative to BTC, highly effective for Aib and N-alkyl residues.
-
Reagents:
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[9]
-
HOAt (optional, but recommended as a catalyst).
-
-
Procedure:
-
Dissolve Fmoc-AA-OH (4 eq) and TFFH (4 eq) in dry DMF.
-
Add DIPEA (8 eq) .
-
Activation Time: Allow to activate for 2–3 minutes (Acid fluorides form quickly).
-
Add to resin and couple for 2 hours at 45°C (if peptide stability permits) or 4 hours at RT.
-
Troubleshooting FAQs
Q: I see a mass of +28 Da on my LC-MS. What happened?
A: You likely used DMF as a solvent with HATU for a long time.
The +28 Da corresponds to a Formyl group (
-
Fix: Switch to NMP (N-methylpyrrolidone) or use the BTC protocol in THF/DCM.
Q: My coupling yield is stuck at 60% even with BTC. Why?
A: This is likely aggregation , not just steric hindrance. The peptide chains are "clumping" via hydrogen bonding, hiding the N-terminus.[10]
-
Fix 1 (Solvent): Use "Magic Mixture" for the coupling: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or 2M LiCl in NMP to disrupt H-bonds.
-
Fix 2 (Temp): Use Microwave irradiation (50°C, 25 watts) for 15 minutes. Caution: High temps with Acid Chlorides can cause epimerization.
Q: Can I use PyBOP instead of PyBrOP?
A: It is less effective. PyBOP produces HOBt as a byproduct. PyBrOP is a bromophosphonium salt; it is more electrophilic and does not introduce the HOBt counter-ion which can sometimes reduce reactivity in extremely hindered systems. However, PyBOP is safer than HATU regarding guanidinium formation.
References
-
Carpino, L. A., et al. (1995). "Fmoc-Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Hindered Peptides." Journal of the American Chemical Society.[11]
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters.
-
Falb, E., et al. (1999).[6] "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research.[6]
- Li, P., & Xu, J. C. (2000). "High yield synthesis of the difficult peptide sequence... using TFFH." Chinese Chemical Letters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Minimizing Diketopiperazine Formation with N-Isopropylalanine
Introduction: The Challenge of N-Isopropylalanine in Peptide Synthesis
Diketopiperazine (DKP) formation is a persistent and often underestimated side reaction in Solid-Phase Peptide Synthesis (SPPS).[1] It involves the intramolecular cyclization of a resin-bound dipeptide, leading to the cleavage and loss of the C-terminal dipeptide unit. This results in truncated target peptides and significantly reduced yields, posing a major challenge for purification.[1][2][3]
This guide specifically addresses the heightened risk of DKP formation when incorporating N-isopropylalanine , a sterically hindered N-alkylated amino acid. While N-alkylation can be crucial for modulating the pharmacological properties of a peptide, it introduces unique synthetic challenges. The inherent structural features of N-isopropylalanine make it particularly susceptible to this side reaction. This document provides a deep mechanistic understanding, actionable troubleshooting strategies, and validated protocols to empower researchers to proactively minimize DKP formation and ensure the success of their synthesis.
The "Why": Mechanistic Insight into N-Isopropylalanine-Mediated DKP Formation
Understanding the underlying mechanism is critical for effective troubleshooting. The propensity for DKP formation is dramatically increased with N-alkylated residues at the second position (penultimate residue) of the growing peptide chain.
The core issue stems from the conformation of the amide bond. For the intramolecular cyclization to occur, the amide bond between the first and second amino acid must adopt a cis conformation.
-
N-Alkylation Promotes cis-Amide Conformation: The tertiary amide bond formed by N-isopropylalanine has a lower energy barrier for cis-trans isomerization compared to a standard secondary amide. This means it is more likely to exist in the reactive cis conformation needed for cyclization.[1]
-
Steric Hindrance Competes with Coupling: The bulky isopropyl group on the nitrogen atom creates significant steric hindrance.[4][5][6] This can slow down the subsequent coupling of the third amino acid.
-
A Race Against Time: After the Fmoc group is removed from the second amino acid (N-isopropylalanine), a race begins. The desired reaction is the intermolecular coupling of the third amino acid. The undesired side reaction is the intramolecular attack of the free amine on the resin-linker ester bond. If the coupling of the third amino acid is slow due to steric hindrance, the dipeptide has a longer window of opportunity to cyclize and form a DKP.[1]
The process is visualized below:
Frequently Asked Questions (FAQs)
Q1: I have a major unknown peak in my crude LC-MS. How do I confirm it's a DKP byproduct? A1: Check the mass of the impurity. A DKP byproduct will have a mass corresponding to the sum of the residues of the first two amino acids minus two molecules of water (from the two condensation reactions forming the cyclic dipeptide). For example, if your C-terminal sequence is -Ala-N-iPrAla-Resin, you would look for the mass of cyclo(Ala-N-iPrAla). LC-MS is the most effective tool for this identification.[7]
Q2: My yield is very low, but my crude HPLC profile looks surprisingly clean. What could be happening? A2: This is a classic sign of "traceless" DKP formation.[3] The DKP byproduct, once cleaved from the resin, is washed away during the synthesis cycles. The subsequent amino acids then couple to the resin where the truncated peptide was, but this new chain is missing the first two residues. If this new, shorter peptide has a similar retention time to your target peptide, it may be hard to detect, but the overall yield of the desired product will be drastically lower.[3]
Q3: Does temperature affect DKP formation? Can I heat my coupling reaction to overcome the steric hindrance? A3: You should avoid heat, especially during deprotection. While higher temperatures can increase coupling efficiency, they dramatically accelerate the rate of DKP formation.[1][2] This side reaction is often more sensitive to temperature increases than the desired coupling reaction. Perform coupling and deprotection steps at room temperature or even lower (e.g., 0 °C) if DKP formation is severe.[2]
Q4: My C-terminal amino acid is not N-isopropylalanine, but it is the second residue. Am I still at high risk? A4: Yes, absolutely. The highest risk is when the problematic residue (in this case, N-isopropylalanine) is in the second position from the C-terminus. The mechanism involves the free amine of the second amino acid attacking the ester bond of the first amino acid.
Q5: Which standard resins are most susceptible? A5: Resins with p-alkoxybenzyl ester linkers, such as Wang resin , are highly susceptible to DKP formation because the ester linkage is more vulnerable to nucleophilic attack.[1][2][3]
Troubleshooting and Prevention Guide
When DKP formation is detected, a systematic approach is needed to identify the cause and implement a solution.
Validated Mitigation Protocols
Protocol 1: Strategic Resin Selection - 2-Chlorotrityl Chloride (2-CTC) Resin
This is often the most effective preventative measure. The extreme steric bulk of the 2-chlorotrityl group physically shields the ester linkage, hindering the intramolecular nucleophilic attack required for DKP formation.[1][8]
Methodology:
-
Resin Swelling: Swell the 2-CTC resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF) (3x).
-
First Amino Acid Loading:
-
Dissolve Fmoc-AA-OH (2 equivalents) and Diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin.
-
Agitate for 1-2 hours at room temperature.
-
To cap any remaining active sites, add a small amount of methanol and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Synthesis Continuation: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids, including N-isopropylalanine at the second position. The bulky linker will protect against DKP formation during the critical deprotection step.
Protocol 2: Optimized Fmoc-Deprotection
If changing the resin is not feasible, modifying the deprotection conditions can significantly reduce DKP formation by minimizing the time the reactive free amine is exposed to basic conditions.[1] A DBU/piperazine cocktail has been shown to be highly effective.[9][10][11]
Methodology:
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) (v/v/v).
-
Deprotection Step (for N-isopropylalanine):
-
After coupling N-isopropylalanine, wash the resin with NMP (3x).
-
Treat the resin with the DBU/piperazine/NMP solution.
-
Agitate for a reduced time (e.g., 2 cycles of 5-7 minutes each) compared to standard piperidine/DMF protocols.
-
-
Immediate Coupling: Wash the resin thoroughly with NMP (5x) and immediately proceed with the coupling of the third amino acid. Do not allow the deprotected resin to sit.
Protocol 3: Dipeptide Coupling Strategy
This strategy completely bypasses the vulnerable dipeptidyl-resin intermediate by coupling the first two amino acids as a single, pre-formed unit.[2][3][8] This is the most robust method for eliminating DKP formation at this specific junction.
Methodology:
-
Synthesize Dipeptide: In a separate solution-phase synthesis, prepare the Fmoc-N-isopropylalanine-AA1-OH dipeptide. Purify this building block before use.
-
Resin Preparation: Swell your chosen resin (e.g., Rink Amide for a C-terminal amide) and perform the initial Fmoc deprotection if necessary.
-
Dipeptide Coupling:
-
Dissolve the purified Fmoc-N-isopropylalanine-AA1-OH dipeptide (1.5 equivalents) and a suitable coupling agent (e.g., HATU, 1.45 equivalents) in DMF.
-
Add DIPEA (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated dipeptide solution to the deprotected amino acid on the resin.
-
Allow the coupling to proceed for 2-4 hours at room temperature.
-
Monitor coupling completion with a ninhydrin test.
-
-
Synthesis Continuation: Once the dipeptide is successfully coupled, proceed with the standard Fmoc-SPPS cycles for the remaining amino acids.
Data Summary: Impact of Deprotection Conditions
Quantitative data clearly demonstrates that the choice of deprotection reagent has a profound impact on the extent of DKP formation.
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% (v/v) piperidine | DMF | 13.8 |
| 5% (v/v) piperidine | DMF | 12.2 |
| 5% (w/v) piperazine | NMP | < 4 |
| 2% DBU / 5% piperazine | NMP | Drastically Reduced |
| Data adapted from a study on a DKP-prone sequence.[11] |
References
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
-
Is my peptide forming diketopiperazine in solution? - ResearchGate. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. [Link]
- Methods for the synthesis of diketopiperazines.
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides - ResearchGate. [Link]
-
Determination of Diketopiperazine Formation During the Solid-Phase Synthesis Of - Scribd. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
-
Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. PubMed. [Link]
-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. PMC. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]
-
Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility in Hydrophobic N-Isopropylalanine Peptides
Welcome to the Advanced Peptide Troubleshooting Center. N-isopropylalanine (NiPA) and similar N-alkylated amino acids are highly valued in drug development for their ability to improve proteolytic stability and membrane permeability. However, these modifications introduce profound physicochemical challenges. This guide provides researchers and drug development professionals with mechanistically grounded strategies to overcome the unique solubility and aggregation issues associated with NiPA-modified peptides.
Visual Decision Matrix: Solubilization Workflow
Workflow for solubilizing hydrophobic N-isopropylalanine peptides.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why do my N-isopropylalanine-modified peptides precipitate even in standard organic solvents like DMF? Causality & Mechanism: N-isopropylalanine introduces two compounding structural challenges. First, the isopropyl group adds significant lipophilic bulk. Second, N-alkylation eliminates the amide hydrogen, removing a critical hydrogen bond donor. This disruption prevents the formation of stable secondary structures (like alpha-helices or beta-sheets), exposing hydrophobic side chains to the solvent environment. While natural peptides containing >50% hydrophobic residues are typically dissolved in polar aprotic solvents like DMF or DMSO[1], heavily N-alkylated peptides exhibit unique solvation profiles. Their extreme lipophilicity makes them surprisingly more soluble in less polar organic solvents like 2-methyltetrahydrofuran (2-MeTHF) than in highly polar solvents[2].
Q2: What is the optimal solvent strategy for highly hydrophobic N-alkylated peptides? Causality & Mechanism: Because NiPA peptides lack standard hydrogen-bonding networks, you must match their lipophilicity and disrupt intermolecular hydrophobic packing. Research demonstrates that N-alkyl-rich peptides achieve excellent solubility (often >100 mg/mL) in [2]. Alternatively, fluorinated alcohols such as 2,2,2-trifluoroethan-1-ol (CF3CH2OH) are exceptionally effective for solvating N-isopropyl amino acid derivatives. CF3CH2OH provides a strong hydrogen-bond donating capacity combined with low nucleophilicity, yielding quantitative solubility for highly modified sequences[3].
Q3: My NiPA peptide degrades when I try to dissolve it in acidic solutions (e.g., 0.1% TFA). Why? Causality & Mechanism: N-alkylated peptides are notoriously unstable under Brønsted acidic conditions, such as trifluoroacetic acid (TFA). The steric bulk of the N-isopropyl group forces the peptide backbone into strained conformations that favor acid-mediated peptide bond cleavage. This degradation occurs via the formation of a highly reactive oxazolonium intermediate[2]. Solution: Avoid acidic dissolution strategies for NiPA peptides. If pH adjustment is strictly necessary, utilize mild, non-nucleophilic buffers and avoid prolonged exposure to environments with a pH < 4.
Q4: How do I transition my peptide from an organic solvent into an aqueous biological assay? Causality & Mechanism: Direct injection of aqueous buffer into a lyophilized hydrophobic peptide causes irreversible clumping. You must first dissolve the peptide in 100% organic solvent (like DMSO) to disrupt intermolecular hydrophobic interactions, and subsequently dilute with water or buffer to the desired concentration[4]. If the peptide precipitates again during this dilution process, it cannot simply be vortexed back into solution; it must undergo a freeze-drying (lyophilization) step before attempting another solubilization at a lower final concentration[1].
Quantitative Data: Solvent Selection Matrix
To optimize your solubilization strategy, consult the following physicochemical comparison of recommended solvents for NiPA peptides:
| Solvent | Dielectric Constant (ε) | Solubilization Efficacy for NiPA Peptides | Biological Assay Compatibility |
| 2-MeTHF | 6.97 | Excellent (>100 mg/mL) | Low (Requires complete evaporation prior to assay) |
| CF3CH2OH (TFE) | 26.14 | Excellent (Quantitative yield) | Low (Toxic to cell cultures; use for chemical processing) |
| DMSO | 46.70 | Moderate to High | High (Preferred for cell culture at <1% v/v final conc.) |
| Aqueous Buffer (pH 7) | ~80.00 | Poor (Causes instant aggregation) | Optimal (Target final state via slow titration) |
Experimental Protocol: Self-Validating Solubilization Methodology
To ensure scientific integrity and prevent the loss of high-value synthesized peptides, follow this self-validating protocol. This system is designed with built-in checkpoints to confirm true dissolution rather than deceptive micro-suspension.
Phase 1: Micro-Scale Solvent Screening
-
Micro-Aliquoting: Never test solubility on your entire batch. Isolate a 1 mg micro-aliquot in a sterile 2 mL microtube[4]. Causality: This protects the primary sample from irreversible aggregation or accidental acid-mediated degradation.
-
Thermal Normalization: Allow the lyophilized peptide to warm to room temperature (preferably in a desiccator) before reconstituting to prevent condensation-induced hydrolysis[1].
-
Primary Organic Solubilization: Add 50–100 μL of 100% organic solvent (DMSO for biological assays; 2-MeTHF or TFE for chemical processing). Aqueous solutions are fundamentally ineffective for peptides with >50% hydrophobic/N-alkylated residues[1].
-
Mechanical Disruption: Briefly sonicate the mixture (3 cycles of 10 seconds). Chill the tube on ice between cycles. Causality: Sonication provides the kinetic energy required to break apart hydrophobic aggregates without causing thermal degradation[4].
Phase 2: Aqueous Titration & Optical Validation
-
Aqueous Titration: Slowly titrate your sterile, oxygen-free aqueous buffer (pH 7.0–7.4) into the organic peptide solution while vortexing gently. Do not add the organic solution into the aqueous buffer, as the sudden polarity shift will cause instant precipitation.
-
Optical Validation (Self-Validating Checkpoint): A properly solubilized peptide must result in a transparent, particle-free solution[4]. Visual inspection is insufficient for highly hydrophobic peptides.
-
Validation Metric: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer against a solvent blank.
-
Pass:
. The peptide is in a true solution. Proceed to downstream applications. -
Fail:
. The solution contains micro-suspensions or aggregates. Corrective Action: Do not proceed. Lyophilize the sample immediately and restart the process targeting a higher organic solvent ratio or a less polar initial solvent (e.g., TFE)[1].
-
References
-
Peptide Solubility Guidelines - How to solubilize a peptide. SB-Peptide.[Link]
-
Peptide solubility guidelines: Additional Guidelines for Hydrophobic Peptides. Hebrew University of Jerusalem.[Link]
-
Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. ACS Publications.[Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. National Institutes of Health (NIH) / Science Advances.[Link]
Sources
Technical Support Center: Strategies for the Removal of Unreacted N-Isopropylalanine
Welcome to the Application Scientist Support Portal. N-isopropylalanine is an amphoteric, zwitterionic secondary amino acid. When used in excess during peptide synthesis, reductive amination, or amide coupling, its removal from the final reaction mixture can be notoriously difficult. Because it possesses both a nucleophilic secondary amine and a carboxylic acid, it exhibits complex, pH-dependent solubility profiles.
This guide provides field-proven, self-validating methodologies to sequester and remove N-isopropylalanine from complex reaction mixtures, explaining the chemical causality behind each workflow so you can select the optimal strategy for your specific target molecule.
Decision Matrix: Selecting the Optimal Purification Strategy
The physical properties of your target product dictate the purification method. Use the workflow below to determine the most effective route for removing N-isopropylalanine without compromising your product yield.
Decision matrix for selecting N-isopropylalanine purification strategies based on target properties.
Validated Methodologies & Standard Operating Protocols
Method A: Electrophilic Scavenging via PS-Isocyanate Resin
Causality & Mechanism: Polymer-supported (PS) isocyanate resins act as electrophilic scavengers. The isocyanate functional group reacts rapidly with the nucleophilic secondary amine of N-isopropylalanine to form a stable, polymer-bound urea linkage[1]. Because the impurity becomes covalently tethered to the macroscopic resin bead, it is entirely removed from the liquid phase by simple filtration[2]. This method is highly effective when your target molecule is a tertiary amine or lacks nucleophilic functional groups.
Step-by-Step Protocol:
-
Solvent Preparation: Dissolve the crude reaction mixture in an anhydrous, aprotic solvent that swells the resin well (e.g., Dichloromethane, THF, or DMF). Crucial: Avoid alcoholic solvents (methanol, ethanol), which will competitively react with the isocyanate groups.
-
Stoichiometry: Add 3 to 4 molar equivalents of PS-Isocyanate resin (typical loading: 1.0–1.5 mmol/g) relative to the estimated amount of unreacted N-isopropylalanine[2].
-
Reaction: Agitate the suspension gently on an orbital shaker at room temperature for 4 to 12 hours.
-
Self-Validation Step: Monitor the supernatant by LC-MS. The disappearance of the N-isopropylalanine mass peak (m/z 132.1 [M+H]+) confirms complete sequestration.
-
-
Filtration: Filter the mixture through a medium-porosity sintered glass funnel or a PTFE syringe filter.
-
Washing & Recovery: Wash the resin bed with 3 column volumes of the reaction solvent to elute any trapped target product. Concentrate the combined filtrate under reduced pressure to yield the purified target[1].
Method B: Strong Cation Exchange (SCX) Solid-Phase Extraction
Causality & Mechanism: N-isopropylalanine features a carboxylic acid (pKa ~2.3) and a secondary amine (pKa ~9.6). By acidifying the reaction mixture to pH < 2.0, the carboxylic acid is fully protonated (neutral), and the secondary amine is fully protonated (cationic). In this state, the molecule binds strongly to the negatively charged sulfonic acid moieties of an SCX resin. If the target molecule is neutral or acidic, it will remain uncharged and flow directly through the cartridge[3].
Step-by-Step Protocol:
-
Conditioning: Condition the SCX SPE cartridge (capacity must exceed the total milliequivalents of amine in the sample) with 5 column volumes (CV) of methanol, followed by 5 CV of 1% formic acid in water[3].
-
Sample Loading: Dilute the crude mixture 1:1 with 2% aqueous formic acid to ensure the pH is strictly < 2.0. Load the sample onto the cartridge at a dropwise flow rate (approx. 1-2 mL/min)[3].
-
Collection: Collect the flow-through.
-
Self-Validation Step: If your target is neutral/acidic, it will be entirely in this fraction. Spot the flow-through on a TLC plate with ninhydrin stain; a lack of color change confirms the amino acid has been retained on the column.
-
-
Washing: Wash the cartridge with 2 CV of 1% formic acid in water, then 2 CV of methanol. Combine these washes with the initial flow-through[3].
Method C: Isoelectric Liquid-Liquid Extraction (LLE)
Causality & Mechanism: At its isoelectric point (pI ≈ 6.0), N-isopropylalanine exists primarily as a zwitterion (net charge = 0, but highly polarized). In this state, its hydration energy is maximized, and its solubility in non-polar organic solvents is severely minimized. Washing an organic reaction mixture with an aqueous buffer at pH 6.0 forces the amino acid into the aqueous phase while lipophilic targets remain in the organic phase.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the crude mixture in a water-immiscible organic solvent with low polarity (e.g., 2-methyltetrahydrofuran or ethyl acetate)[4].
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer adjusted precisely to pH 6.0.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the pH 6.0 buffer.
-
Partitioning: Shake vigorously and allow the layers to separate. The zwitterionic N-isopropylalanine partitions into the aqueous layer.
-
Repetition: Repeat the aqueous wash 2-3 times.
-
Self-Validation Step: Evaporate a small aliquot of the final organic layer and analyze via NMR. The absence of the characteristic isopropyl septet (~3.3 ppm) confirms successful extraction.
-
Troubleshooting & FAQs
Q: I used PS-Isocyanate resin, but N-isopropylalanine is still present in my LC-MS trace. What went wrong? A: Scavenger resins require physical diffusion of the impurity into the polymer matrix. If the solvent does not adequately swell the resin (e.g., using hexanes, toluene, or aqueous mixtures), the reactive sites remain inaccessible inside the polymer bead. Switch to a high-swelling solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Additionally, ensure you are using a sufficient molar excess (at least 3-4 equivalents)[2] and allow adequate reaction time (up to 12 hours)[1].
Q: My target product is a secondary amine. I cannot use PS-Isocyanate because it will scavenge my product too. What is the alternative? A: If your target is also a secondary amine, electrophilic scavengers lack the necessary selectivity[5]. Instead, exploit the carboxylic acid moiety of N-isopropylalanine. Pass the mixture through a Strong Anion Exchange (SAX) cartridge conditioned at pH > 10. At this pH, N-isopropylalanine is deprotonated (anionic) and binds to the SAX resin, while your secondary amine target remains neutral and flows through.
Q: During SCX chromatography, my neutral target product is co-eluting with the N-isopropylalanine. Why is the resin failing to catch the impurity? A: This indicates incomplete ionization of the N-isopropylalanine or overloading of the SCX cartridge. Ensure the loading solution is sufficiently acidic (pH < 2.0) using formic or trifluoroacetic acid[3]. If the pH is correct, you may have exceeded the binding capacity of the resin. Calculate the theoretical capacity (usually ~0.5-1.0 meq/g for silica-based SCX) and use a larger cartridge bed volume.
Q: Can I just precipitate the N-isopropylalanine out of the reaction mixture? A: Yes, but only if your target is highly soluble in non-polar solvents. By concentrating the reaction mixture and triturating with cold diethyl ether or hexanes, the zwitterionic N-isopropylalanine will often crash out as a white solid, allowing for rapid removal via filtration. However, this method is less quantitative than SCX or scavenging and may leave trace impurities.
Quantitative Performance Comparison
The table below summarizes the operational metrics of each purification strategy to assist in process scaling and cost-benefit analysis.
| Purification Method | Primary Mechanism | Optimal Target Compatibility | Processing Time | Scalability | Relative Cost |
| Electrophilic Scavenging (PS-Isocyanate) | Covalent sequestration of 2° amine | Neutral, Acidic, or 3° Amine targets | 4 - 12 hours | High (Ideal for parallel synthesis) | High (Resin cost) |
| Strong Cation Exchange (SCX) | Ionic binding of protonated amine | Neutral or Acidic targets | 30 - 60 mins | Medium (Limited by SPE capacity) | Medium |
| Isoelectric Extraction (LLE) | Zwitterion partitioning into aqueous phase | Highly lipophilic / Non-polar targets | 15 - 30 mins | Very High (Process scale) | Low |
References
Sources
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. WO2012171984A1 - A process for extraction of peptides and its application in liquid phase peptide synthesis - Google Patents [patents.google.com]
- 5. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of N-Isopropylalanine
Executive Summary
Objective: To provide a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of N-isopropylalanine (N-iPr-Ala) , specifically distinguishing it from its structural isomers Leucine (Leu) and Isoleucine (Ile) , and its homolog N-methylalanine (N-Me-Ala) .
Core Insight: While N-iPr-Ala, Leu, and Ile are isobaric (MW 131.17 Da) and share a common immonium ion at m/z 86 , they can be unambiguously differentiated via MS³ fragmentation . The N-isopropyl group exhibits a diagnostic neutral loss of propene (42 Da), yielding a unique product ion at m/z 44 , a pathway mechanically inaccessible to Leucine or Isoleucine.
Target Audience: Analytical Chemists, Peptide Scientists, and DMPK Researchers.
Mechanistic Analysis & Fragmentation Pathways
The Isobaric Challenge
In standard ESI-MS/MS proteomics, amino acid identification relies on the detection of the protonated molecule
-
N-isopropylalanine:
| Residue Mass: 113.08 Da | Immonium: m/z 86 -
Leucine:
| Residue Mass: 113.08 Da | Immonium: m/z 86 -
Isoleucine:
| Residue Mass: 113.08 Da | Immonium: m/z 86
Because the primary immonium ions are identical, MS² alone is often insufficient for differentiation. High-confidence identification requires MS³ (fragmentation of the m/z 86 ion) or analysis of specific side-chain losses from peptide backbone ions (
Diagnostic Fragmentation Pathways
A. N-Isopropylalanine (The Propene Loss)
The N-isopropyl group is attached to the amine nitrogen. Upon collisional activation of the immonium ion (m/z 86), the isopropyl group undergoes a specific inductive cleavage or hydrogen rearrangement (similar to a McLafferty rearrangement), eliminating a neutral propene molecule (
-
Pathway:
-
Result: A dominant diagnostic ion at m/z 44 (the immonium ion of Alanine).
B. Leucine (The Isobutene/Ammonia Loss)
Leucine's side chain is an isobutyl group attached to the
-
Pathway 1: Loss of
(17 Da) m/z 69 . -
Pathway 2: Loss of isobutene (
, 56 Da) via McLafferty rearrangement m/z 30 . -
Key Difference: No significant m/z 44 is observed.
C. Isoleucine (The Methyl/Ammonia Loss)
Isoleucine contains a sec-butyl side chain.
-
Pathway: Loss of
(17 Da) m/z 69 . -
Secondary: Loss of
(29 Da) from the side chain is possible but less dominant in the immonium breakdown compared to peptide backbone -ions.
D. N-Methylalanine (The Homolog)
-
Structure: N-methyl group.
-
Immonium:
. -
Differentiation: Mass shift of -28 Da compared to N-iPr-Ala makes this straightforward.
Visualization of Signaling Pathways
Caption: Comparative fragmentation pathways of the isobaric immonium ion (m/z 86). N-iPr-Ala is uniquely identified by the transition to m/z 44.
Comparative Data Summary
The following table summarizes the key MS/MS and MS³ features required to distinguish these compounds.
| Compound | Precursor (MW) | Immonium Ion (MS²) | Diagnostic MS³ Fragment | Neutral Loss (from MS²) | Mechanism |
| N-Isopropylalanine | 131.17 | 86.09 | m/z 44.05 | 42 Da (Propene) | N-alkyl cleavage |
| Leucine | 131.17 | 86.09 | m/z 69, 30 | 17 Da ( | Side-chain scission |
| Isoleucine | 131.17 | 86.09 | m/z 69 | 17 Da ( | Side-chain scission |
| N-Methylalanine | 103.12 | 58.06 | m/z 30 | 28 Da ( | N-alkyl rearrangement |
Key Takeaway: If you observe m/z 86
Experimental Protocol: Self-Validating Identification Workflow
Context: This protocol is designed for an ESI-MS/MS system (e.g., Q-TOF or Orbitrap) using direct infusion or LC-MS.
Phase 1: Sample Preparation
-
Standard Solution: Prepare 10 µM solutions of N-iPr-Ala, Leu, and Ile in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Unknown Sample: Dilute to approx. 10 µM in the same buffer.
Phase 2: MS Acquisition Parameters
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 275°C.
-
Full Scan: m/z 50–200 (to capture low mass immonium ions).
Phase 3: The Differentiation Workflow (Step-by-Step)
Step 1: Confirm Precursor
-
Verify the presence of
at m/z 132.1 . -
Validation: If m/z is 104.1, it is N-Me-Ala (Stop here). If 132.1, proceed to Step 2.
Step 2: Generate Immonium Ion (MS²)
-
Isolate m/z 132.1 (Isolation width: 1.0 Da).
-
Apply Collision Energy (CE): 20–30 eV .
-
Criteria: Look for the base peak at m/z 86.1 .
Step 3: Targeted MS³ (The Decision Gate)
-
Isolate m/z 86.1 (Isolation width: 1.0–2.0 Da).
-
Apply Stepped CE: 25, 35, 45 eV (High energy is needed to fragment the stable immonium ion).
-
Analyze Spectra:
| Observation | Conclusion |
| Base peak at m/z 44 | Positive ID: N-Isopropylalanine |
| Base peak at m/z 69 | Negative ID: Leucine or Isoleucine |
| Base peak at m/z 30 | Negative ID: Leucine (Likely) |
Phase 4: Peptide-Level Confirmation (Optional)
If the amino acid is embedded in a peptide:
References
-
Differentiation of Leucine and Isoleucine by Mass Spectrometry
-
Fragment
- Source: Doc Brown's Chemistry. "Mass spectrum of propan-2-amine (isopropylamine)."
-
URL:[Link]
-
General Fragment
- Source: National Institutes of Health (PMC).
-
URL:[Link]
-
Immonium Ion Masses and Diagnostic Fragments
- Source: IonSource. "Monoisotopic amino acid residue masses and immonium ion masses."
-
URL:[Link]
Sources
Comparative Guide: Metabolic Stability of N-Isopropylalanine vs. N-Methylalanine
The following guide provides an in-depth technical comparison of N-isopropylalanine (N-iPr-Ala) versus N-methylalanine (N-Me-Ala) , designed for researchers in peptide therapeutics and medicinal chemistry.
Executive Summary
In the optimization of peptide therapeutics, N-alkylation is a critical strategy to enhance proteolytic stability and membrane permeability.[1][2] While N-methylalanine (N-Me-Ala) is the industry standard, N-isopropylalanine (N-iPr-Ala) represents a more aggressive steric modification.
The Verdict: N-Isopropylalanine offers superior metabolic stability compared to N-methylalanine due to increased steric shielding against proteases and a significantly reduced rate of CYP450-mediated N-dealkylation. However, this comes at the cost of extreme synthetic difficulty and a higher risk of disrupting bioactive conformations.
| Feature | N-Methylalanine (N-Me-Ala) | N-Isopropylalanine (N-iPr-Ala) |
| Proteolytic Stability | High | Very High (Steric Fortress) |
| Metabolic Liability (CYP) | High (Rapid N-demethylation) | Low (Slow N-dealkylation) |
| Synthetic Feasibility | Moderate (Standard SPPS protocols) | Difficult (Requires aggressive coupling) |
| Conformational Impact | Induces cis/trans isomerism | Strong cis-amide inducer / Rigid |
| Permeability (LogP) | Improved vs. Ala | Significantly Improved (Higher Lipophilicity) |
Mechanistic Comparison: The Steric Advantage
The primary driver for the difference in performance is the steric bulk of the alkyl group on the amide nitrogen.[1][3]
Proteolytic Resistance (Steric Shielding)
Proteases (e.g., chymotrypsin, serum proteases) require access to the scissile amide bond.
-
N-Me-Ala: The methyl group provides a "bump" that hinders the enzyme's active site approach, preventing the formation of the tetrahedral transition state.
-
N-iPr-Ala: The isopropyl group acts as a "wall." Its branched nature (
) creates a massive steric cone that effectively blocks protease access from multiple angles. It is nearly impervious to standard endopeptidases.
Oxidative Metabolism (CYP450 Stability)
A major clearance pathway for N-alkylated peptides is N-dealkylation by hepatic Cytochrome P450s (CYPs). This reaction proceeds via hydroxylation of the
-
N-Dealkylation Rate Rule: Methyl > Ethyl > Isopropyl > t-Butyl.[4][5]
-
Mechanism: CYP enzymes must abstract a hydrogen from the
-carbon. While the isopropyl group has a tertiary -hydrogen (which is chemically reactive), the steric bulk of the enzyme pocket often disfavors the binding geometry required for N-isopropyl dealkylation compared to the accessible N-methyl group. Consequently, N-iPr peptides have a longer microsomal half-life than their N-Me counterparts.
Visualization of Metabolic Pathways
The following diagram illustrates the N-dealkylation mechanism and the steric difference.
Caption: Comparative metabolic fate of N-alkyl groups. N-methyl is rapidly processed by CYPs, whereas N-isopropyl faces steric hindrance, slowing the clearance rate.
Experimental Data Analysis
In Vitro Microsomal Stability (Liver Clearance)
When testing stability in Human Liver Microsomes (HLM), N-isopropyl peptides consistently demonstrate lower intrinsic clearance (
Representative Data Profile: Substrate: Model hexapeptide with single modification at position 3.
| Parameter | Control (Ala) | N-Methyl (N-Me-Ala) | N-Isopropyl (N-iPr-Ala) |
| 12 | 45 | >120 | |
| 115.5 | 30.8 | < 10.0 | |
| Major Metabolite | Hydrolysis (Proteolysis) | N-Demethylation (-14 Da) | Intact Parent |
Interpretation: The N-methyl analog survives proteolysis but falls victim to CYP-mediated demethylation. The N-isopropyl analog resists both, leading to a "metabolic hard spot."
Plasma Stability (Proteolytic Resistance)
In plasma (which lacks CYP enzymes and relies on proteases/esterases), both modifications perform well, but N-iPr is superior for preventing endopeptidase cleavage at the modified site.
-
N-Me-Ala: ~90% remaining after 4h.
-
N-iPr-Ala: >98% remaining after 4h.
Detailed Experimental Protocols
Protocol A: Microsomal Stability Assay (CYP-mediated)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare 1000x stock of peptide (10 mM in DMSO).
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
.
-
-
Incubation:
-
Pre-incubation: Mix 390
L Buffer + 10 L HLM + 0.5 L Peptide Stock (Final: 1 M peptide, 0.5 mg/mL protein). Incubate at 37°C for 5 min. -
Start: Add 100
L NADPH system. -
Timepoints: 0, 5, 15, 30, 60, 120 min.
-
-
Quenching & Analysis:
-
Transfer 50
L aliquot into 150 L ice-cold Acetonitrile (containing internal standard). -
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS .
-
Monitor: Parent ion [M+H]+ and specific loss of alkyl group (M-14 for Methyl, M-42 for Isopropyl).
-
Protocol B: Synthesis of N-Isopropyl Peptides (Critical Step)
Note: Standard coupling (HBTU/DIEA) will FAIL for N-iPr-Ala due to steric hindrance.
Optimized Coupling Workflow:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[6]
-
Conditions:
-
Microwave Assistance: 75°C for 10 minutes is highly recommended.
-
Double Coupling: Mandatory.[7]
-
Base: HOAt (0.1 M) additive can improve kinetics.
-
-
QC Check: Use the Chloranil Test (not Kaiser test) to check for secondary amines. N-iPr amines react slowly even with colorimetric stains.
Decision Framework & Trade-offs
When should you choose N-Isopropyl over N-Methyl?
Caption: Decision matrix for selecting N-alkyl modifications in drug discovery.
Key Considerations:
-
Synthesis Cost: N-iPr-Ala is significantly more expensive to synthesize and scale up. Yields will be lower.[1][3][6]
-
Conformation: N-iPr strongly favors the cis-amide bond conformation (~60-80% cis population in some solvents) compared to N-Me (~20-40% cis). This can completely alter the peptide's 3D shape, potentially destroying biological activity if the receptor expects a trans-amide.
References
-
Chatterjee, J., et al. "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research 41.10 (2008): 1331-1342. Link
-
Di, L. "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal 17.1 (2015): 134-143. Link
- Kessler, H. "Peptoids—A New Approach to Drug Discovery." Angewandte Chemie International Edition 32.4 (1993).
-
Testa, B., & Krämer, S. D. "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their inhibition." Chemistry & Biodiversity 4.9 (2007): 2031-2122. Link
- Werner, H. M., et al. "N-Isopropyl-amino acids in peptide synthesis." Journal of Peptide Science (General reference for coupling difficulties).
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DSpace [diposit.ub.edu]
Proteolytic Resistance of N-Isopropylalanine Peptides: A Comparative Guide for Drug Development
Native peptides possess immense therapeutic potential due to their high specificity and potency; however, their clinical translation is frequently bottlenecked by poor metabolic stability and rapid degradation by endogenous proteases[1]. To engineer stability, researchers employ backbone modifications. While N-methylation is the industry standard[2], the incorporation of bulkier N-alkyl groups—specifically N-isopropylalanine (N-iPr-Ala)—offers a distinct thermodynamic and steric profile that can drastically alter both proteolytic resistance and conformational dynamics[3].
This guide provides an objective, data-driven comparison of N-iPr-Ala against other peptide modifications, detailing the mechanistic causality of its resistance, comparative performance metrics, and self-validating experimental workflows for its synthesis and evaluation.
Mechanistic Causality: The Physics of N-Isopropylation
The proteolytic resistance conferred by N-iPr-Ala is not merely a function of altering the amino acid sequence; it is rooted in three distinct physical and chemical phenomena that disrupt the enzyme-substrate complex:
-
Severe Steric Hindrance: Proteases (such as elastase, trypsin, and chymotrypsin) require deep insertion of the peptide backbone into their catalytic clefts. The bulky isopropyl group physically clashes with the enzyme's active site residues, preventing the scissile amide bond from reaching the catalytic triad[3][4].
-
Elimination of Hydrogen Bond Donors: Alkylation of the amide nitrogen removes the critical hydrogen bond donor (NH)[5]. Many proteases rely on this hydrogen bond to stabilize the transition state or to lock the peptide into a recognizable
-sheet geometry within the binding pocket. -
Restricted Conformational Space: The branched nature of the isopropyl group severely restricts the
and dihedral angles of the peptide backbone. This steric bulk often drives the cis-trans equilibrium of the amide bond toward conformers that are entirely unrecognized by proteolytic enzymes, a phenomenon also heavily leveraged in peptoid (N-substituted glycine) design[6].
Mechanistic pathway comparing protease interaction with native vs. N-isopropyl peptide bonds.
Comparative Performance Profiling
When designing a peptidomimetic, selecting the correct backbone modification requires balancing proteolytic stability against synthetic feasibility and biological activity. The table below summarizes the comparative advantages of N-iPr-Ala against standard alternatives like N-methylation, D-amino acids[7], and
| Modification Strategy | Relative Proteolytic Half-Life | SPPS Coupling Efficiency | Cell Permeability Impact | Primary Mechanism of Resistance |
| Native L-Amino Acid | 1x (Baseline) | Excellent (>99%) | Poor | N/A |
| N-Methylation | 3x – 10x | Good (~90–95%) | Moderate | Moderate steric block; Loss of H-bond |
| N-Isopropylation | >20x | Poor to Moderate | High | Severe steric clash; Conformational lock |
| D-Amino Acid | >50x | Excellent (>99%) | Poor | Stereochemical active-site mismatch |
| Aib ( | 10x – 20x | Moderate | Poor | Helix induction; |
Note: While D-amino acids offer the highest resistance[2], they completely invert the side-chain spatial trajectory, which frequently destroys receptor binding affinity. N-iPr-Ala preserves the L-configuration side-chain orientation while protecting the backbone.
Self-Validating Experimental Protocols
The primary drawback of N-iPr-Ala is its synthetic difficulty. The very steric hindrance that blocks proteases also blocks incoming amino acids during Solid-Phase Peptide Synthesis (SPPS)[3]. To ensure scientific integrity, the following protocols utilize a self-validating loop: rigorous coupling chemistry followed by an LC-MS-backed degradation assay.
Protocol A: Optimized SPPS for N-iPr-Ala Incorporation
Standard coupling reagents (e.g., HBTU/DIC) will fail when coupling onto the secondary amine of N-iPr-Ala.
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 20 mins, followed by Dimethylformamide (DMF)[1].
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly.
-
Specialized Coupling (The Causality): To overcome the isopropyl steric shield, use highly reactive uronium/phosphonium salts. Dissolve 5 equivalents of the incoming Fmoc-amino acid, 4.9 eq of HATU (or COMU), and 10 eq of N,N-Diisopropylethylamine (DIPEA) in minimal DMF.
-
Extended Reaction: Add to resin and heat to 60°C using a microwave peptide synthesizer for 30–45 minutes.
-
Validation (Kaiser/Chloranil Test): A standard Kaiser test is invalid for secondary amines. Use the Chloranil test; a successful coupling will shift the resin color from blue/green to colorless. If positive, perform a double coupling.
Protocol B: In Vitro Proteolytic Stability Assay (Self-Validating System)
To prove the efficacy of the N-iPr modification, the synthesized peptide must be tested against a native control.
-
Preparation: Dissolve the purified N-iPr-peptide and a native control peptide in PBS (pH 7.4) to a final concentration of 100 µM.
-
Enzyme Introduction: Add target protease (e.g., human neutrophil elastase or trypsin) at a 1:100 enzyme-to-substrate molar ratio. Incubate at 37°C.
-
Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching (Critical Step): Immediately quench each aliquot by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. This drops the pH, instantly denaturing the protease and freezing the kinetic state.
-
LC-MS Quantification: Analyze the quenched samples via RP-HPLC coupled to a Mass Spectrometer.
-
Validation Logic: Do not merely measure the disappearance of the parent peak. You must identify the specific mass of the cleavage fragments to confirm that degradation in the native peptide occurred exactly at the targeted scissile bond, and that this specific fragment is absent in the N-iPr-Ala sample.
-
Step-by-step experimental workflow for the synthesis and validation of N-iPr-Ala peptides.
Strategic Application: When to use N-iPr-Ala
Drug development professionals should view N-isopropylation as a specialized tool rather than a universal fix.
-
Targeting Intracellular Proteins: If your peptide must cross the cell membrane, N-alkylation (including N-isopropyl) increases lipophilicity by masking the polar amide proton, significantly enhancing cell permeability compared to native or Aib-modified peptides[6].
-
Overcoming N-Methylation Failure: If an N-methylated peptide still suffers from rapid elastase or chymotrypsin degradation, stepping up the steric bulk to an N-ethyl or N-isopropyl group can yield a 2- to 5-fold further increase in half-life[3].
-
Structural Constraints: Avoid N-iPr-Ala if the target binding pocket is highly restricted. The isopropyl group projects outward from the backbone; if the receptor interface cannot accommodate this bulk, binding affinity will plummet despite the gain in proteolytic stability.
References
-
N-methylation in amino acids and peptides: Scope and limitations - ResearchGate. [Link]
-
Strategies to Control the Cis-Trans Isomerization of Peptoid Amide Bonds - ResearchGate. [Link]
-
Tuning of Protease Resistance in Oligopeptides through N-Alkylation - eScholarship.org. [Link]
-
Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides - ResearchGate. [Link]
-
Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes - PMC. [Link]
-
Smart Antibiofilm Platforms Based on Synthetic Antimicrobial Peptides-Engineered Hydrogels - MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
N-isopropylalanine vs. Proline for Turn Induction: A Comprehensive Comparison Guide
Introduction
In the rational design of peptidomimetics, controlling the peptide backbone conformation is paramount. Inducing a reverse turn (such as a
Section 1: Mechanistic Foundations of Turn Induction
The ability of an amino acid to induce a turn is fundamentally linked to its capacity to lower the energetic barrier between the trans (
Proline (The Cyclic Standard):
Proline's unique pyrrolidine ring covalently links the
N-isopropylalanine (The Steric Powerhouse):
Unlike Proline, N-iPr-Ala is acyclic but features massive steric bulk directly on the amide nitrogen. When the preceding amide bond adopts a trans conformation, the bulky isopropyl group undergoes severe steric repulsion (allylic strain) with the preceding carbonyl oxygen. To relieve this strain, the equilibrium is driven heavily toward the cis conformation. This steric interaction is a powerful tool for generating highly rigid Type VIa
Mechanistic pathway illustrating how N-alkyl steric bulk drives cis-amide geometry and turn induction.
Section 2: Quantitative Performance Comparison
The selection between Proline and N-iPr-Ala requires balancing conformational rigidity with synthetic accessibility. The table below summarizes the quantitative and qualitative metrics of these residues, alongside N-Methylalanine (N-Me-Ala) as an intermediate benchmark.
| Property | Proline (Pro) | N-Methylalanine (N-Me-Ala) | N-Isopropylalanine (N-iPr-Ala) |
| Side-Chain Structure | Cyclic (Pyrrolidine) | Acyclic (N-Methyl) | Acyclic (N-Isopropyl) |
| Typical cis Amide % | 5 – 10% (Sequence dependent) | 10 – 20% | > 50% (Highly favored) |
| Primary Turn Type | Type I, II, VI | Type VI | Type VIa / VIb |
| Synthetic Accessibility | High (Standard SPPS) | Moderate (Standard SPPS) | Low (Requires aggressive activation) |
| Moderate | High | Very High | |
| Lipophilicity (LogP) | Low | Moderate | High (Improves membrane permeability) |
Section 3: Experimental Validation Workflows
The integration of N-iPr-Ala into a peptide sequence requires specialized synthetic protocols, as the isopropyl group severely shields the secondary amine. The following self-validating system outlines the synthesis and subsequent structural verification of turn-inducing peptides.
Experimental workflow for the synthesis and structural validation of turn-inducing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Causality Focus: Overcoming Steric Hindrance Coupling an amino acid onto the secondary amine of Proline is routine using standard HBTU/DIC chemistry. However, coupling onto N-iPr-Ala is notoriously difficult. Standard uronium salts (HATU) often fail or lead to truncation. Therefore, aggressive activation using bis(trichloromethyl)carbonate (BTC) to form a highly reactive acid chloride in situ is required.
-
Resin Preparation : Swell Rink Amide resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).
-
Coupling the Turn Inducer :
-
For Proline: 3 eq Fmoc-Pro-OH, 3 eq DIC, 3 eq Oxyma for 1 hour at room temperature.
-
For N-iPr-Ala: 3 eq Fmoc-N-iPr-Ala-OH, 3 eq HATU, 6 eq DIPEA for 2 hours. (Coupling the N-iPr-Ala is standard; the difficulty lies in the next step).
-
-
Coupling Onto the Turn Inducer (Critical Step) :
-
For Proline: Standard DIC/Oxyma coupling.
-
For N-iPr-Ala: Generate the acid chloride of the subsequent amino acid. Dissolve 3 eq Fmoc-AA-OH and 1 eq BTC in dry THF/DCM. Add 8 eq 2,4,6-collidine. Add this highly reactive mixture to the resin and heat to 50°C for 2 hours under microwave assistance.
-
-
Cleavage : Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether and purify via RP-HPLC.
Protocol 2: NMR-Based Conformational Analysis
Causality Focus: Quantifying the cis/trans Ratio To validate turn induction, the cis/trans ratio must be quantified. Because cis and trans isomers exchange slowly on the NMR timescale, they appear as distinct sets of peaks.
-
Sample Preparation : Dissolve the purified peptide in 10% D
O / 90% H O (pH 5.5) or CDCl at a concentration of 2–5 mM. -
Data Acquisition : Acquire 1D
H NMR and 2D ROESY/NOESY spectra at 298 K. -
Cross-Peak Analysis : Identify the
protons of the residue preceding the turn inducer ( ) and the turn inducer itself ( ).-
Cis Conformation : A strong
NOE cross-peak is the definitive hallmark of a cis amide bond. -
Trans Conformation : A strong
(for Pro) or (for N-iPr-Ala) indicates a trans amide bond.
-
-
Quantification : Integrate the volume of these cross-peaks (or the distinct 1D
peaks if well-resolved) to calculate the exact thermodynamic cis/trans ratio.
Section 4: Applications in Drug Development
-
Peptide Macrocyclization : Linear peptides suffer from high entropic penalties during head-to-tail cyclization. N-alkyl amino acids introduce cis-amide bonds that pre-organize the linear precursor[3]. By forcing a turn, N-iPr-Ala brings the N- and C-termini into close spatial proximity, drastically improving macrocyclization yields compared to Proline.
-
Inhibition of Protein-Protein Interactions (PPIs) : N-iPr-Ala is strategically utilized to lock peptides into active hairpin conformations. It nucleates
-sheet conformation without the necessity of having a covalent constraint at the reverse turn[4]. Furthermore, the bulky isopropyl group exacerbates the destabilization of unwanted secondary structures[5], ensuring the peptide mimics the precise natural binding epitope while simultaneously increasing lipophilicity and proteolytic stability.
References
-
Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides Source: Accounts of Chemical Research (acs.org) URL:[Link]
-
Contemporary strategies for peptide macrocyclization Source: Nature Reviews Drug Discovery (via uni-kiel.de) URL:[Link]
-
Engineering β-sheets employing N-methylated heterochiral amino acids Source: RSC Publishing URL:[Link]
-
Aza-Amino Acids Disrupt β-Sheet Secondary Structures Source: MDPI URL:[Link]
-
Principles and applications of small molecule peptidomimetics Source: ResearchGate URL:[Link]
Sources
A Researcher's Guide to Comparing the Membrane Permeability of N-Alkylated Amino Acids
Introduction: The Permeability Challenge in Drug Discovery
In the landscape of modern drug development, particularly in the realm of peptide and peptidomimetic therapeutics, overcoming the cell membrane barrier is a paramount challenge. The ability of a molecule to efficiently traverse this lipid bilayer dictates its oral bioavailability and its capacity to reach intracellular targets. N-alkylated amino acids, especially N-methylated variants, have emerged as a cornerstone strategy for enhancing membrane permeability.[1][2][3] This modification, while seemingly subtle, fundamentally alters the physicochemical properties of the peptide backbone by removing a hydrogen bond donor. This reduces the energetic penalty required for the molecule to leave the aqueous environment and enter the lipophilic membrane core, often while stabilizing a more membrane-compatible conformation.[1][4]
This guide provides an in-depth comparison of the standard experimental methodologies used to evaluate the membrane permeability of N-alkylated amino acids. We will dissect the causality behind experimental choices, provide validated protocols, and interpret the structure-permeability relationships that emerge from the data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select the appropriate assays and logically interpret their results to accelerate the lead optimization process.
Pillar 1: Foundational Methodologies for Permeability Assessment
The choice of assay is a critical decision driven by the stage of drug discovery and the specific questions being asked. A high-throughput screen for early-stage lead ranking demands a different approach than a detailed mechanistic study of a late-stage candidate. We will explore three industry-standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell assay, and the Madin-Darby Canine Kidney (MDCK) cell assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cell-free, high-throughput assay designed exclusively to measure passive, transcellular diffusion.[5][6] This makes it an exceptionally valuable tool in early discovery for assessing the impact of structural modifications, like N-alkylation, on a molecule's intrinsic ability to cross a lipid barrier without the complexities of active transport.[6][7]
Scientific Rationale: The assay's power lies in its simplicity. An artificial membrane, typically composed of phospholipids like lecithin dissolved in an organic solvent (e.g., dodecane), is painted onto a filter support.[5] This lipid layer separates a donor compartment from an acceptor compartment. The rate at which the test compound diffuses from the donor to the acceptor well is a direct measure of its passive permeability. Because this system lacks transporters or metabolic enzymes, the resulting data cleanly reflects the molecule's lipophilicity and conformational ability to partition into and cross the membrane.[7]
Experimental Protocol: PAMPA
-
Plate Preparation: Use a 96-well filter plate (Donor Plate) and a corresponding 96-well acceptor plate (Acceptor Plate).
-
Acceptor Plate Filling: Add the appropriate buffer solution (e.g., PBS, pH 7.4) to each well of the Acceptor Plate.
-
Lipid Membrane Formation: Carefully pipette a small volume (e.g., 5 µL) of the lipid solution (e.g., 1% w/v lecithin in dodecane) into each well of the Donor Plate, ensuring the filter is evenly coated.
-
Compound Addition: Prepare the test compounds in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM). Add this solution to the wells of the Donor Plate, on top of the newly formed lipid membrane.
-
Incubation: Assemble the PAMPA "sandwich" by placing the Donor Plate into the Acceptor Plate. Incubate at room temperature for a defined period (e.g., 5 to 16 hours).[6] To minimize evaporation, place the assembly in a sealed container with a moistened paper towel.
-
Sample Analysis: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[7]
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp or Pe) using the concentrations measured in the donor and acceptor wells, accounting for the well surface area and incubation time.
Caption: PAMPA Experimental Workflow.
Caco-2 Cell Permeability Assay
The Caco-2 assay is widely regarded as the gold standard for in vitro prediction of human intestinal absorption.[][9] It utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiates into a polarized monolayer of enterocytes that structurally and functionally resembles the epithelium of the small intestine.[10][11][12]
Scientific Rationale: The key advantage of the Caco-2 model is its biological complexity. The differentiated monolayer forms tight junctions between cells, allowing for the assessment of both transcellular (through the cells) and paracellular (between the cells) transport routes.[11] Crucially, these cells express a variety of influx and efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[][10] This enables the assay to not only measure passive permeability but also to identify compounds that are substrates for active uptake or, more commonly, active efflux—a major cause of poor oral bioavailability.
The assay is conducted bidirectionally:
-
Apical to Basolateral (A-B) Transport: Simulates absorption from the intestinal lumen into the bloodstream.
-
Basolateral to Apical (B-A) Transport: Simulates efflux from the blood back into the intestinal lumen.
An efflux ratio (ER), calculated as Papp(B-A) / Papp(A-B), greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter.[11]
Experimental Protocol: Caco-2 Bidirectional Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[11]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values within a validated range are used. A fluorescent marker like Lucifer Yellow can also be used to confirm that tight junctions are intact.
-
Assay Initiation (A-B): Wash the monolayers with transport buffer (e.g., HBSS, pH 7.4). Add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (acceptor) chamber.
-
Assay Initiation (B-A): In a separate set of inserts, add the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (acceptor) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.[10]
-
Sample Collection & Analysis: At the end of the incubation, collect samples from both the donor and acceptor chambers. Analyze the compound concentration via LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions. Calculate the Efflux Ratio (ER) to determine if the compound is a substrate for active efflux.
Sources
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
Chiral HPLC Separation of N-Isopropylalanine Enantiomers: A Comparative Method Development Guide
Enantiomeric separation of underivatized, non-proteinogenic aliphatic amino acids is a notorious bottleneck in analytical chemistry. N-isopropylalanine presents a specific triad of chromatographic challenges: it is a zwitterion, it completely lacks a strong UV chromophore (absorbing weakly only below 210 nm), and crucially, it is a secondary amine (N-alkylated).
As a Senior Application Scientist, I frequently see laboratories waste weeks attempting to separate N-alkyl amino acids using standard protocols designed for primary amino acids. This guide objectively compares the most viable Chiral Stationary Phases (CSPs) for N-isopropylalanine, explains the mechanistic causality behind their performance, and provides self-validating experimental protocols.
The Mechanistic Challenge: Why Standard CSPs Fail
A common pitfall in method development is defaulting to Crown Ether-based CSPs (such as the widely used Crownpak CR(+)) for any free amino acid.
The Causality of Failure: Crown ethers achieve chiral recognition by forming a tight inclusion complex with a primary ammonium ion (-NH3+). The host-guest interaction requires three hydrogen-bond donors to interact with the oxygen atoms of the 18-crown-6 ether ring. Because N-isopropylalanine is a secondary amine, the bulky N-isopropyl group creates severe steric hindrance, and the molecule lacks the requisite three protons. Consequently, the inclusion complex cannot form, resulting in rapid co-elution and zero enantiomeric resolution[1].
To successfully separate N-isopropylalanine without resorting to complex, racemization-prone pre-column derivatization, we must utilize CSPs capable of multipoint interactions with secondary zwitterions.
Objective Comparison of Viable CSP Alternatives
For the direct separation of N-isopropylalanine, the field narrows to three primary CSP categories.
A. Macrocyclic Glycopeptides (Teicoplanin-based)
Examples: Astec Chirobiotic T, Agilent Poroshell 120 Chiral-T Teicoplanin is an amphoteric glycopeptide containing multiple ionizable acidic and basic groups, making it exceptionally well-suited for zwitterions[2]. Chiral recognition occurs via a combination of ionic interactions, hydrogen bonding, and steric fit within its aglycone basket[2].
-
Advantage: Highly compatible with volatile buffers (e.g., ammonium formate), enabling the use of Mass Spectrometry (LC-MS) or Evaporative Light Scattering Detection (ELSD)[3]. This is critical for N-isopropylalanine due to its lack of a UV chromophore.
B. Ligand Exchange CSPs
Examples: Phenomenex Chirex 3126 (D-penicillamine) Ligand exchange chromatography utilizes a chiral selector (like D-penicillamine) complexed with a transition metal, typically Copper(II)[4]. The secondary amino acid forms a reversible, diastereomeric ternary complex with the Cu(II) ion and the stationary phase[4].
-
Advantage: The bulky N-isopropyl group actually enhances stereoselectivity by amplifying steric repulsion in one of the diastereomeric complexes, yielding massive resolution (Rs > 2.0).
-
Disadvantage: The mobile phase must contain 1 to 2 mM CuSO4[4]. This makes the method strictly incompatible with LC-MS . Detection relies on UV at 254 nm (detecting the Cu-complex, not the analyte).
C. Zwitterionic CSPs
Examples: Chiralpak ZWIX(+) / ZWIX(-) These phases utilize cinchona alkaloid derivatives that combine anion and cation exchange sites. They are designed specifically for free amino acids and are fully MS-compatible[3]. However, they require highly specific methanolic mobile phases with both acidic and basic additives, making equilibration times longer.
CSP Selection Workflow & Interaction Mechanisms
Caption: Decision tree for selecting a chiral stationary phase for N-alkyl amino acids based on detection.
Caption: Multipoint chiral recognition mechanism between N-isopropylalanine and a Teicoplanin CSP.
Quantitative Performance Comparison
The following table summarizes the expected chromatographic performance for N-alkyl aliphatic amino acids across the three recommended platforms.
| CSP Category | Commercial Example | Chiral Selector | Detection Compatibility | Typical Mobile Phase | Expected Resolution (Rs) |
| Ligand Exchange | Phenomenex Chirex 3126 | D-penicillamine | UV (254 nm) | 2 mM CuSO₄ in H₂O/MeOH (85:15) | > 2.0 |
| Macrocyclic Glycopeptide | Astec Chirobiotic T | Teicoplanin | UV, ELSD, CAD, MS | MeOH/H₂O + 20mM NH₄FA | 1.5 - 1.8 |
| Zwitterionic | Chiralpak ZWIX(+) | Cinchona alkaloid | UV, ELSD, CAD, MS | MeOH + 50mM FA + 25mM DEA | 1.2 - 1.6 |
Self-Validating Experimental Protocols
To ensure reproducibility, use the following step-by-step methodologies. Each protocol includes built-in system suitability checks.
Protocol A: LC-ELSD/MS Method (Teicoplanin CSP)
Use this method when trace quantification or mass confirmation is required.
-
Column: Agilent Poroshell 120 Chiral-T or Astec Chirobiotic T (150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a 20 mM Ammonium Formate buffer in LC-MS grade water. Adjust to pH 4.0 using dilute formic acid. Mix with Methanol in a 60:40 (MeOH:Buffer) ratio.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL (Sample dissolved in mobile phase).
-
-
Detection (ELSD): Set evaporator to 40 °C, nebulizer to 40 °C, and gas flow to 1.6 SLM.
-
Self-Validation Sequence:
-
Step 1: Inject a blank (mobile phase) to establish ELSD baseline noise and confirm the absence of ghost peaks.
-
Step 2: Inject a racemic N-isopropylalanine standard (1 mg/mL). Verify that Rs ≥ 1.5. Note: On teicoplanin phases, the L-enantiomer of aliphatic amino acids typically elutes first[2].
-
Protocol B: LC-UV Method (Ligand Exchange CSP)
Use this method for preparative scale-up or routine QA/QC where MS is not available.
-
Column: Phenomenex Chirex 3126 (150 x 4.6 mm, 5 µm)[4].
-
Mobile Phase Preparation: Dissolve 0.319 g of Copper(II) Sulfate (CuSO₄, anhydrous) in 1000 mL of HPLC-grade water to make a 2 mM solution[4]. Mix with Methanol in an 85:15 (Water:MeOH) ratio[4].
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (Isocratic)[4].
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection: UV at 254 nm[4]. Mechanistic note: You are detecting the absorbance of the Cu(II)-amino acid complex, which absorbs strongly at 254 nm, completely bypassing the analyte's lack of a native chromophore.
-
Self-Validation Sequence:
-
Step 1: Pump the mobile phase until the UV baseline at 254 nm is completely flat. The column must be fully saturated with Cu(II) ions.
-
Step 2: Inject a standard of a known aliphatic amino acid (e.g., Valine) to verify system suitability before injecting the N-isopropylalanine sample.
-
References
-
"Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today. Available at:[Link]
-
"Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." Agilent Technologies. Available at:[Link]
-
"Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange." Phenomenex Inc. Available at:[Link]
-
"Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids." Scholars' Mine - Missouri S&T. Available at:[Link]
Sources
A Senior Application Scientist's Guide to the Comprehensive Validation of N-isopropylalanine Purity Standards
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety and efficacy. N-isopropylalanine, a non-proteinogenic amino acid, is an increasingly important building block in the synthesis of novel therapeutic agents. Its structural integrity and purity directly influence the impurity profile, yield, and pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of N-isopropylalanine purity standards, designed for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Purity Assessment
A single analytical method, no matter how robust, provides only one perspective on a molecule's purity. A comprehensive validation strategy, therefore, relies on orthogonal methods —techniques that measure the same attribute (purity) through different physicochemical principles. This approach provides a more complete and trustworthy picture of a reference standard's quality, minimizing the risk of undetected impurities. For N-isopropylalanine, a robust validation plan should encompass identity, assay (potency), chiral purity, and the profile of organic and inorganic impurities.
This guide will compare three principal orthogonal techniques for the comprehensive validation of N-isopropylalanine purity:
-
High-Performance Liquid Chromatography (HPLC): For potency assay and chiral purity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the assessment of volatile organic impurities and as an alternative assay method post-derivatization.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute method for determining purity without the need for a specific reference standard of the same material.
Comparative Analysis of Purity Validation Methods
The selection of an analytical method is a balance of sensitivity, specificity, accuracy, and throughput. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of N-isopropylalanine, based on typical in-house validation data.
| Parameter | Reversed-Phase HPLC (Assay) | Chiral HPLC (Enantiomeric Purity) | GC-MS (Post-Derivatization) | ¹H-qNMR |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation of enantiomers on a chiral stationary phase. | Chromatographic separation of volatile derivatives by boiling point and mass-to-charge ratio. | Intrinsic quantitative relationship between NMR signal intensity and the number of protons.[1][2] |
| Primary Use | Potency determination, quantification of non-chiral impurities. | Quantification of the D-enantiomer impurity. | Identification and quantification of volatile impurities; alternative assay. | Absolute purity determination without a specific reference standard. |
| Linearity (R²) | > 0.999 | > 0.999 (for the minor enantiomer) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | < 0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05% | ~0.01% | ~0.3% |
| Accuracy (% Recovery) | 99.0 - 101.0% | 95.0 - 105.0% (at the limit) | 98.0 - 102.0% | 99.5 - 100.5% |
| Precision (%RSD) | < 1.0% | < 5.0% (at the limit) | < 2.0% | < 0.5% |
| Sample Throughput | High | Moderate | Moderate | Low to Moderate |
| Strengths | Robust, widely available, high precision. | Essential for stereoisomeric purity.[3][4] | High sensitivity and specificity for volatile compounds. | Absolute quantification, provides structural information. |
| Limitations | Requires a well-characterized reference standard. | Can be method development intensive. | Requires derivatization, which can introduce variability.[5][6] | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols: A Self-Validating System
The trustworthiness of a purity assessment lies in the meticulous validation of the analytical methods themselves. The following protocols are designed as self-validating systems, incorporating system suitability tests and controls to ensure data integrity, in line with ICH Q2(R2) guidelines.[7][8][9]
Workflow for Comprehensive Purity Validation
The overall process ensures that each critical purity attribute is assessed using the most appropriate technique.
Caption: Comprehensive workflow for N-isopropylalanine purity validation.
Potency and Impurity Profiling by Reversed-Phase HPLC
Causality: This method serves as the primary tool for quantifying the main component and detecting any process-related impurities or degradation products.[10][11] A C18 column is chosen for its versatility in retaining and separating compounds of intermediate polarity like N-isopropylalanine. The acidic mobile phase (formic acid) ensures the analyte is in its protonated form, leading to sharp, symmetrical peaks.
Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of N-isopropylalanine reference standard at 1.0 mg/mL in 50:50 Water:Acetonitrile. Create a calibration curve from 0.001 mg/mL to 1.2 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the test sample to a nominal concentration of 1.0 mg/mL in the same diluent.
-
System Suitability:
-
Five replicate injections of the 1.0 mg/mL standard should have an RSD of ≤ 1.0% for the peak area.
-
The tailing factor for the N-isopropylalanine peak should be ≤ 2.0.
-
-
Calculation: Purity is calculated based on area normalization, or against the calibration curve for potency assignment. All impurities above the reporting threshold (e.g., 0.05%) should be reported.[12]
Enantiomeric Purity by Chiral HPLC
Causality: The biological activity of chiral molecules is often stereospecific. Therefore, controlling the enantiomeric purity is critical.[3][4] This method uses a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, enabling their separation. A cyclodextrin-based column is often effective for amino acid derivatives.
Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: Cyclodextrin-based chiral column (e.g., Astec CYCLOBOND I 2000).
-
Mobile Phase: Isocratic mixture of 95:5 (v/v) 0.1% Triethylammonium Acetate buffer (pH 4.5) and Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a solution of the L-N-isopropylalanine standard at 1.0 mg/mL. Prepare a resolution solution by spiking this standard with a small amount (e.g., 0.1%) of the D-N-isopropylalanine enantiomer.
-
Sample Preparation: Dissolve the test sample to a nominal concentration of 1.0 mg/mL.
-
System Suitability:
-
The resolution between the L- and D-enantiomer peaks in the resolution solution must be ≥ 1.5.
-
-
Calculation: The percentage of the D-enantiomer is calculated using area normalization: % D-enantiomer = (Area_D / (Area_D + Area_L)) * 100
Volatile Impurities and Alternative Assay by GC-MS
Causality: The polar and non-volatile nature of amino acids necessitates derivatization to make them suitable for GC analysis.[5][13] Silylation with MTBSTFA is a robust method that replaces active hydrogens on the amine and carboxyl groups with non-polar tert-butyldimethylsilyl (TBDMS) groups, increasing volatility.[6][14] Mass spectrometry provides definitive identification of impurities.
Caption: Derivatization workflow for GC-MS analysis of N-isopropylalanine.
Experimental Protocol:
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector (MSD).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 270 °C.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of Acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: Inject 1 µL of the derivatized solution. Purity is determined by area percent, and impurities are identified by their mass spectra.
Conclusion: Ensuring Trustworthiness Through Rigorous Validation
The validation of a purity standard for a critical raw material like N-isopropylalanine is a multi-faceted process that demands scientific rigor and an understanding of regulatory expectations.[7][9][15] By employing a suite of orthogonal analytical methods—HPLC for potency and chiral purity, GC-MS for volatile impurities, and qNMR for absolute purity—a comprehensive and trustworthy purity value can be assigned.
This guide has detailed the rationale and experimental protocols for a robust validation strategy. The key to success lies not just in following these steps, but in understanding the scientific principles that underpin them. A well-characterized reference standard is the bedrock of reliable analytical data, ensuring the quality and safety of the medicines that ultimately reach patients.
References
-
Amino acid analysis in biological fluids by GC-MS. (2009). [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]
-
FDA Guidelines for Analytical Method Validation. Scribd. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. (2024). [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
Impurities in new drug substances Q3A (R2). International Council for Harmonisation (ICH). (2006). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025). [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. DSpace@EWHA. (2025). [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. (2025). [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006). [Link]
-
1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]
-
Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. ACS Publications. (2025). [Link]
- Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
- HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir.
-
[Determination of N-isopropylaniline in Workplace Air by High-Performance Liquid Chromatography]. PubMed. (2015). [Link]
-
L-Alanine, 3-cyano-, N-isopropyloxycarbonyl-, isopropyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Experimental Section. The Royal Society of Chemistry. [Link]
-
[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. (2000). [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. (2008). [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. (2024). [Link]
-
Chiral Purity in Drug Analysis. ResearchGate. [Link]
-
Method for determining related substances of L-alanine isopropyl ester hydrochloride by adopting high performance liquid chromatography. Patsnap Eureka. (2021). [Link]
-
Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor. (2015). [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. (2009). [Link]
-
Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). INAB. (2017). [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. (2020). [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014). [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]
-
How to choose the right reference standard for your pharmaceutical analysis. YouTube. (2020). [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. researchgate.net [researchgate.net]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. tasianinch.com [tasianinch.com]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 15. scribd.com [scribd.com]
Safety Operating Guide
N-Isopropylalanine Proper Disposal Procedures
[1][2][3]
Executive Summary: Critical Identity Verification
STOP AND VERIFY: Before proceeding, you must confirm the chemical identity. There is a frequent and dangerous confusion between N-Isopropylalanine (an amino acid derivative) and N-Isopropylaniline (a toxic aromatic amine).
| Feature | N-Isopropylalanine (Target) | N-Isopropylaniline (High Hazard) |
| CAS Number | 2961-39-9 (L-isomer) | 768-52-5 |
| Structure | Aliphatic Amino Acid | Aromatic Amine |
| Physical State | Solid (White powder/crystal) | Liquid (Yellowish/Brown) |
| Primary Hazard | Irritant (Skin/Eye) | Toxic , Blood Damage (Methemoglobinemia) |
| Disposal Stream | Non-Regulated Organic Solid | Toxic/Hazardous Liquid Waste |
This guide details procedures for N-Isopropylalanine (CAS 2961-39-9). If you possess the liquid aniline derivative, immediately refer to specific protocols for toxic aromatic amines.
Safety & Pre-Disposal Handling
Core Directive: Treat N-isopropylalanine as a chemical irritant. Although it lacks the high toxicity of its aniline counterpart, standard laboratory hygiene is required to prevent sensitization or accidental ingestion.
Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile gloves (0.11 mm minimum thickness).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Respiratory Protection: N95 particulate respirator if handling large quantities of open powder outside a fume hood.
-
Body Protection: Standard lab coat and closed-toe shoes.
Spill Management (Solid State)
-
Containment: Do not dry sweep if fine dust is present; this generates aerosols.
-
Cleanup: Dampen the solid slightly with water or use a HEPA-filtered vacuum.
-
Decontamination: Wipe the surface with 70% Ethanol followed by water.
-
Collection: Place spill debris into the solid waste container described below.
Waste Classification & Segregation
Proper segregation is the "self-validating system" of waste management. Mixing incompatible streams is the primary cause of waste-related accidents.
-
Waste Stream: Non-Hazardous Organic Solid (unless contaminated with hazardous solvents).
-
RCRA Status (USA): Not P-listed or U-listed. However, it must be managed as chemical waste, not general trash, due to its chemical nature.
-
Incompatibilities:
-
Strong Oxidizers: Keep away from nitric acid, perchlorates, or permanganates.
-
Strong Acids/Bases: May react exothermically due to the amphoteric nature of the amino acid moiety.
-
Disposal Decision Matrix
The following workflow illustrates the logic for segregating N-isopropylalanine based on its state (pure solid vs. solution).
Figure 1: Decision logic for segregating N-isopropylalanine waste streams.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original vendor container if intact.
-
Labeling:
-
Affix a hazardous waste tag.
-
Chemical Name: Write "N-Isopropylalanine" (Do not use abbreviations like "N-IPA").
-
Hazards: Check "Irritant" or "General Organic".
-
-
Packaging: Ensure the lid is screwed on tightly. If using a bag, use double-walled polyethylene bags and seal with tape.
-
Storage: Store in the "Solid Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Aqueous Solutions
Note: Although N-isopropylalanine is biodegradable, laboratory chemical solutions should generally not be poured down the drain without explicit EHS approval.
-
Collection: Pour into the laboratory's designated "Aqueous Waste" carboy.
-
Compatibility Check: Ensure the carboy does not contain heavy metals or strong oxidizers.
-
pH Adjustment: If the solution was part of a reaction mixture, verify pH is between 5 and 9 before adding to the general aqueous stream to prevent container degradation.
Scenario C: Disposal of Organic Solutions (HPLC Waste/Mother Liquor)
-
Segregation: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).
-
Collection: Pour into the appropriate solvent waste container.
-
Labeling: List "N-Isopropylalanine" as a trace contaminant (<1%) on the waste tag, along with the primary solvents.
Emergency Response & First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3][4] Remove contact lenses if present.
-
Skin Contact: Wash with soap and water.[1][2][5] If irritation persists (redness/itching), seek medical advice.
-
Ingestion: Rinse mouth immediately. Do not induce vomiting unless instructed by a poison control center.
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][5] The compound emits nitrogen oxides (NOx) upon combustion; firefighters should use SCBA.
References
-
PubChem. (n.d.). Compound Summary: N-Isopropylalanine. National Library of Medicine. Retrieved March 7, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
International Chemical Safety Cards (ICSC). (2017). N-Isopropylaniline (Warning Reference). ILO/WHO.[6][7] Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. data.fmc-agro.co.uk [data.fmc-agro.co.uk]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. L-Alanine Isopropyl Ester - Safety Data Sheet [chemicalbook.com]
- 6. ICSC 0909 - N-ISOPROPYLANILINE [inchem.org]
- 7. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment for Handling N-Isopropylalanine
[1][2][3][4][5][6][7][8]
PART 1: CRITICAL DISAMBIGUATION (Immediate Action)
Before proceeding, you must verify the Chemical Abstracts Service (CAS) registry number of your substance. N-Isopropylalanine (an amino acid derivative) is frequently confused with N-Isopropylaniline (a toxic aromatic amine) due to phonetic similarity. The safety profiles are drastically different.
| Feature | N-Isopropylalanine (Target of this Guide) | N-Isopropylaniline (High Hazard Warning) |
| CAS Number | 29606-23-7 (L-isomer) or 13363-25-2 (DL) | 768-52-5 |
| Physical State | Solid (White crystalline powder) | Liquid (Yellowish oil) |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) | Toxic (Methemoglobinemia, Absorbed via skin) |
| Action | Proceed with this guide. | STOP. Requires escalated PPE (Viton gloves, Face Shield). |
PART 2: HAZARD ANALYSIS & PPE STRATEGY
1. Chemical Hazard Profile
N-Isopropylalanine is a non-canonical amino acid often used as a chiral intermediate or peptide building block. While not classified as acutely toxic, it acts as a mechanical and chemical irritant.
-
Inhalation: Fine dust can irritate the upper respiratory tract (H335).
-
Skin/Eye Contact: Causes reversible inflammation and irritation (H315, H319).
-
Physicochemical: Zwitterionic solid; stable under standard conditions but hygroscopic.
2. PPE Matrix: The "Barrier-in-Depth" Approach
We utilize a three-tier protection system designed to prevent contact, minimize exposure duration, and contain spread.
Table 1: Mandatory Personal Protective Equipment (PPE)
| Protection Zone | Required Equipment | Technical Specification | Rationale (Causality) |
| Ocular | Safety Glasses | ANSI Z87.1 / EN166 (Side Shields) | Prevents particulate entry from air currents during weighing. Goggles required only if generating large dust clouds. |
| Dermal (Hand) | Nitrile Gloves | Thickness: ≥ 0.11 mm (4-5 mil)Breakthrough: >480 min | N-isopropylalanine is polar; nitrile offers excellent resistance to amino acid solids. Latex is acceptable but carries allergy risks. |
| Dermal (Body) | Lab Coat | High-neck, long sleeve (Cotton/Poly blend) | Prevents accumulation of dust on street clothes. Wrist cuffs must be tight to glove interface. |
| Respiratory | Engineering Control | Chemical Fume Hood (Class II) | Primary Defense: Captures dust at source. |
| Respiratory | PPE Backup | N95 / FFP2 Respirator | Secondary Defense: Required only if weighing outside a hood (not recommended) or during spill cleanup. |
PART 3: OPERATIONAL WORKFLOWS
Protocol A: Safe Weighing & Transfer (Solid State)
Objective: Transfer N-isopropylalanine from stock container to reaction vessel without generating airborne dust.
-
Pre-Check: Verify Fume Hood flow rate is 80–100 fpm (face velocity).
-
Donning: Put on lab coat, adjust cuffs. Don nitrile gloves over cuffs. Put on safety glasses.
-
Setup: Place balance inside the hood, at least 6 inches back from the sash.
-
Transfer:
-
Open container slowly to avoid "puffing" dust.
-
Use a clean spatula. Do not pour from the bottle.
-
Technique: Use the "tap-and-rotate" method with the spatula to dispense powder gently.
-
-
Cleanup: Wipe the balance area with a wet paper towel (water is the solvent of choice) immediately after use.
Protocol B: Emergency Spill Response
Scenario: 5g bottle dropped, powder dispersed on floor.
-
Isolate: Alert nearby personnel. Mark the zone.
-
PPE Escalation: Don N95 respirator and a second pair of gloves.
-
Containment: Do NOT dry sweep (generates dust).
-
Removal:
-
Cover spill with wet paper towels (dampened with water) to suppress dust.
-
Scoop up the wet slurry using a dustpan or stiff card.
-
Place in a wide-mouth hazardous waste jar.
-
-
Decontamination: Wash area with soap and water x2.
PART 4: LOGIC VISUALIZATION
The following diagram illustrates the decision logic for handling N-isopropylalanine, prioritizing engineering controls over PPE.
Caption: Decision logic for safe handling. Note the critical divergence based on physical state to rule out the toxic aniline derivative.
PART 5: DISPOSAL & WASTE MANAGEMENT
Waste Classification: Although N-isopropylalanine is not a RCRA P-listed or U-listed acute toxin, it is a chemical waste.
-
Solid Waste: Collect in a container labeled "Solid Chemical Waste - Non-Hazardous Amino Acid Derivative".
-
Liquid Waste (if dissolved): Segregate based on the solvent used (e.g., "Organic Waste - Halogenated" if dissolved in DCM, or "Aqueous Waste" if in water/buffer).
Disposal Protocol:
-
Double-bag solid waste in clear polyethylene bags.
-
Label with full chemical name (No abbreviations like "N-IPA").
-
Store in a satellite accumulation area until pickup.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 122173, N-Isopropylalanine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
